molecular formula C9H9N3O2 B170497 Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 115932-00-8

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B170497
CAS No.: 115932-00-8
M. Wt: 191.19 g/mol
InChI Key: JEMAMNBFHPIPCR-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 115932-00-8) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused, planar pyrazolo[1,5-a]pyrimidine heterocyclic system, which is recognized as a privileged structure in combinatorial library design and the development of novel bioactive molecules . Its primary research value lies in its role as a versatile building block for the synthesis of diverse derivatives, particularly for the development of kinase inhibitors. The scaffold is a key structural component in known protein kinase inhibitors, including dinaciclib (a CDK inhibitor) and larotrectinib (a TRKA inhibitor) . Recent studies in 2024 have designed and synthesized novel derivatives based on this core structure to create potent dual inhibitors targeting both CDK2 and TRKA kinases, demonstrating promising antiproliferative activity against a broad spectrum of human cancer cell lines . The synthetic utility of this compound is well-documented; its structure allows for sequential site-selective cross-coupling reactions, enabling researchers to efficiently create disubstituted derivatives for structure-activity relationship (SAR) studies . For example, its derivatives can be functionalized at the C2 and C6 positions via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions to produce a library of compounds for biological evaluation . Beyond its prominent role in anticancer research, the pyrazolo[1,5-a]pyrimidine core is also investigated for its notable photophysical properties, making it an emergent fluorophore with potential applications in material science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMAMNBFHPIPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427354
Record name ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115932-00-8
Record name ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Record name Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Foundational & Exploratory

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

This guide provides a comprehensive overview of the analytical methodologies used to determine and confirm the chemical structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure due to its resemblance to purines and its broad range of biological activities, including potential as a kinase inhibitor.[3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Identity and Structure

The fundamental identity of the target compound is established by its chemical formula, mass, and systematic nomenclature.

  • Molecular Formula: C₉H₉N₃O₂[6][7]

  • Molecular Weight: 191.19 g/mol [6][7][8]

  • IUPAC Name: this compound[9]

  • CAS Number: 115932-00-8[1][6]

The core structure consists of a fused pyrazole and pyrimidine ring system, with an ethyl carboxylate substituent at position 3.

cluster_structure This compound mol

Figure 1: Chemical Structure of the title compound.

Synthesis Pathway

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through a [3+3] cyclocondensation reaction. A common method involves reacting a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound like bromomalonaldehyde or 3-dimethylaminoacrolein derivatives in an acidic medium, such as glacial acetic acid, under reflux.[10][11][12]

G start Reactants reagent1 Ethyl 3-aminopyrazole-4-carboxylate start->reagent1 reagent2 1,3-Bielectrophile (e.g., Bromomalonaldehyde) start->reagent2 process [3+3] Cyclocondensation (Acetic Acid, Reflux) reagent1->process Nucleophile reagent2->process Electrophile product This compound process->product Forms fused ring end Purification product->end

Figure 2: General synthesis workflow for the target compound.

Spectroscopic Data and Structural Elucidation

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides specific information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the precise arrangement of atoms. For pyrazolo[1,5-a]pyrimidine derivatives, both ¹H and ¹³C NMR are essential.[13]

Table 1: ¹H NMR Spectroscopic Data Data is representative for a substituted pyrazolo[1,5-a]pyrimidine core and may vary slightly based on solvent and specific substitutions.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentProtons
~8.60s-H-21H
~9.42s-H-51H
~8.57d~5.2H-71H
~7.98d~5.2H-61H
~4.31q~7.0-O-CH₂ -CH₃2H
~1.32t~7.0-O-CH₂-CH₃ 3H
(Reference data adapted from a related thieno-analog structure).[14]

Elucidation from ¹H NMR:

  • The distinct singlets around 8.60 ppm and 9.42 ppm are characteristic of the protons on the pyrazole (H-2) and pyrimidine (H-5) rings, respectively.

  • The pair of doublets for H-6 and H-7 confirm their adjacent positions on the pyrimidine ring, with a typical coupling constant of ~5.2 Hz.[14]

  • The quartet and triplet signals are the classic signature of an ethyl group, corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ester, respectively.

Table 2: ¹³C NMR Spectroscopic Data Data is representative and compiled from related structures.

Chemical Shift (δ) ppmAssignment
~162.5C =O (Ester)
~148.5C-7
~146.0C-3a
~145.2C-5
~141.8C-2
~115.9C-6
~103.4C-3
~60.1-O-CH₂ -CH₃
~14.9-O-CH₂-CH₃
(Reference data adapted from a related thieno-analog structure).[14]

Elucidation from ¹³C NMR:

  • The downfield signal above 160 ppm is unequivocally assigned to the carbonyl carbon of the ethyl ester.

  • A series of signals between 115 and 150 ppm correspond to the sp² hybridized carbons of the fused aromatic rings.

  • The signal around 60 ppm is characteristic of the methylene carbon attached to the ester oxygen, while the upfield signal around 15 ppm represents the terminal methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insight into the molecule's stability and fragmentation patterns.

Table 3: Mass Spectrometry Data

m/zInterpretation
191.07[M]⁺, Molecular Ion
192.08[M+H]⁺, Protonated Molecular Ion[15]
146.06[M - C₂H₅O]⁺, Loss of ethoxy radical
118.05[M - C₂H₅O - CO]⁺, Subsequent loss of carbon monoxide
(Predicted fragmentation based on common ester fragmentation pathways).[16][17]

Elucidation from MS:

  • The primary confirmation comes from the molecular ion peak [M]⁺ at m/z 191, corresponding to the molecular formula C₉H₉N₃O₂.[6][15]

  • A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a fragment ion at m/z 146. This can be followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 118.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~2980-2850C-H StretchAliphatic C-H (ethyl group)
~1720-1700C=O StretchEster Carbonyl
~1620-1500C=N, C=C StretchAromatic Ring Vibrations
~1250-1050C-O StretchEster C-O
(Characteristic regions adapted from similar heterocyclic esters).[18]

Elucidation from IR:

  • A strong absorption band around 1710 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group.

  • Bands in the 1500-1620 cm⁻¹ region confirm the presence of the C=C and C=N bonds within the fused aromatic ring system.

  • Absorptions just above 3000 cm⁻¹ and just below 3000 cm⁻¹ distinguish between the aromatic and aliphatic C-H bonds, respectively.

X-ray Crystallography

For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. This technique determines the precise spatial arrangement of atoms in the crystalline state. An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) drawing, derived from X-ray data, provides a 3D representation of the molecule, confirming bond lengths, bond angles, and overall conformation.[19]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for scientific validation.

Synthesis Protocol

A representative protocol based on literature procedures for similar compounds.[10][12]

  • Reaction Setup: To a solution of ethyl 3-aminopyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v), add the 1,3-dicarbonyl equivalent (e.g., 2-bromomalonaldehyde, 1.1 eq).

  • Reaction Condition: Stir the reaction mixture at 90 °C under an inert atmosphere (e.g., Argon) for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. If a precipitate forms, recover it by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Analytical Methods
  • NMR: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][20]

  • Mass Spectrometry: Mass spectra are obtained using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • IR Spectroscopy: IR spectra are recorded using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

Structure Elucidation Workflow

The logical flow from hypothesis to structural confirmation involves multiple analytical steps that corroborate each other.

G synthesis Synthesis & Purification ms Mass Spec (MS) - Molecular Weight - Formula Confirmation synthesis->ms ir Infrared (IR) - Functional Groups (C=O, C=N) synthesis->ir nmr NMR (¹H, ¹³C, 2D) - Atom Connectivity - H & C Environments synthesis->nmr data_analysis Combined Spectroscopic Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis proposed Proposed Structure data_analysis->proposed Hypothesis xray X-Ray Crystallography (Optional, for absolute proof) proposed->xray Confirmation final Confirmed Structure of This compound proposed->final Strong Evidence xray->final

Figure 3: Workflow for the structural elucidation process.

Conclusion

The structure of this compound is unequivocally determined through a synergistic application of modern analytical techniques. Synthesis provides the material, while a combination of NMR, mass spectrometry, and IR spectroscopy elucidates the precise arrangement of atoms and functional groups. Each method provides a piece of the puzzle, and together they form a coherent and definitive structural proof, which can be further solidified by single-crystal X-ray analysis. This systematic approach is fundamental to chemical research and drug development.

References

An In-depth Technical Guide to the Physical Properties of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data points and standardized experimental methodologies. The pyrazolo[1,5-a]pyrimidine scaffold is a core component in the development of various therapeutic agents, including kinase inhibitors.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValue
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Light yellow to yellow solid
Melting Point 210-212 °C
Density (Predicted) 1.33 ± 0.1 g/cm³
pKa (Predicted) -1.18 ± 0.40
Refractive Index 1.629
InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h3-6H,2H2,1H3
InChIKey JEMAMNBFHPIPCR-UHFFFAOYSA-N
SMILES O=C(C1=C2N=CC=CN2N=C1)OCC
Storage Conditions Sealed in a dry environment at room temperature.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of the crystalline solid is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

  • The filled capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a moderate rate to quickly determine an approximate melting range.

  • The apparatus is allowed to cool, and a fresh sample is prepared.

  • The sample is then heated again, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

  • The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Density Determination of a Solid

The density of a solid can be determined using the liquid displacement method, based on Archimedes' principle.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)

Procedure:

  • The mass of a dry, empty graduated cylinder is recorded.

  • A known mass of the solid sample is added to the graduated cylinder, and the total mass is recorded.

  • A liquid of known density in which the solid is insoluble is added to the graduated cylinder to a specific volume, ensuring the solid is fully submerged. The total mass and the new volume are recorded.

  • The volume of the solid is determined by the displacement of the liquid.

  • The density is calculated using the formula: Density = Mass of the solid / Volume of the solid.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents is essential for reaction setup, purification, and formulation.

Apparatus:

  • Small test tubes or vials

  • Spatula

  • A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, dimethyl sulfoxide)

  • Vortex mixer

  • Water bath (optional, for temperature studies)

Procedure:

  • A small, pre-weighed amount of the solid (e.g., 1-5 mg) is placed into a series of test tubes.

  • A known volume of a solvent (e.g., 0.1 mL) is added to the first test tube.

  • The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • The sample is visually inspected for dissolution. If the solid has dissolved, it is recorded as soluble.

  • If the solid has not fully dissolved, the process is repeated with incremental additions of the solvent until dissolution is achieved or a practical volume limit is reached.

  • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

Synthesis and Experimental Workflow

The synthesis of this compound typically involves the cyclocondensation of a suitable aminopyrazole precursor with a β-keto ester. A representative workflow for the synthesis and purification of such compounds is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification A Aminopyrazole Precursor D Reaction Mixture A->D B β-Keto Ester B->D C Solvent (e.g., Acetic Acid) C->D E Heating under Reflux D->E F Crude Product E->F G Crude Product H Recrystallization G->H I Filtration H->I J Washing with Solvent I->J K Drying J->K L Pure this compound K->L

A generalized workflow for the synthesis and purification of this compound.

A specific protocol for a closely related analog, Ethyl 7-(3,4-xylyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, involves refluxing 3',4'-dimethyl-3-dimethylaminoacrylophenone with ethyl 3-aminopyrazole-4-carboxylate in glacial acetic acid for 6 hours.[1] This general approach can be adapted for the synthesis of the title compound.

Biological Context: Inhibition of the PI3K/Akt Signaling Pathway

Pyrazolo[1,5-a]pyrimidine derivatives are known to be inhibitors of various protein kinases, including those in the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors, such as those based on the pyrazolo[1,5-a]pyrimidine scaffold, can block the activity of PI3K, thereby disrupting downstream signaling and inducing therapeutic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Stimulation Inhibitor This compound (or derivative) Inhibitor->PI3K Inhibition

The PI3K/Akt signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

The diagram illustrates that upon activation by receptor tyrosine kinases, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of Akt, which in turn activates mTORC1 and promotes downstream cellular processes. Pyrazolo[1,5-a]pyrimidine-based inhibitors can block the catalytic activity of PI3K, thus preventing the downstream signaling cascade.

References

An In-depth Technical Guide to Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 115932-00-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, bearing the CAS number 115932-00-8, is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar bicyclic structure, combining both pyrazole and pyrimidine rings, serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its crucial role as a foundational fragment in the development of potent kinase inhibitors for therapeutic applications. The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in numerous compounds targeting critical signaling pathways implicated in cancer and other diseases.

Chemical and Physical Properties

This compound is typically a solid, ranging in color from light-yellow to brown.[3] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 115932-00-8[2][3][5][6][7]
Molecular Formula C₉H₉N₃O₂[2][3][5][6][7]
Molecular Weight 191.19 g/mol [2][3][4][5][6][7]
IUPAC Name This compound[3]
Appearance Light-yellow to Yellow to Brown Solid[3]
Purity Typically ≥95%[3][5]
Storage Sealed in a dry place at room temperature[3][5]
Solubility Soluble in DMSO[4]
Density 1.33 g/cm³[6]
Refractive Index 1.629[6]
InChI Key JEMAMNBFHPIPCR-UHFFFAOYSA-N[3][5]

Synthesis Protocol

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the condensation reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1][4][8] The following is a detailed experimental protocol for a plausible synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminopyrazole

  • Diethyl 2-(ethoxymethylene)malonate

  • Ethanol

  • Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopyrazole (1 equivalent) in absolute ethanol.

  • To this solution, add diethyl 2-(ethoxymethylene)malonate (1 equivalent).

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Role as a Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets with high affinity.[1] this compound, in particular, serves as a crucial starting material or fragment for the development of potent and selective kinase inhibitors.[2]

Kinase Inhibition

Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to design inhibitors for various kinases, including:

  • B-Raf Kinase: This kinase is a component of the Raf-MEK-ERK signaling pathway, which is often hyperactivated in melanoma and other cancers.[5] Derivatives of pyrazolo[1,5-a]pyrimidine-3-carboxylate have been identified as B-Raf kinase inhibitors.[5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are investigated as anti-cancer agents. The pyrazolo[1,5-a]pyrimidine framework is present in potent CDK inhibitors.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer. The pyrazolo[1,5-a]pyrimidine scaffold has been employed in the synthesis of selective PI3Kδ inhibitors.[9]

  • Tropomyosin Receptor Kinases (Trks): Trk inhibitors have shown promise in treating cancers with NTRK gene fusions. The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in several Trk inhibitors.[10]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have revealed that modifications at various positions of the bicyclic core can significantly influence potency and selectivity. The ethyl carboxylate group at the 3-position of the title compound provides a convenient handle for further chemical modifications, such as conversion to amides, to enhance binding interactions within the ATP-binding pocket of target kinases.[10]

Biological Data of Derivatives

While this compound is primarily a building block, its derivatives have shown significant biological activity. Table 2 summarizes the in vitro activity of some notable pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and kinases.

DerivativeTarget Cell Line / KinaseIC₅₀ / GI₅₀Reference
5hHCT-1161.51 µM[11]
6cMCF-77.68 µM[11]
1aA5492.24 µM[12]
11a and 11eLeukemia cell linesPotent activity[11]
5h and 5iCDK222 nM and 24 nM[11]
6dCDK2 / TRKA0.55 µM / 0.57 µM[13]
6nCDK2 / TRKA0.78 µM / 0.98 µM[13]
15Various cancer cell linesGI₅₀ = 1.18 to 8.44 μM[14]
8 and 9TrkA1.7 nM[10]
22TrkA / TrkB / TrkC3 nM / 14 nM / 1 nM[10]

Signaling Pathway and Experimental Workflow

The pyrazolo[1,5-a]pyrimidine scaffold is integral to inhibitors targeting the Raf-MEK-ERK pathway, a critical signaling cascade in cell proliferation and survival. A simplified representation of this pathway and a general workflow for the synthesis and screening of pyrazolo[1,5-a]pyrimidine-based inhibitors are depicted below.

Raf_MEK_ERK_Pathway cluster_input Signal Input cluster_receptor Receptor cluster_cascade Signaling Cascade cluster_output Cellular Response cluster_inhibitor Point of Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Raf

Caption: Simplified Raf-MEK-ERK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives on B-Raf.

Synthesis_Screening_Workflow Start Starting Materials: 3-Aminopyrazole & 1,3-Dicarbonyl Compound Synthesis Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate Start->Synthesis Derivatization Chemical Derivatization Synthesis->Derivatization Library Library of Pyrazolo[1,5-a]pyrimidine Derivatives Derivatization->Library Screening In Vitro Kinase Inhibition Assays Library->Screening Cell_Assay Cell-Based Proliferation and Apoptosis Assays Screening->Cell_Assay Lead_ID Lead Compound Identification Cell_Assay->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization Optimization->Derivatization End Preclinical Candidate Optimization->End

Caption: General workflow for the synthesis and screening of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Conclusion

This compound (CAS: 115932-00-8) is a compound of high strategic importance in the field of drug discovery and development. Its straightforward synthesis and the versatility of its chemical structure make it an ideal starting point for the creation of diverse libraries of bioactive molecules. The proven success of the pyrazolo[1,5-a]pyrimidine scaffold in yielding potent kinase inhibitors underscores the continued relevance of this compound in the quest for novel therapeutics, particularly in oncology. This technical guide provides a foundational understanding for researchers and scientists aiming to leverage the potential of this valuable chemical entity.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold serves as a cornerstone for the development of a wide array of therapeutic agents, demonstrating efficacy in oncology, infectious diseases, and central nervous system disorders. Its rigid, planar structure provides a unique framework for molecular design, allowing for precise substituent placement to optimize target engagement and pharmacokinetic properties. This technical guide delves into the multifaceted biological significance of the pyrazolo[1,5-a]pyrimidine scaffold, offering a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Kinase Inhibition: A Dominant Therapeutic Application

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful template for the design of potent and selective kinase inhibitors.[1][2] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Pyrazolo[1,5-a]pyrimidine-based compounds have been successfully developed to target a range of kinases, acting as both ATP-competitive and allosteric inhibitors.[1]

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[3] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of solid tumors.[3] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several approved and clinical-stage Trk inhibitors.[3][4] For instance, larotrectinib and entrectinib, both containing this core structure, have demonstrated significant clinical success in treating NTRK fusion-positive cancers.[5] The development of next-generation inhibitors like repotrectinib and selitrectinib, also based on this scaffold, aims to overcome acquired resistance to first-generation agents.[3][5]

Compound/ReferenceTarget Kinase(s)IC50 (nM)Cell Line (if applicable)Citation
Larotrectinib TrkA, TrkB, TrkC1.2, 2.1, 2.1-[6]
Compound 22 TrkA, TrkB, TrkC3, 14, 1KM12[3]
Compound 28 TrkA, TrkB, TrkC0.17, 0.07, 0.07-[6]
Compound 32 TrkA, TrkB, TrkC1.9, 3.1, 2.3-[6]
Compound 36 TrkA, TrkB, TrkC1.4, 2.4, 1.9-[6]
Compounds 23 & 24 TrkA0.1, 0.2KM12[3]
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition

Phosphoinositide 3-kinase δ (PI3Kδ) is a key signaling molecule in immune cells, and its overactivity is implicated in inflammatory and autoimmune diseases.[7] Selective inhibitors of PI3Kδ are therefore of significant therapeutic interest. Researchers have designed and synthesized novel pyrazolo[1,5-a]pyrimidine derivatives that exhibit potent and selective inhibition of PI3Kδ in the low nanomolar range.[7]

Compound/ReferenceTarget Kinase(s)IC50 (nM)Selectivity (α/δ)Citation
Compound 54 (CPL302253) PI3Kδ2.8>1000[7]
Compound 13 PI3Kδ500~30[7]
Compound 37 PI3Kδ-High[7]
Azaindole derivatives (50, 51, 53, 54) PI3Kδ2.8 - 45Decreased vs PI3Kα[7]
Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[8] The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly selective framework for the development of potent Pim-1 inhibitors.[8]

Compound/ReferenceTarget Kinase(s)IC50 (nM)Other Inhibited Kinases (IC50 nM)Citation
Compound 1 Pim-145-[8]
Compounds 9, 9a, 11a, 11b Pim-1, Flt-3Potent (2-15 fold more potent for Pim-1)-[8]
Compound 11b Pim-1-TRKC (>95% inhibition at 1µM)[8]
Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their aberrant activity is a common feature of cancer.[9] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of CDK2, demonstrating oral bioavailability and efficacy in preclinical cancer models.[9]

Compound/ReferenceTarget Kinase(s)IC50 (µM)Citation
Compound 15j CDK2Potent[9]

Antimicrobial and Antifungal Activity

Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant promise as a source of novel antimicrobial and antifungal agents.[10][11] With the rise of multidrug-resistant pathogens, there is an urgent need for new therapeutic options.

Antibacterial Activity

Several studies have reported the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives against a range of Gram-positive and Gram-negative bacteria.[10][11] Some of these compounds have shown potent activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[11]

Compound/ReferenceBacterial Strain(s)MIC (µg/mL)Citation
Compound 3a Gram-positive & Gram-negative0.125 & 0.062 - 0.25[11]
Compound 6 S. aureus, E. faecalis, P. aeruginosa0.187 - 0.375[11]
Compound 7b VariousPotent (RNA polymerase IC50 = 0.213 µg/ml)[12]
Antifungal Activity

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their antifungal properties against various phytopathogenic fungi.[13] Certain compounds have exhibited significant inhibition of mycelial growth, with EC50 values indicating their potential for agricultural applications.[14]

Compound/ReferenceFungal Strain(s)EC50/IC50 (µM or µg/mL)Citation
Compound D10 Colletotrichum capsici, Pyricularia oryzae1.6 µM (for C. capsici)[14]
Compound 4j Alternaria solani17.11 µg/mL[13]
Compound 4h Cytospora sp., Fusarium solani27.32 µg/mL, 21.04 µg/mL[13]

Central Nervous System (CNS) Applications

Emerging research has highlighted the potential of the pyrazolo[1,5-a]pyrimidine scaffold in the development of agents for central nervous system disorders, particularly Alzheimer's disease.[15] This is exemplified by their activity as phosphodiesterase 9 (PDE9) inhibitors, which are being explored as a therapeutic strategy to enhance cognitive function.[15]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors.

Trk_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor RAS RAS Trk Receptor->RAS PI3K PI3K Trk Receptor->PI3K PLCy PLCy Trk Receptor->PLCy RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG_IP3 DAG / IP3 PLCy->DAG_IP3 Differentiation Differentiation DAG_IP3->Differentiation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Receptor

Caption: Trk Signaling Pathway Inhibition.

PI3K_AKT_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K PIM1_Signaling_Pathway Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1 Gene PIM1 Gene STAT->PIM1 Gene transcription PIM1 Kinase PIM1 Kinase PIM1 Gene->PIM1 Kinase translation BAD BAD PIM1 Kinase->BAD phosphorylates (inactivates) Cell Survival Cell Survival PIM1 Kinase->Cell Survival Apoptosis Apoptosis BAD->Apoptosis Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PIM1 Kinase CDK2_Signaling_Pathway Growth Signals Growth Signals Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Signals->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 S-Phase Entry S-Phase Entry Cyclin E-CDK2->S-Phase Entry Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2

References

An In-depth Technical Guide to the IUPAC Nomenclature of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the IUPAC nomenclature for the heterocyclic compound ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. This molecule is a significant scaffold in medicinal chemistry, often utilized in the design and synthesis of novel drug candidates.[1] A thorough understanding of its systematic naming is crucial for unambiguous communication in research and development.

Introduction to Fused Heterocyclic Nomenclature

The naming of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine, follows the principles outlined by the International Union of Pure and Applied Chemistry (IUPAC).[2][3][4] These rules provide a systematic method for naming complex cyclic structures formed by the fusion of two or more rings. The fundamental steps involve identifying the component rings, determining the base (or parent) component, and indicating the fusion points and substituent positions through a specific numbering and lettering system.

Deconstruction of the Pyrazolo[1,5-a]pyrimidine Core

The core of the target molecule is the pyrazolo[1,5-a]pyrimidine ring system. This is a bicyclic aromatic heterocycle composed of a pyrazole ring fused to a pyrimidine ring.

  • Component Rings:

    • Pyrimidine: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

    • Pyrazole: A five-membered aromatic ring containing two adjacent nitrogen atoms.

  • Selection of the Base Component: According to IUPAC rules, when fusing two heterocyclic rings, the ring containing nitrogen is preferred as the base component.[4] In this case, both rings contain nitrogen. The next order of preference is for the larger ring.[4] Therefore, the six-membered pyrimidine ring is selected as the base component, and the pyrazole ring is the attached component.

  • Fusion Descriptors: "[1,5-a]"

    • The term "pyrazolo" indicates that the pyrazole ring is the attached component. The ending 'o' is standard for attached components in fused ring nomenclature.[3]

    • The descriptor [1,5-a] specifies how the pyrazole ring is fused to the pyrimidine ring.

      • The numbers 1,5 indicate the atoms of the attached component (pyrazole) that are involved in the fusion.

      • The letter a denotes the side of the base component (pyrimidine) where the fusion occurs. The sides of the base component are lettered sequentially starting from the 1-2 bond as 'a', the 2-3 bond as 'b', and so on.[3]

    • Therefore, [1,5-a] signifies that the N-1 and C-5 atoms of the pyrazole ring are fused to the 'a' side (the N-1 and C-6 bond) of the pyrimidine ring.

Numbering of the Fused System

The numbering of the fused pyrazolo[1,5-a]pyrimidine system follows specific IUPAC guidelines. The system is numbered as a whole, starting from an atom in the larger ring adjacent to the fusion. The numbering proceeds to give the heteroatoms the lowest possible locants. For pyrazolo[1,5-a]pyrimidine, the numbering is as follows:

Numbering of the Pyrazolo[1,5-a]pyrimidine Ring System cluster_pyrimidine Pyrimidine Ring N1 N1 C2 C2 N1->C2 C6a C6a N3 N3 C2->N3 N7 N7 C4 C4 N3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 N7->C6a N1_p N1' C5_p C5' fused

Caption: Standard IUPAC numbering of the pyrazolo[1,5-a]pyrimidine scaffold.

Identification and Placement of the Substituent

The final part of the name, "ethyl ... -3-carboxylate," describes the substituent group and its position on the pyrazolo[1,5-a]pyrimidine core.

  • Substituent: The substituent is an ethyl carboxylate group (-COOCH₂CH₃).

  • Position: The number 3 indicates that this substituent is attached to the carbon atom at the 3-position of the fused ring system.

The Complete IUPAC Name

Combining all the elements results in the full and unambiguous IUPAC name: This compound .[1][5][6]

Experimental Protocols and Data Presentation

This section would typically contain detailed experimental methodologies and quantitative data. As this guide focuses on nomenclature, which is a theoretical framework, experimental protocols for synthesis or analysis are not directly applicable. However, in a research context involving this compound, this section would be populated with relevant data.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number115932-00-8[5]
Molecular FormulaC₉H₉N₃O₂[5]
Molecular Weight191.19 g/mol [5][6]
AppearanceSolid[7]
Melting Point275-280 °C (for the corresponding carboxylic acid)[7]

Logical Relationship in Nomenclature

The following diagram illustrates the logical workflow for deriving the IUPAC name of this compound.

IUPAC_Nomenclature_Workflow cluster_components Component Identification cluster_fusion Fusion Nomenclature cluster_substituent Substituent Naming cluster_final Final Assembly pyrimidine Pyrimidine Ring base_component Select Base Component: Pyrimidine (larger ring) pyrimidine->base_component pyrazole Pyrazole Ring attached_component Identify Attached Component: Pyrazole pyrazole->attached_component fusion_locants Determine Fusion Locants: [1,5-a] base_component->fusion_locants attached_component->fusion_locants core_name Construct Core Name: Pyrazolo[1,5-a]pyrimidine fusion_locants->core_name final_name This compound core_name->final_name substituent Identify Substituent: Ethyl carboxylate substituent->final_name position Determine Position: -3- position->final_name

Caption: Logical workflow for the IUPAC naming of the target molecule.

References

Spectral Analysis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.50s-1H
7.08d0.92HH⁶
4.27q7.12HC⁸'H₂
2.69d0.93H7-CH₃
2.56s-3H5-CH₃
1.30t7.13HC⁹'H₃

Table 2: ¹³C NMR Spectral Data of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate [1]

Chemical Shift (δ) ppmAssignment
162.29C⁵
161.78C⁸=O
147.00C³'
146.59C⁷
146.43C²H
110.64C⁶H
100.79
59.33C⁸'H₂
24.505-CH₃
16.537-CH₃
14.43C⁹'H₃
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate [1]

m/z (experimental)m/z (calculated)Ion
220.2220.10[M + H]⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and MS data for pyrazolo[1,5-a]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

  • ¹H NMR: Proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Carbon spectra are typically acquired with proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this class of compounds.

Sample Preparation:

  • A dilute solution of the sample is prepared by dissolving a small amount (e.g., 1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • This stock solution is further diluted to a final concentration in the low µg/mL to ng/mL range using the same solvent or a mixture of solvents compatible with the ESI source.

Data Acquisition:

  • The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The mass spectrometer is operated in positive ion mode to detect protonated molecules ([M+H]⁺).

  • The mass-to-charge ratio (m/z) is scanned over a relevant range to detect the molecular ion and any potential fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a synthesized organic compound like Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectral Analysis cluster_data_processing Data Processing and Interpretation Synthesis Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep_NMR Sample Preparation for NMR Purification->Sample_Prep_NMR Purified Compound Sample_Prep_MS Sample Preparation for MS Purification->Sample_Prep_MS Purified Compound NMR_Acquisition 1H and 13C NMR Data Acquisition Sample_Prep_NMR->NMR_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing MS_Acquisition Mass Spectrometry Data Acquisition Sample_Prep_MS->MS_Acquisition MS_Processing MS Data Processing (Peak Detection, Mass Assignment) MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation and Verification NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for Synthesis and Spectral Characterization.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to selectively and potently inhibit a variety of protein kinases.[1] These enzymes play a critical role in regulating cellular signaling pathways, and their dysregulation is a known cause of numerous diseases, most notably cancer.[1][2] Consequently, derivatives of pyrazolo[1,5-a]pyrimidine have been the subject of intensive drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), Phosphoinositide 3-kinases (PI3K), and Casein Kinase 2 (CK2).[1][3][4]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This has led to the successful clinical development and marketing of several Trk inhibitors based on this core structure, such as Larotrectinib, Entrectinib, and Repotrectinib.[5][6] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, key kinase targets, and structure-activity relationships of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. It also includes detailed experimental protocols and quantitative data to aid researchers in this field.

Mechanism of Action: Competitive ATP Inhibition

Pyrazolo[1,5-a]pyrimidine kinase inhibitors primarily function as ATP-competitive inhibitors.[7] The core structure of these compounds mimics the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases. A key interaction involves the formation of hydrogen bonds between the pyrazolo[1,5-a]pyrimidine nucleus and the hinge region of the kinase, a flexible segment that connects the N- and C-lobes of the catalytic domain.[5] This interaction effectively blocks the binding of ATP, thereby preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade. The specific substitutions on the pyrazolo[1,5-a]pyrimidine core determine the inhibitor's affinity and selectivity for different kinases.[5][7]

Key Kinase Targets and Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been developed to target a diverse range of kinases involved in oncogenesis and other diseases. The following sections detail the key kinase targets and their associated signaling pathways.

Tropomyosin Receptor Kinase (Trk) Family

The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[6][8] These receptors are activated by neurotrophins and play a crucial role in the development and function of the nervous system.[8] Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of tumors.[5]

Inhibition of Trk signaling by pyrazolo[1,5-a]pyrimidine-based drugs like Larotrectinib has shown remarkable efficacy in patients with NTRK fusion-positive cancers.[5][8] As illustrated in the signaling pathway diagram below, Trk activation triggers multiple downstream pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[4][8][9]

Trk_Signaling_Pathway Neurotrophin Neurotrophin TrkReceptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->TrkReceptor Binds Ras Ras TrkReceptor->Ras Activates PI3K PI3K TrkReceptor->PI3K Activates PLCg PLCγ TrkReceptor->PLCg Activates PyrazoloInhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloInhibitor->TrkReceptor Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PLCg->Proliferation

Trk Signaling Pathway Inhibition
Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, govern the progression of the cell cycle.[3][6] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[6] Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of various CDKs, particularly CDK2.[1][10]

The diagram below illustrates the central role of CDK complexes in cell cycle control and how their inhibition can lead to cell cycle arrest.

CDK_Signaling_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription G1_S_Transition G1-S Phase Transition CyclinE_CDK2->G1_S_Transition Drives PyrazoloInhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloInhibitor->CyclinE_CDK2 Inhibits

CDK-Mediated Cell Cycle Control
Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] The PI3K family is divided into three classes, with class I being the most implicated in cancer.[12] Overactivation of PI3K signaling, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a common event in many human cancers.[11]

Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective inhibitors of PI3K isoforms, particularly the delta (δ) isoform, which is highly expressed in immune cells and is a target for inflammatory diseases and hematological malignancies.[11][12]

PI3K_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PyrazoloInhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloInhibitor->PI3K Inhibits PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR Signaling Pathway
Casein Kinase 2 (CK2)

CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, thereby regulating a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[3][13] Elevated CK2 activity is observed in many cancers and is associated with tumor progression and resistance to therapy.[3] The development of pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors has shown promise in preclinical studies.[3]

CK2_Signaling_Pathway CK2 CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NFkB NF-κB Pathway CK2->NFkB Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits PyrazoloInhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloInhibitor->CK2 Inhibits CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival NFkB->CellSurvival Wnt->CellSurvival

CK2 Signaling Network

Quantitative Data on Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.

Table 1: Inhibitory Activity against Trk Kinases

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib1.22.12.1[14]
Compound 81.7--[5]
Compound 91.7--[5]
Compound 280.170.070.07[14]
Compound 321.93.12.3[14]
Compound 333.25.53.3[14]
Compound 341.84.12.3[14]
Compound 352.53.12.6[14]
Compound 361.42.41.9[14]

Table 2: Inhibitory Activity against CDK2 and TrkA

CompoundCDK2 IC50 (µM)TrkA IC50 (µM)Reference
Ribociclib (ref)0.07-[1]
Larotrectinib (ref)-0.07[1]
6s0.230.45[1]
6t0.090.45[1]
6d0.550.57[1]
6k1.581.17[1]
6p0.671.34[1]
6o0.761.59[1]
6r0.200.97[1]

Table 3: Inhibitory Activity against PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
CPL302415 (6)1422254701690218[15]
CPL302253 (54)---2.8[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide an overview of key experimental protocols used in the characterization of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

General Synthetic Workflow

The construction of the pyrazolo[1,5-a]pyrimidine ring system is commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners, such as β-dicarbonyl compounds or their synthetic equivalents.[1]

Synthetic_Workflow cluster_start Starting Materials Aminopyrazole 3-Aminopyrazole Derivative Reaction Cyclocondensation Reaction Aminopyrazole->Reaction Bielectrophile 1,3-Bielectrophilic Reagent Bielectrophile->Reaction Product Pyrazolo[1,5-a]pyrimidine Core Reaction->Product

General Synthetic Workflow

Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines [1]

  • Synthesis of β-enaminones: A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically yields the corresponding β-enaminone in high yields (83–97%).

  • Cyclocondensation: The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [1]

A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction. The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).

In Vitro Kinase Inhibition Assays

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (inhibitor) are incubated together in the reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and to introduce luciferase and luciferin, which generate a luminescent signal proportional to the ADP concentration.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Cell-Based Assays

Anti-Proliferative Activity Assay (NCI-60 Cell Line Screen)

This assay assesses the ability of a compound to inhibit the growth of a panel of 60 human cancer cell lines.

  • Cell Plating: Cells are plated in 96-well microtiter plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • Cell Viability Measurement: Cell viability is determined using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and GI50 values (the concentration required to inhibit cell growth by 50%) are determined.[16]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly valuable framework for the design of potent and selective kinase inhibitors. The clinical success of Trk inhibitors based on this core has validated its therapeutic potential. Current and future research efforts are focused on several key areas:

  • Overcoming Drug Resistance: The development of next-generation inhibitors that are active against mutant kinases that confer resistance to existing therapies is a major focus.[5][6]

  • Improving Selectivity: Fine-tuning the inhibitor structure to enhance selectivity and minimize off-target effects remains a critical goal to improve the safety profile of these drugs.[7]

  • Targeting New Kinases: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is being exploited to develop inhibitors against other clinically relevant kinases.[7][9]

  • Dual-Target and Polypharmacology Approaches: The design of inhibitors that modulate multiple targets within a signaling network is an emerging strategy to enhance therapeutic efficacy and overcome resistance.[10]

The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine nucleus, coupled with a deeper understanding of kinase biology, will undoubtedly lead to the discovery of novel and more effective therapies for a wide range of diseases.

References

The Photophysical Landscape of Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds demonstrating significant potential in various scientific and therapeutic fields. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, photophysical characteristics, and burgeoning applications, particularly in bioimaging and as kinase inhibitors.

Core Photophysical Properties

Pyrazolo[1,5-a]pyrimidine derivatives are gaining prominence due to their tunable and robust fluorescence properties. These compounds typically exhibit absorption maxima in the near-UV to visible region and emit fluorescence with varying Stokes shifts, making them suitable for a range of imaging applications. The photophysical characteristics are highly dependent on the nature and position of substituents on the fused ring system, allowing for the rational design of probes with specific spectral properties.

A key feature of many pyrazolo[1,5-a]pyrimidine derivatives is their significant solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. This property is particularly valuable for developing sensors that can probe the microenvironment of biological systems.

The core structure's versatility allows for modifications that can enhance quantum yields and photostability, crucial parameters for effective fluorescent probes. Electron-donating groups (EDGs) at the 7-position have been shown to improve both absorption and emission behaviors.[1]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine derivatives, illustrating the impact of substitution on their spectral properties.

Table 1: Photophysical Properties of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives in THF

CompoundSubstituent at Position 7λ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_F
4a 4-Pyridyl34033204740.01
4b 2,4-Dichlorophenyl34227274780.07
4c 7-Coumarinyl35070534800.06
4d Phenyl34138274750.06
4e 4-Methoxyphenyl35265474850.23
4f 7-Diethylaminocoumarin-3-yl440398675300.53
4g 4-(Diphenylamino)phenyl385150084880.85

Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores.[2]

Table 2: Solid-State Emission of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituent at Position 7QY_SS
4a 4-Pyridyl0.18
4b 2,4-Dichlorophenyl0.63
4d Phenyl0.25
4e 4-Methoxyphenyl0.33

Solid-state quantum yields (QY_SS) highlight the potential of these compounds as solid-state emitters.[3]

Experimental Protocols

Accurate characterization of photophysical properties is paramount. The following sections detail the standard experimental methodologies for key measurements.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of the pyrazolo[1,5-a]pyrimidine derivatives.

Methodology:

  • Sample Preparation: Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent to record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum of the sample solution in the same cuvette against the solvent blank over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_em).

Methodology:

  • Sample Preparation: Use a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a spectroscopic grade solvent.

  • Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Emission Spectrum: Set the excitation monochromator to the λ_abs of the compound and scan the emission monochromator over a wavelength range longer than the excitation wavelength. The peak of this spectrum corresponds to λ_em.

  • Excitation Spectrum: Set the emission monochromator to the λ_em of the compound and scan the excitation monochromator over a wavelength range shorter than the emission wavelength. The resulting spectrum should resemble the absorption spectrum.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process. The comparative method is commonly employed.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Data Acquisition: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode), a sample holder, a fast photodetector (e.g., single-photon avalanche diode), and timing electronics.

  • Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay to obtain the true fluorescence lifetime.

Applications in Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. Their mechanism of action typically involves competing with ATP for the binding site on the kinase, thereby inhibiting its catalytic activity.

Inhibition of Tropomyosin Receptor Kinase (Trk) Signaling

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Aberrant Trk signaling is implicated in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent Trk inhibitors.

Trk_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Trk_Receptor Trk Receptor Ligand->Trk_Receptor Binds Kinase_Domain Kinase Domain (Active) Trk_Receptor->Kinase_Domain Activates ATP ATP ATP->Kinase_Domain Binds Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Kinase_Domain_Inactive Kinase Domain (Inactive) Pyrazolo_pyrimidine->Kinase_Domain_Inactive Competitively Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Kinase_Domain->Downstream_Signaling Phosphorylates No_Response Inhibited Cellular Response Kinase_Domain_Inactive->No_Response Inhibits Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to

Trk Signaling Inhibition by Pyrazolo[1,5-a]pyrimidines.
Inhibition of PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Certain pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy as PI3K inhibitors.

PI3K_Signaling_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PI3K_Inactive PI3K (Inactive) PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) AKT->Downstream_Targets Phosphorylates Cellular_Effects Cell Growth, Proliferation, Survival Downstream_Targets->Cellular_Effects Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->PI3K_Inactive Inhibits No_Cellular_Effects Inhibited Cellular Effects PI3K_Inactive->No_Cellular_Effects

PI3K/AKT Pathway Inhibition by Pyrazolo[1,5-a]pyrimidines.

Structure-Property Relationships

The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are intricately linked to their molecular structure. Key relationships include:

  • Substitution at Position 7: The electronic nature of the substituent at this position has a profound effect. Electron-donating groups (e.g., -OMe, -N(Ph)₂) generally lead to a red-shift in both absorption and emission spectra, along with an increase in the fluorescence quantum yield. This is attributed to an enhanced intramolecular charge transfer (ICT) character in the excited state.[2]

  • Substitution at other positions (2, 3, 5, and 6): Modifications at these positions offer further opportunities to fine-tune the photophysical properties. For instance, extending the π-conjugation at these positions can also lead to red-shifted spectra.

  • Planarity of the system: A more planar molecular structure generally favors higher fluorescence quantum yields by reducing non-radiative decay pathways associated with molecular vibrations and rotations.

Conclusion

Pyrazolo[1,5-a]pyrimidine derivatives represent a versatile and promising class of fluorophores with readily tunable photophysical properties. Their straightforward synthesis, coupled with the ability to rationally design molecules with desired spectral characteristics, makes them highly attractive for a wide range of applications, from advanced bioimaging probes to targeted therapeutics. The continued exploration of this chemical scaffold is expected to yield novel and impactful tools for both fundamental research and clinical applications.

References

The Rise of a Privileged Scaffold: A Technical Guide to Pyrazolo[1,5-a]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile starting point for drug discovery. The pyrazolo[1,5-a]pyrimidine core has firmly established itself as one such scaffold, demonstrating a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of the discovery and development of pyrazolo[1,5-a]pyrimidines, with a focus on their role as potent kinase inhibitors in oncology.

The pyrazolo[1,5-a]pyrimidine system, a fused heterocyclic structure, has garnered significant attention for its diverse pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][2] Its rigid, planar structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with the active sites of various enzymes, particularly protein kinases.[3][4] This has led to the development of several successful drugs, including the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Repotrectinib, which have demonstrated significant efficacy in treating a range of solid tumors.[5][6]

This guide will delve into the quantitative data supporting the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, detail the experimental protocols for their synthesis and biological evaluation, and visualize the key signaling pathways they modulate.

Quantitative Bioactivity Data

The potency of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors is well-documented. The following tables summarize the in vitro inhibitory activities of representative compounds against key kinase targets.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cell-based Assay (KM12 cells) IC50 (nM)Reference
Larotrectinib----[5]
Repotrectinib----[5]
Compound 81.7---[5]
Compound 91.7---[5]
Compound 20>0.02 (NTRK)>0.02 (NTRK)>0.02 (NTRK)-[5]
Compound 21>0.02 (NTRK)>0.02 (NTRK)>0.02 (NTRK)-[5]
Compound 23---0.1[5]
Compound 24---0.2[5]
Compound 280.170.070.07-[7]
Compound 321.93.12.3-[7]
Compound 333.25.53.3-[7]
Compound 341.84.12.3-[7]
Compound 352.53.12.6-[7]
Compound 361.42.41.9-[7]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2

CompoundCDK2 IC50 (µM)Reference
Ribociclib (Reference)0.07[8]
Compound 6s0.23[8]
Compound 6t0.09[8]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

CompoundPim-1 IC50 (nM)Reference
Compound 145[4]

Table 4: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ

CompoundPI3Kδ IC50 (µM)Selectivity (PI3Kα/δ)Selectivity (PI3Kβ/δ)Selectivity (PI3Kγ/δ)Reference
CPL302415 (6)0.018791415939[6]

Key Signaling Pathways

Pyrazolo[1,5-a]pyrimidine-based inhibitors exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate these pathways.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization PLCg PLCγ Trk_Receptor->PLCg Activation PI3K PI3K Trk_Receptor->PI3K Activation Shc Shc Trk_Receptor->Shc Activation PKC PKC PLCg->PKC AKT AKT PI3K->AKT Ras Ras Shc->Ras mTOR mTOR AKT->mTOR Raf Raf Ras->Raf Transcription_Factors Transcription Factors PKC->Transcription_Factors mTOR->Transcription_Factors MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Cell_Survival Cell Survival & Proliferation Transcription_Factors->Cell_Survival

Caption: Trk Signaling Pathway.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb p-Rb E2F E2F Rb->E2F Inhibition CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Transcription pRb->E2F Release DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiation CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->DNA_Replication Progression Pim1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim1 cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activation Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulation p21 p21 Pim1->p21 Phosphorylation (Inhibition) p27 p27 Pim1->p27 Phosphorylation (Inhibition) BAD BAD Pim1->BAD Phosphorylation (Inhibition) c_Myc c-Myc Pim1->c_Myc Phosphorylation (Activation) Cell_Cycle_Progression Cell Cycle Progression Apoptosis_Inhibition Inhibition of Apoptosis c_Myc->Cell_Cycle_Progression Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole 3-Amino-1H-pyrazole Derivative Condensation Cyclocondensation Aminopyrazole->Condensation Dielectrophile 1,3-Dielectrophile (e.g., β-ketoester) Dielectrophile->Condensation Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Core Condensation->Pyrazolopyrimidine

References

An In-depth Technical Guide on the Solubility Profile of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct quantitative solubility data, this document synthesizes information on the general solubility characteristics of the pyrazolo[1,5-a]pyrimidine class of compounds and presents detailed, standardized experimental protocols for its empirical determination. Furthermore, this guide contextualizes the importance of solubility by illustrating the compound's role as a kinase inhibitor within relevant biological signaling pathways, providing a critical resource for researchers engaged in the development of therapeutics based on this privileged scaffold.

Introduction to this compound

This compound (CAS No. 115932-00-8) is a foundational structure in the design of novel therapeutic agents. The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. This versatility has led to its investigation in numerous therapeutic areas, including oncology and inflammatory diseases. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases, such as B-Raf, Pim-1, CDK2, and PI3Kδ, which are critical components of cellular signaling pathways implicated in cancer and other disorders.[1][2][3][4][5]

The physicochemical properties of drug candidates, particularly solubility, are paramount to their successful development. Poor solubility can significantly hinder bioavailability and lead to challenges in formulation, ultimately impacting therapeutic efficacy. This guide focuses on the solubility characteristics of this compound, offering insights and methodologies for its assessment.

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, based on the general characteristics of the pyrazolo[1,5-a]pyrimidine class and related heterocyclic compounds, a qualitative solubility profile can be inferred. Compounds of this class are typically characterized by low aqueous solubility. For instance, the related sedative-hypnotic zaleplon, which also features a pyrazolopyrimidine core, exhibits very low solubility in water.

The introduction of an ethyl carboxylate group may slightly modulate the polarity of the molecule. It is anticipated that the compound will exhibit higher solubility in organic solvents commonly used in pharmaceutical development.

Table 1: Anticipated Solubility Profile of this compound

Solvent ClassSolvent ExamplesAnticipated SolubilityRationale
Aqueous Water, PBS (pH 7.4)Low to Very LowThe fused aromatic heterocyclic ring system contributes to the compound's hydrophobicity. Similar pyrazolopyrimidine compounds are known for their poor aqueous solubility.
Polar Protic Ethanol, MethanolModerateThe presence of the ester functional group and nitrogen atoms in the rings allows for some hydrogen bonding and dipole-dipole interactions, enhancing solubility.
Polar Aprotic DMSO, DMFHighThese strong organic solvents are effective at solvating a wide range of organic molecules, including heterocyclic compounds.
Non-Polar Chloroform, DichloromethaneModerate to HighThe overall molecular structure has significant non-polar character, facilitating dissolution in these solvents.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, standardized experimental protocols are essential. The following methodologies are recommended for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for lead optimization and formulation development.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

  • Analytical Method: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

  • Data Reporting: The solubility is reported in units of µg/mL or mM.

Kinetic Solubility Determination (DMSO Co-solvent Method)

This high-throughput method is often employed in the early stages of drug discovery to assess structure-solubility relationships. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

  • Precipitation: Add a small volume of the DMSO stock solution (e.g., 1-5 µL) to a larger volume of the aqueous buffer (e.g., 100-200 µL) in a microplate well. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.

  • Analysis: Determine the concentration of the compound remaining in the solution. This can be done by direct UV-Vis spectrophotometry in the microplate reader if the compound has a suitable chromophore and the concentration is high enough. Alternatively, the plate can be filtered or centrifuged, and the supernatant analyzed by HPLC-UV or LC-MS.

  • Data Reporting: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the supernatant after precipitation.

Biological Context: Kinase Inhibition and Signaling Pathways

The therapeutic potential of this compound derivatives is often linked to their ability to inhibit protein kinases.[1][2][3][4][5] Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. For example, derivatives of this scaffold have been identified as inhibitors of B-Raf kinase.[1] B-Raf is a component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like this compound against a target kinase.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Prep Prepare Serial Dilutions of Compound in DMSO Initiate Reaction Add Compound to Plate and Incubate Compound Prep->Initiate Reaction Transfer Assay Plate Prep Add Kinase, Substrate, and ATP to Assay Plate Assay Plate Prep->Initiate Reaction Transfer Detect Signal Add Detection Reagent (e.g., Luminescence-based) Initiate Reaction->Detect Signal Stop Reaction Read Plate Measure Signal (e.g., Luminescence) Detect Signal->Read Plate Data Processing Normalize Data to Controls Read Plate->Data Processing Curve Fitting Fit Dose-Response Curve Data Processing->Curve Fitting IC50 Determination Calculate IC50 Value Curve Fitting->IC50 Determination

Caption: Workflow for an in vitro kinase inhibition assay.

Inhibition of the MAPK/ERK Signaling Pathway

The diagram below illustrates how an inhibitor of B-Raf, derived from the this compound scaffold, would interrupt the MAPK/ERK signaling cascade.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation, Survival, etc. Transcription Factors->Cell Proliferation Inhibitor Ethyl Pyrazolo[1,5-a]pyrimidine -3-carboxylate Derivative Inhibitor->B-Raf

Caption: Inhibition of the B-Raf signaling pathway.

Conclusion

While specific quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for its assessment. The anticipated low aqueous solubility underscores the importance of empirical determination using standardized protocols, such as the shake-flask and DMSO co-solvent methods detailed herein. Understanding and overcoming solubility challenges are critical for harnessing the full therapeutic potential of this versatile scaffold, particularly in its application as a kinase inhibitor in oncology and other diseases driven by aberrant cell signaling. The provided experimental and conceptual frameworks are intended to support researchers in the efficient and effective development of novel drug candidates based on the pyrazolo[1,5-a]pyrimidine core.

References

Methodological & Application

One-Pot Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient one-pot synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, a key scaffold in medicinal chemistry and drug discovery. The synthesis involves the cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with 1,1,3,3-tetramethoxypropane, a malondialdehyde equivalent, in an acidic medium. This method offers a streamlined approach to obtaining the desired product in good yield, avoiding the isolation of intermediates. This document outlines the experimental procedure, necessary reagents and equipment, and expected outcomes, including characterization data.

Introduction

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold frequently found in compounds with a wide range of biological activities, including protein kinase inhibition.[1][2] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules in drug development programs.[3] Traditional multi-step syntheses of this scaffold can be time-consuming and may result in lower overall yields. The one-pot protocol detailed herein provides an efficient and straightforward alternative for the preparation of this valuable compound.

Reaction Scheme

The synthesis proceeds via the reaction of ethyl 3-aminopyrazole-4-carboxylate with 1,1,3,3-tetramethoxypropane in the presence of a strong acid catalyst, typically hydrochloric acid, in a suitable solvent such as ethanol. The reaction first involves the in situ hydrolysis of 1,1,3,3-tetramethoxypropane to malondialdehyde, which then undergoes condensation with the aminopyrazole to form the pyrazolo[1,5-a]pyrimidine ring system.

Reaction_Scheme cluster_product cluster_conditions Reaction Conditions reactant1 Ethyl 3-aminopyrazole-4-carboxylate plus + reactant2 1,1,3,3-Tetramethoxypropane arrow catalyst HCl (conc.) catalyst->arrow solvent Ethanol solvent->arrow heat Reflux heat->arrow product This compound R1 Ethyl 3-aminopyrazole-4-carboxylate plus_node + R1->plus_node R2 1,1,3,3-Tetramethoxypropane reaction_arrow P1 This compound plus_node->R2 reaction_arrow->P1 C1 HCl (conc.) C1->reaction_arrow C2 Ethanol C2->reaction_arrow C3 Reflux C3->reaction_arrow

Caption: One-pot synthesis of this compound.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Ethyl 3-aminopyrazole-4-carboxylate≥98%Commercially available
1,1,3,3-Tetramethoxypropane≥97%Commercially available
Hydrochloric acid (HCl)37% (concentrated)Analytical Grade
Ethanol (EtOH)AnhydrousReagent Grade
Sodium bicarbonate (NaHCO₃)Saturated solutionLaboratory Grade
Ethyl acetate (EtOAc)Reagent GradeLaboratory Grade
BrineSaturated solutionLaboratory Grade
Anhydrous sodium sulfate (Na₂SO₄)AnhydrousLaboratory Grade
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-aminopyrazole-4-carboxylate (1.55 g, 10 mmol) and anhydrous ethanol (40 mL).

  • Addition of Reagents: Stir the mixture until the solid is fully dissolved. To this solution, add 1,1,3,3-tetramethoxypropane (1.81 g, 11 mmol) followed by the dropwise addition of concentrated hydrochloric acid (1 mL).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound as a solid.

Data Presentation

ParameterValue
Product Name This compound
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 75-85%
Melting Point 145-147 °C

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.85 (d, J = 4.4 Hz, 1H), 8.51 (s, 1H), 8.35 (d, J = 7.2 Hz, 1H), 6.95 (dd, J = 7.2, 4.4 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.0, 153.8, 149.2, 148.5, 136.1, 111.9, 103.5, 60.5, 14.5.

Workflow and Logic Diagrams

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Ethyl 3-aminopyrazole-4-carboxylate - Anhydrous Ethanol start->setup add_reagents Add Reagents: - 1,1,3,3-Tetramethoxypropane - Conc. HCl setup->add_reagents reflux Reflux at 80°C for 4-6h add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Workup: - Cool to RT - Neutralize with NaHCO₃ monitor->workup Reaction Complete extraction Extraction with Ethyl Acetate workup->extraction wash_dry Wash with Brine & Dry (Na₂SO₄) extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: - NMR, MP purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a robust and efficient one-pot method for the synthesis of this compound. The protocol is suitable for researchers in both academic and industrial settings, offering a reliable route to a key building block for the development of novel therapeutics. The detailed procedure and expected data should enable successful replication and application of this synthetic method.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2][3] This structural motif is a key component in numerous bioactive molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and hypnotic agents.[4] The fused bicyclic system offers a versatile scaffold for structural modifications, enabling the fine-tuning of its physicochemical and biological properties.[5]

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is through the cyclocondensation reaction of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic reagents.[1][2] This approach allows for the introduction of diverse substituents at various positions of the final fused ring system. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the widely employed cyclocondensation strategy.

General Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the amino group of a 3-aminopyrazole on one of the electrophilic centers of a 1,3-bielectrophilic partner. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction is often influenced by the nature of the substituents on both the aminopyrazole and the 1,3-bielectrophile, as well as the reaction conditions.[2]

G Generalized Reaction Scheme for Pyrazolo[1,5-a]pyrimidine Synthesis cluster_reactants Reactants cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Intermediate Acyclic Intermediate 3-Aminopyrazole->Intermediate Nucleophilic Attack Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Intermediate->Pyrazolo[1,5-a]pyrimidine Cyclization & Dehydration 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Intermediate

Caption: Generalized reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols

Several variations of the cyclocondensation reaction have been developed, utilizing different 1,3-bielectrophilic synthons and reaction conditions. Below are detailed protocols for some of the most common approaches.

Protocol 1: Synthesis from β-Dicarbonyl Compounds

This is a classical and widely used method due to the commercial availability of a diverse range of β-dicarbonyl compounds.[4]

Experimental Workflow:

G Workflow for Synthesis from β-Dicarbonyls A 1. Mix 3-aminopyrazole and β-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid). B 2. Add catalyst if required (e.g., acid or base). A->B C 3. Heat the reaction mixture under reflux. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction mixture. D->E F 6. Isolate the product by filtration or extraction. E->F G 7. Purify the product by recrystallization or column chromatography. F->G

Caption: Step-by-step workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 3-amino-1H-pyrazole (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-20 mL).

  • Catalyst Addition (Optional): A catalytic amount of an acid (e.g., a few drops of concentrated H₂SO₄ or HCl) or a base (e.g., piperidine, triethylamine) can be added to facilitate the reaction.[2]

  • Reaction: The reaction mixture is heated to reflux and maintained at that temperature for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

Data Presentation: Synthesis of Pyrazolo[1,5-a]pyrimidines from β-Dicarbonyls

Entry3-Aminopyrazoleβ-Dicarbonyl CompoundSolventCatalystTime (h)Yield (%)Reference
13-Amino-5-methylpyrazoleAcetylacetoneEthanolPiperidine685[4]
23-AminopyrazoleEthyl acetoacetateAcetic AcidNone1278[6]
33-Amino-4-cyanopyrazoleDibenzoylmethaneEthanolH₂SO₄892[2]
45-Amino-1H-pyrazole2-AcetylcyclopentanoneEthanolNone488[2]
Protocol 2: Microwave-Assisted Synthesis from β-Enaminones

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[7]

Experimental Workflow:

G Workflow for Microwave-Assisted Synthesis A 1. Mix 3-aminopyrazole and β-enaminone in a microwave vial. B 2. Add solvent (optional, can be solvent-free). A->B C 3. Seal the vial and place it in the microwave reactor. B->C D 4. Irradiate at a set temperature and time. C->D E 5. Cool the vial to room temperature. D->E F 6. Isolate and purify the product. E->F

Caption: Workflow for microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Methodology:

  • Reactant Preparation: In a dedicated microwave reaction vial, a mixture of the 3-amino-1H-pyrazole (1.0 mmol) and the β-enaminone (1.0 mmol) is prepared. The reaction can be performed neat (solvent-free) or in a minimal amount of a high-boiling point solvent like DMF or DMSO.[7]

  • Reaction: The vial is sealed and placed in a microwave synthesizer. The mixture is irradiated at a specific temperature (e.g., 120-160 °C) for a short duration (typically 10-30 minutes).[8]

  • Work-up and Purification: After cooling, the reaction mixture is treated similarly to the conventional heating method described in Protocol 1 to isolate and purify the desired product.

Data Presentation: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Entry3-Aminopyrazoleβ-EnaminoneConditionsTime (min)Yield (%)Reference
13-Methyl-1H-pyrazol-5-amine3-(Dimethylamino)-1-phenylprop-2-en-1-oneSolvent-free, 160 °C1593[8]
23-Amino-1H-pyrazole(E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-oneDMF, 120 °C2089[7]
35-Amino-1H-pyrazole(E)-4-(dimethylamino)but-3-en-2-oneSolvent-free, 150 °C1095[2]
Protocol 3: Three-Component One-Pot Synthesis

Multicomponent reactions offer an efficient and atom-economical approach to complex molecules in a single step.[1]

Detailed Methodology:

  • Reactant Preparation: In a suitable reaction vessel, a mixture of a 3-amino-1H-pyrazole (1.0 mmol), an aldehyde (1.0 mmol), and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol) is prepared in a solvent like ethanol.

  • Catalyst Addition: A catalytic amount of a base such as piperidine or triethylamine is added.

  • Reaction: The mixture is stirred at room temperature or heated to reflux for a specified time until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The product often precipitates from the reaction mixture upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.

Data Presentation: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

Entry3-AminopyrazoleAldehydeActive Methylene CompoundSolventCatalystTime (h)Yield (%)Reference
13-Amino-5-phenylpyrazoleBenzaldehydeMalononitrileEthanolPiperidine491[1]
23-Aminopyrazole4-ChlorobenzaldehydeEthyl cyanoacetateEthanolTriethylamine687[2]

Conclusion

The cyclocondensation reaction is a robust and highly adaptable method for the synthesis of a wide array of pyrazolo[1,5-a]pyrimidine derivatives. The choice of protocol depends on the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to design and execute the synthesis of this important class of heterocyclic compounds.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases, playing a crucial role in the development of targeted cancer therapies.[1][2] Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[2]

Introduction to Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that serve as privileged scaffolds in drug discovery. Their structural versatility allows for modifications at various positions, enabling the fine-tuning of their pharmacological properties.[3] Numerous derivatives have been identified as potent inhibitors of key protein kinases implicated in cancer cell signaling pathways, including Epidermal Growth Factor Receptor (EGFR), B-Raf, Mitogen-activated protein kinase kinase (MEK), and Phosphoinositide 3-kinase delta (PI3Kδ).[1][2][4][5] The development of efficient synthetic methodologies is therefore crucial for the exploration of this chemical space and the discovery of novel therapeutic agents.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This technology presents several advantages over classical thermal heating methods for the synthesis of pyrazolo[1,5-a]pyrimidines:

  • Rapid Reaction Times: Reactions that typically take hours to complete under conventional heating can often be accomplished in minutes using microwave irradiation.[2]

  • Higher Yields: The efficient and uniform heating provided by microwaves can lead to improved reaction kinetics and higher product yields.[2]

  • Improved Purity: Shorter reaction times and more controlled heating can minimize the formation of side products, simplifying purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.

  • Facilitation of Multicomponent Reactions: Microwave irradiation is particularly effective for one-pot, multicomponent reactions, which are powerful tools for generating molecular diversity.[2][6]

Key Synthetic Strategies

Several synthetic strategies for the construction of the pyrazolo[1,5-a]pyrimidine core have been successfully adapted for microwave-assisted conditions. The most common approaches involve the reaction of 3-amino-1H-pyrazoles with 1,3-bielectrophilic compounds.[3]

Three-Component Reactions

This one-pot approach involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) under microwave irradiation. This method is highly efficient for creating a diverse library of substituted pyrazolo[1,5-a]pyrimidines.[2]

Cyclocondensation of Aminopyrazoles with β-Dicarbonyl Compounds

The reaction between 3-aminopyrazoles and various β-dicarbonyl compounds or their synthetic equivalents is a fundamental and widely used method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[7]

Data Presentation

The following tables summarize quantitative data from representative microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Entry3-Amino-1H-pyrazoleAldehydeActive Methylene CompoundSolventTemperature (°C)Time (min)Yield (%)
13-Amino-5-methylpyrazoleBenzaldehydeMalononitrileEthanol1001092
23-Amino-5-phenylpyrazole4-ChlorobenzaldehydeEthyl CyanoacetateDMF1201588
33-Aminopyrazole4-MethoxybenzaldehydeMalononitrileAcetic Acid110895

Table 2: Cyclocondensation Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Entry3-Aminopyrazole Derivativeβ-Dicarbonyl CompoundSolventTemperature (°C)Time (min)Yield (%)
15-Amino-1H-pyrazoleAcetylacetoneEthanol1202085
23-Amino-5-methyl-1H-pyrazoleEthyl AcetoacetateAcetic Acid1401091
35-Amino-3-phenyl-1H-pyrazoleDibenzoylmethaneDMF1502578

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Microwave-Assisted Synthesis of 7-Aryl-5-methyl-6-cyanopyrazolo[1,5-a]pyrimidin-2-amines

Materials:

  • 3-Amino-5-methylpyrazole (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave vial, add 3-amino-5-methylpyrazole (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethanol (5 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 100°C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: General Procedure for the Microwave-Assisted Cyclocondensation of 3-Aminopyrazoles with Ethyl Acetoacetate

Materials:

  • 3-Amino-5-methyl-1H-pyrazole (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Glacial acetic acid (3 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave vial, dissolve 3-amino-5-methyl-1H-pyrazole (1 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 140°C for 10 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the microwave-assisted synthesis and the signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.

experimental_workflow cluster_reactants Reactants cluster_synthesis Microwave Synthesis cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product reactants 3-Aminopyrazole Aldehyde Active Methylene Compound synthesis One-Pot Reaction in Microwave Vial reactants->synthesis Mixing conditions Solvent Temperature Time workup Cooling Filtration Washing synthesis->workup Irradiation product Pyrazolo[1,5-a]pyrimidine Derivative workup->product Isolation

Caption: Experimental workflow for three-component synthesis.

mapk_erk_pathway receptor Growth Factor Receptor ras RAS receptor->ras braf B-Raf ras->braf mek MEK braf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Expression (Proliferation, Survival) nucleus->transcription inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->braf inhibitor->mek

Caption: Inhibition of the B-Raf/MEK/ERK signaling pathway.

pi3k_akt_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt downstream Downstream Signaling (Cell Survival, Growth) akt->downstream inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->pi3k

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling Functionalization of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold using the Suzuki-Miyaura cross-coupling reaction. This methodology is essential for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in various biologically active compounds, including sedative-hypnotics like Indiplon and Zaleplon, and anxiolytics such as Ocinaplon.[1][2] The Suzuki coupling reaction is a versatile and powerful tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at specific positions of the heterocyclic core.[3]

Overview of the Suzuki Coupling Reaction on Pyrazolo[1,5-a]pyrimidines

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate. In the context of pyrazolo[1,5-a]pyrimidines, this reaction is most commonly employed for the functionalization of positions 3, 5, and 7.[4][5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination.[1][6] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[1][2][6]

Experimental Protocols

This section details the experimental procedures for the C3 and C5 arylation of the pyrazolo[1,5-a]pyrimidine core.

Protocol 1: Microwave-Assisted C3-Arylation of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

This protocol is adapted from the work of Jismy et al. and describes an efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction.[1][2][3][6]

Materials:

  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Aryl or heteroaryl boronic acid

  • XPhos Pd G2 catalyst

  • XPhos ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent).

  • Add the corresponding aryl or heteroaryl boronic acid (1.5 equivalents).

  • Add XPhos Pd G2 (0.05 equivalents) and XPhos (0.05 equivalents).

  • Add potassium carbonate (K₂CO₃) (3 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water (volume appropriate for the scale).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 110°C for 60 minutes with stirring.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C5-Arylation of C3-Arylated Pyrazolo[1,5-a]pyrimidin-5-ones

This two-step protocol, also based on the work of Jismy et al., allows for the subsequent functionalization at the C5 position.[1][6]

Step 1: Activation of the C-O bond

Materials:

  • C3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • Triethylamine (Et₃N)

  • 1,4-Dioxane

Procedure:

  • To a stirred solution of the C3-arylated pyrazolo[1,5-a]pyrimidin-5-one (1 equivalent) in 1,4-dioxane at room temperature, add PyBroP (1.3 equivalents) and triethylamine (3 equivalents).

  • Stir the mixture at room temperature for 2 hours.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • Reaction mixture from Step 1

  • Aryl or heteroaryl boronic acid

  • PdCl₂(PPh₃)₂ (Palladium(II) chloride bis(triphenylphosphine))

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • To the reaction mixture from Step 1, add the aryl or heteroaryl boronic acid (1.5 equivalents).

  • Add PdCl₂(PPh₃)₂ (0.05 equivalents) and an aqueous solution of sodium carbonate (Na₂CO₃) (2 M, 3 equivalents).

  • Heat the mixture at 110°C for 12 hours.

  • After cooling, perform a standard aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the quantitative data from the Suzuki coupling functionalization of pyrazolo[1,5-a]pyrimidines, providing a clear comparison of yields for different substrates.

Table 1: C3-Arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one [1][2]

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one74
24-Biphenylboronic acid3-(biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one79
31-Naphthylboronic acid3-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one85
44-Methoxyphenylboronic acid3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one82
54-Fluorophenylboronic acid3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one84
62-Furylboronic acid3-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one73
73-Pyridylboronic acid3-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one68

Table 2: C5-Arylation of various C3-arylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones [1]

EntryC3-Aryl GroupC5-Aryl Boronic AcidProductYield (%)
1Phenyl4-Methoxyphenylboronic acid3-phenyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine78
2Phenyl4-Fluorophenylboronic acid3-phenyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine75
34-MethoxyphenylPhenylboronic acid3-(4-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine81
44-Methoxyphenyl4-Fluorophenylboronic acid3-(4-methoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine76
54-FluorophenylPhenylboronic acid3-(4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine80

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling functionalization of a halogenated pyrazolo[1,5-a]pyrimidine.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reaction Components cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start_Pyr Halogenated Pyrazolo[1,5-a]pyrimidine Reaction Suzuki Coupling (Microwave or Conventional Heat) Start_Pyr->Reaction Start_Boronic Aryl/Heteroaryl Boronic Acid Start_Boronic->Reaction Catalyst Palladium Catalyst (e.g., XPhos Pd G2) Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product Functionalized Pyrazolo[1,5-a]pyrimidine Purification->Product

Caption: General workflow for Suzuki coupling of pyrazolo[1,5-a]pyrimidines.

References

Application Notes and Protocols for Sonogashira Cross-Coupling of Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1][2] These compounds are particularly prominent as protein kinase inhibitors, targeting key regulators of cellular signaling pathways that are often dysregulated in diseases such as cancer.[1][2] The development of potent and selective kinase inhibitors is a major focus in modern drug discovery, and pyrazolo[1,5-a]pyrimidine derivatives have shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), B-Raf, MEK, and tropomyosin receptor kinases (Trks).[1][2][3][4][5]

The functionalization of the pyrazolo[1,5-a]pyrimidine core is crucial for modulating the pharmacological properties of these molecules and establishing structure-activity relationships (SAR).[1] Among the various synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This palladium- and copper-co-catalyzed reaction is highly valued for its mild reaction conditions and broad functional group tolerance, making it ideal for the late-stage functionalization of complex molecules.[6][7]

These application notes provide detailed protocols and supporting data for the Sonogashira cross-coupling of substituted pyrazolo[1,5-a]pyrimidines, offering a robust methodology for the synthesis of novel alkynyl-substituted derivatives for applications in drug discovery and development.

General Reaction Principle: The Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[6] The palladium cycle begins with the oxidative addition of the halo-pyrazolo[1,5-a]pyrimidine to a Pd(0) complex. In parallel, the copper cycle involves the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired alkynyl-substituted pyrazolo[1,5-a]pyrimidine and regenerates the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R-X) Diorgano_Pd R-Pd(II)L₂-C≡CR' Pd_complex->Diorgano_Pd Transmetalation Diorgano_Pd->Pd0 Reductive Elimination Product R-C≡CR' Diorgano_Pd->Product Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->Pd_complex RX Halo-pyrazolo[1,5-a]pyrimidine (R-X) RX->Pd0 HC_CR Terminal Alkyne (H-C≡CR') HC_CR->Alkyne Trk_Signaling_Pathway cluster_membrane Cell Membrane Trk Trk Receptor Dimerization Dimerization & Autophosphorylation Trk->Dimerization Neurotrophin Neurotrophin Neurotrophin->Trk Binds PI3K PI3K Dimerization->PI3K Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor Alkynyl-pyrazolo[1,5-a]pyrimidine (Sonogashira Product) Inhibitor->Dimerization Inhibits Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halo-pyrazolo[1,5-a]pyrimidine, Catalysts, Base, and Solvent Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Add_Alkyne Add Terminal Alkyne Inert->Add_Alkyne Stir Stir at RT or Heat (Conventional or Microwave) Add_Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Pyrazolo[1,5-a]pyrimidine Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of pyrazolo[1,5-a]pyrimidine halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-arylated pyrazolo[1,5-a]pyrimidines, which are key scaffolds in medicinal chemistry and materials science.

Introduction

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in numerous biologically active compounds. The introduction of amine functionalities at various positions on this heterocyclic system through C-N bond formation is a critical step in the development of novel therapeutics, particularly in the area of kinase inhibitors.[1][2][3] The Buchwald-Hartwig amination has emerged as a versatile and efficient method for forging these C-N bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[4]

This document outlines optimized protocols for the Buchwald-Hartwig amination of chloro- and bromopyrazolo[1,5-a]pyrimidines, summarizing key reaction parameters and providing detailed experimental procedures.

General Reaction Scheme

The Buchwald-Hartwig amination of a pyrazolo[1,5-a]pyrimidine halide involves the palladium-catalyzed coupling of a pyrazolo[1,5-a]pyrimidine halide with a primary or secondary amine in the presence of a suitable base and a phosphine ligand.

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine-X (X = Cl, Br) Product N-Aryl-pyrazolo[1,5-a]pyrimidine PyrazoloPyrimidine->Product + Amine R1R2NH Amine->Product + Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., Xantphos, XPhos) Base Base (e.g., Cs₂CO₃, t-BuONa) Solvent Solvent (e.g., Toluene, Dioxane) Heat Heat (Conventional or Microwave)

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes representative yields for the Buchwald-Hartwig amination of 5-chloro-pyrazolo[1,5-a]pyrimidines with various amines, highlighting the efficiency of this transformation.

EntryPyrazolo[1,5-a]pyrimidine SubstrateAmineCatalyst/LigandBaseSolventMethodYield (%)Reference
15-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivative2-methyl-1H-benzimidazolePd₂(dba)₃ / XantphosCs₂CO₃TolueneMicrowave (150 °C, 6h)34-93[1][5]
25-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineMasked aminopyrazoleNot specifiedNot specifiedNot specifiedNot specified54[2]
31,4-dibromobenzene (model)Various secondary aminesPd₂(dba)₃ / XPhost-BuONaTolueneMicrowave (150 °C, 30 min)Moderate to excellent[6]
41,4-dibromobenzene (model)Various secondary aminesPd₂(dba)₃ / XPhost-BuONaTolueneConventional (110-120 °C, 24h)Moderate[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the synthesis of PI3Kδ inhibitors.[5]

Materials:

  • 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)

  • Amine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous toluene (10 mL per 1 g of pyrazolo[1,5-a]pyrimidine)

  • Microwave vial (pressure-rated)

  • Celite®

Procedure:

  • To a pressure-rated microwave vial, add the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), the corresponding amine (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous toluene (10 mL per 1 g of the pyrazolo[1,5-a]pyrimidine substrate).

  • Seal the reaction vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C for 6 hours with a microwave power of 200 W.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired N-arylated pyrazolo[1,5-a]pyrimidine.

Protocol 2: Conventional Heating Buchwald-Hartwig Amination

This protocol provides an alternative to microwave heating and is based on general procedures for Buchwald-Hartwig reactions.[6]

Materials:

  • Pyrazolo[1,5-a]pyrimidine halide (1.0 eq)

  • Amine (1.2 - 2.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%) or Pd₂(dba)₃ (5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (7-10 mol%)

  • Sodium tert-butoxide (t-BuONa) (2.2 - 2.5 eq)

  • Anhydrous toluene or dioxane

  • Round-bottom flask

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a round-bottom flask with a condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add the pyrazolo[1,5-a]pyrimidine halide (1.0 eq), the amine (1.2 - 2.2 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Workflow and Logic Diagrams

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of a pyrazolo[1,5-a]pyrimidine halide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants: - Pyrazolo[1,5-a]pyrimidine Halide - Amine - Catalyst & Ligand - Base B Add to Reaction Vessel A->B C Add Anhydrous Solvent B->C D Seal Vessel / Inert Atmosphere C->D E Heating (Microwave or Conventional) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Filtration (e.g., through Celite) G->H I Solvent Removal (Concentration) H->I J Purification (Flash Chromatography) I->J K Characterization (NMR, MS, etc.) J->K

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly efficient method for the synthesis of N-functionalized pyrazolo[1,5-a]pyrimidines. The choice between microwave-assisted and conventional heating protocols allows for flexibility depending on available equipment and desired reaction times.[6] Careful selection of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and is often substrate-dependent.[4][7] The protocols provided herein serve as a solid foundation for researchers exploring the chemical space of pyrazolo[1,5-a]pyrimidine derivatives for various applications, particularly in drug discovery.

References

Application Notes and Protocols: Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities, particularly in oncology.[1][2] Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a key intermediate and a fundamental backbone for the development of potent and selective kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[1][4] Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated significant inhibitory activity against a range of cancer-relevant kinases, including B-Raf, MEK, EGFR, CDKs, and PI3K, thereby interfering with key oncogenic signaling cascades like the Raf-MEK-ERK pathway.[1][4][5]

These application notes provide an overview of the utility of this compound in cancer drug discovery, including its synthesis, mechanism of action, and protocols for its evaluation as a potential anti-cancer agent.

Mechanism of Action and Targeted Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives primarily function as ATP-competitive inhibitors of protein kinases.[1][4] Their planar, bicyclic structure mimics the purine core of ATP, allowing them to bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction.

One of the most critical pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives is the Ras-Raf-MEK-ERK (MAPK) signaling pathway . This pathway is frequently hyperactivated in various cancers, such as melanoma and colorectal cancer, often due to mutations in genes like B-Raf.[1][5] By inhibiting key kinases in this cascade, these compounds can effectively suppress cancer cell proliferation and survival.

Raf_MEK_ERK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf B-Raf / Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Pyrazolo_Pyrimidine Ethyl Pyrazolo[1,5-a]pyrimidine -3-carboxylate Derivatives Pyrazolo_Pyrimidine->Raf Inhibits Pyrazolo_Pyrimidine->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1: Inhibition of the Raf-MEK-ERK signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro activity of various pyrazolo[1,5-a]pyrimidine derivatives against different cancer-related kinases and cancer cell lines. It is important to note that the core structure is often modified to optimize potency and selectivity.

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
6d CDK20.55Ribociclib0.07
TRKA0.57Larotrectinib0.07
6n CDK20.78Ribociclib0.07
TRKA0.98Larotrectinib0.07
6s CDK20.23Ribociclib0.07
TRKA0.45Larotrectinib0.07
6t CDK20.09Ribociclib0.07
TRKA0.45Larotrectinib0.07
7 PI3Kδ0.47--
13 PI3Kδ> 60--
37 PI3Kδ0.0028--
54 PI3Kδ0.0028--
15 EGFR-TK0.135--
16 EGFR-TK0.034--
4 EGFR-TK0.054--

Data compiled from multiple sources.[6][7][8][9]

Table 2: Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
14a HCT116Colon Cancer0.0020
15 DOX/MDA-MB-468Drug-Resistant Breast Cancer0.267
16 DOX/MDA-MB-468Drug-Resistant Breast Cancer0.844
6n NCI-60 PanelVariousMean GI% = 43.9%

Data compiled from multiple sources.[6][7][10]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives. Researchers should optimize these protocols based on their specific compounds and experimental setup.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation.

Synthesis_Workflow Aminopyrazole Ethyl 5-amino-1H-pyrazole -4-carboxylate Reaction Cyclocondensation (e.g., Acetic Acid, Reflux) Aminopyrazole->Reaction Enaminone β-Enaminone or β-Dicarbonyl Compound Enaminone->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl Pyrazolo[1,5-a]pyrimidine -3-carboxylate Derivative Purification->Product

Figure 2: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Materials:

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate (or a substituted analog)

  • A suitable β-enaminone or β-dicarbonyl compound (e.g., 3-dimethylamino-1-aryl-2-propen-1-one)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask, add ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) and the β-enaminone or β-dicarbonyl compound (1.1 equivalents).

  • Add glacial acetic acid as the solvent.

  • Reflux the reaction mixture for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound derivative.[6][11]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Recombinant kinase of interest (e.g., B-Raf, CDK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Protocol 4: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead compound in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line for implantation

  • Lead compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the lead compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., once daily for 21 days).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth in the treatment group to the control group.[1][12]

Conclusion

This compound represents a valuable scaffold in the discovery of novel kinase inhibitors for cancer therapy. Its derivatives have demonstrated potent activity against various oncogenic kinases and have shown promising anti-proliferative effects in cancer cell lines. The provided protocols offer a foundational framework for the synthesis, in vitro screening, and in vivo evaluation of new compounds based on this promising chemical core. Further optimization of this scaffold holds the potential for the development of next-generation targeted cancer therapeutics.

References

Application Notes and Protocols for In Vitro Kinase Assays with Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and selective inhibitory activity against a range of protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.

This application note provides a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory potential of pyrazolo[1,5-a]pyrimidine compounds. Additionally, it presents a summary of reported inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against several key kinase targets and illustrates a representative signaling pathway affected by these compounds.

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Compounds

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazolo[1,5-a]pyrimidine compounds against various protein kinases. This data highlights the diverse and potent inhibitory profiles of this chemical scaffold.

Compound IDTarget KinaseIC50 (µM)Reference
6t CDK20.09[3][4]
6s CDK20.23[3][4]
6s TRKA0.45[3][4]
Compound 1 Pim-10.045[5]
4k (BS-194) CDK20.003[6]
4k (BS-194) CDK10.03[6]
4k (BS-194) CDK90.09[6]
Compound 7 PI3Kδ0.47[7]
Compound 13 PI3Kδ0.772[7]
Compound 54 (CPL302253) PI3Kδ0.0028[7]
Compound 32 TrkA0.0019[8][9]
Compound 32 TrkB0.0031[8][9]
Compound 32 TrkC0.0023[8][9]
RD-I-53 VPS340.4[10]

Experimental Protocols: In Vitro Kinase Assay

This protocol describes a generalized luminescent-based in vitro kinase assay to determine the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds. This method measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2, TRKA, Pim-1)

  • Kinase-specific substrate

  • Pyrazolo[1,5-a]pyrimidine test compounds

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

    • Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • In a white, opaque microplate, add the diluted pyrazolo[1,5-a]pyrimidine compounds to the appropriate wells.

    • Include control wells:

      • No-inhibitor control: Contains all reaction components except the test compound (add vehicle, e.g., DMSO). This represents 100% kinase activity.

      • No-enzyme control: Contains all reaction components except the kinase. This serves as the background control.

    • Add the kinase enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the kinase-specific substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of inhibition.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add the luminescent reagent to all wells. This reagent will stop the kinase reaction and initiate the generation of a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G Experimental Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution Series Preparation Add_Compound 3. Add Compound to Plate Compound_Prep->Add_Compound Reagent_Prep 2. Kinase, Substrate & ATP Preparation Add_Kinase 4. Add Kinase & Pre-incubate Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction 5. Initiate Reaction with Substrate/ATP Add_Kinase->Start_Reaction Incubate 6. Incubate at Controlled Temperature Start_Reaction->Incubate Add_Reagent 7. Add Luminescent Reagent Incubate->Add_Reagent Measure 8. Measure Luminescence Add_Reagent->Measure Analyze 9. Data Analysis (IC50 Determination) Measure->Analyze G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_active Akt (active) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt_active->Downstream Phosphorylates & Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

References

Application Notes and Protocols for the Development of CDK2/TRKA Dual Inhibitors from Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of dual inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) based on the versatile pyrazolo[1,5-a]pyrimidine scaffold. This document is intended to guide researchers through the key stages of inhibitor design, synthesis, and biological evaluation.

Introduction

The simultaneous inhibition of multiple kinase targets is an emerging and promising strategy in cancer therapy to overcome drug resistance and enhance therapeutic efficacy.[1][2] CDK2, a key regulator of cell cycle progression, is frequently dysregulated in various cancers.[3][4][5][6][7] TRKA, a receptor tyrosine kinase, is a well-validated target in cancers with NTRK gene fusions.[8][9][10][11][[“]] The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to target a range of kinases, including CDK2 and TRKA.[1][2][13][14][15] This document outlines the development of dual CDK2/TRKA inhibitors, leveraging this promising chemical framework.

Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the reported inhibitory activities of various pyrazolo[1,5-a]pyrimidine-based compounds against CDK2 and TRKA, as well as their anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Reference
6s CDK20.05Ribociclib0.07[1]
TRKA0.06Larotrectinib0.07[1]
6t CDK20.06Ribociclib0.07[1]
TRKA0.08Larotrectinib0.07[1]
5h CDK20.022Dinaciclib0.018[13]
5i CDK20.024Dinaciclib0.018[13]
BS-194 (4k) CDK20.003--[4][16]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineGI50 (µM)Reference CompoundGI50 (µM)Reference
6n NCI-60 Panel (Mean)---[1][2]
RFX 393---[1]
6s RFX 393---[1]
6t RFX 393---[1]
5h MOLT-40.93Dinaciclib1.30[13]
HL-600.80Dinaciclib1.84[13]
5i MOLT-4-Dinaciclib1.30[13]
HL-60-Dinaciclib1.84[13]
BS-194 (4k) NCI-60 Panel (Mean)0.280--[4][16]

GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of compounds against CDK2 and TRKA kinases.[17][18][19][20]

Materials:

  • Recombinant human CDK2/Cyclin A2 or TRKA enzyme

  • Appropriate kinase substrate (e.g., Histone H1 for CDK2, Poly(Glu,Tyr) for TRKA)

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Ribociclib for CDK2, Larotrectinib for TRKA)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit or similar luminescence-based detection reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettor

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. A 10-point, 3-fold dilution series is recommended.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, DMSO (vehicle control), and a "no enzyme" control to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the assay buffer, kinase enzyme, and substrate.

    • Dispense the kinase reaction mixture into each well.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of the synthesized compounds on cancer cell lines.[21][22][23][24]

Materials:

  • Cancer cell lines (e.g., MOLT-4, HL-60, RFX 393)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipettor

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO-treated control group.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the GI50 value from the dose-response curve.

Protocol 3: Western Blot Analysis

This protocol is for analyzing the effect of inhibitors on the phosphorylation status of target proteins and downstream signaling molecules.[25][26][27][28][29]

Materials:

  • Treated and untreated cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CDK2, anti-CDK2, anti-p-TRKA, anti-TRKA, anti-p-Rb, anti-Rb, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the inhibitors on cell cycle progression.[30][31][32][33]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10^6 cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes at 4°C.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways

CDK2_Signaling_Pathway Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 activates S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry Cyclin_A Cyclin A Cyclin_A->CDK2 activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the point of inhibition.

TRKA_Signaling_Pathway NGF NGF TRKA TRKA NGF->TRKA binds & activates PLCg PLCγ TRKA->PLCg PI3K PI3K TRKA->PI3K RAS_MAPK Ras/MAPK TRKA->RAS_MAPK Differentiation Differentiation PLCg->Differentiation Cell_Survival Cell Survival PI3K->Cell_Survival Cell_Growth Cell Growth RAS_MAPK->Cell_Growth Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRKA inhibits

Caption: Key TRKA signaling pathways and the point of inhibition.

Experimental Workflow

Inhibitor_Development_Workflow Start Start: Design & Synthesis of Pyrazolo[1,5-a]pyrimidine Library Kinase_Assay In Vitro Kinase Inhibition Assays (CDK2 & TRKA) Start->Kinase_Assay Identify_Hits Identify Potent Dual Inhibitors (Low IC50) Kinase_Assay->Identify_Hits Cell_Viability Cell-Based Assays: Cell Viability (MTT) Identify_Hits->Cell_Viability Hits Lead_Optimization Lead Optimization (SAR Studies) Identify_Hits->Lead_Optimization Iterate Mechanism_Studies Mechanism of Action Studies Cell_Viability->Mechanism_Studies Western_Blot Western Blot (Target Engagement) Mechanism_Studies->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Western_Blot->Lead_Optimization Cell_Cycle->Lead_Optimization End Preclinical Candidate Lead_Optimization->End Optimized Lead

Caption: Overall workflow for developing CDK2/TRKA dual inhibitors.

References

Application Notes and Protocols for the Synthesis of Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, a key intermediate in the development of various biologically active compounds. The synthesis is a two-step process commencing with the preparation of ethyl 5-amino-1H-pyrazole-3-carboxylate, followed by a cyclocondensation reaction to form the target pyrazolo[1,5-a]pyrimidine core with subsequent bromination. These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition. The 2,6-disubstituted derivatives, in particular, serve as versatile intermediates for the synthesis of compound libraries through various cross-coupling reactions. Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a valuable building block that allows for selective functionalization at the 2- and 6-positions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines a reliable synthetic route to this important intermediate.

Synthesis Pathway Overview

The synthesis of Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate is achieved through a two-step sequence:

  • Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate. This initial step involves the formation of the core pyrazole ring from acyclic precursors. A common and effective method is the reaction of a β-ketonitrile with hydrazine hydrate.

  • Step 2: Synthesis of Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate. This step involves the construction of the pyrimidine ring fused to the pyrazole core via a cyclocondensation reaction, followed by bromination. While a one-pot cyclocondensation with a dibrominated C3-synthon is feasible, a stepwise approach involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by dibromination is also a viable strategy.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Pyrazole Intermediate cluster_step2 Step 2: Synthesis of Final Product A Starting Materials B Ethyl 5-amino-1H-pyrazole-3-carboxylate A->B Reaction C Ethyl 5-amino-1H-pyrazole-3-carboxylate E Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate C->E Cyclocondensation & Bromination D C3-Dielectrophile D->E

Figure 1. Overall synthetic strategy for Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate

This protocol is based on the widely used method of reacting a β-ketonitrile equivalent with hydrazine.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate (or equivalent β-ketonitrile precursor)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate in ethanol.

  • To this solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and, if necessary, neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford Ethyl 5-amino-1H-pyrazole-3-carboxylate as a solid.

Characterization Data (Literature Values):

PropertyValue
Molecular FormulaC6H9N3O2
Molecular Weight155.16 g/mol
AppearanceWhite to off-white solid
Melting Point102-105 °C
Step 2: Synthesis of Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol describes the cyclocondensation of the aminopyrazole intermediate with a dibrominated C3-synthon, which can be generated in situ or used directly. A plausible reagent is dibromomalondialdehyde or a precursor. An alternative is a one-pot cyclization-bromination.

Materials:

  • Ethyl 5-amino-1H-pyrazole-3-carboxylate

  • A suitable dibrominated C3-electrophile (e.g., mucobromic acid or dibromomalononitrile as a precursor)

  • N-Bromosuccinimide (NBS) for direct bromination approach

  • Acetic acid or another suitable solvent

  • Sodium acetate (if required as a base)

  • Water

  • Ethanol (for recrystallization)

Procedure (Cyclocondensation with a Dibrominated Synthon - Illustrative):

  • In a reaction vessel, dissolve Ethyl 5-amino-1H-pyrazole-3-carboxylate in glacial acetic acid.

  • Add the dibrominated C3-electrophile (e.g., generated from a precursor) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent such as ethanol to obtain pure Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Procedure (Direct Dibromination - Alternative):

  • Synthesize the parent Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via cyclocondensation of Ethyl 5-amino-1H-pyrazole-3-carboxylate with malondialdehyde or a suitable equivalent.

  • Dissolve the resulting this compound in a suitable solvent like chloroform or acetic acid.

  • Add N-Bromosuccinimide (NBS) in portions to the solution at room temperature.

  • Stir the reaction mixture for the required time at room temperature or with gentle heating, monitoring by TLC.

  • After the reaction is complete, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the final product.

Quantitative Data Summary:

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
Ethyl 5-amino-1H-pyrazole-3-carboxylateEthyl 2-cyano-3-ethoxyacrylateHydrazine hydrateEthanol75-85>95
Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 5-amino-1H-pyrazole-3-carboxylateDibrominated C3-synthon / NBSAcetic Acid60-70>98

Note: Yields and purity are representative and may vary based on reaction scale and purification methods.

Mandatory Visualizations

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product A Dissolve Starting Material in Ethanol B Add Hydrazine Hydrate A->B C Reflux Reaction Mixture B->C D Work-up and Extraction C->D E Purification (Recrystallization) D->E F Ethyl 5-amino-1H-pyrazole-3-carboxylate E->F G Dissolve Intermediate in Acetic Acid F->G H Add Brominating/Cyclizing Agent G->H I Heat Reaction Mixture H->I J Precipitation and Filtration I->J K Purification (Recrystallization) J->K L Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate K->L

Figure 2. Detailed experimental workflow for the two-step synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Brominating agents like NBS and dibrominated precursors are corrosive and toxic. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate. The two-step approach is robust and scalable, making it suitable for both academic research and industrial drug development settings. The resulting dibrominated intermediate is a valuable platform for the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for biological screening.

Application Notes and Protocols for the Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key techniques used to characterize pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds with significant biological and pharmacological activities.[1][2][3] The following protocols and data summaries are intended to guide researchers in the structural elucidation and purity assessment of these important molecules.

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural determination of pyrazolo[1,5-a]pyrimidine derivatives. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For pyrazolo[1,5-a]pyrimidine derivatives, ¹H and ¹³C NMR are routinely used to determine the substitution pattern on the bicyclic core.[4][5] Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[4]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazolo[1,5-a]pyrimidine Core Protons

ProtonChemical Shift (δ, ppm)Multiplicity
H-28.0 - 8.5s
H-36.5 - 7.0d
H-58.5 - 9.0d
H-67.0 - 7.5t
H-78.8 - 9.2d

Note: Chemical shifts are highly dependent on the substituents and solvent used.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazolo[1,5-a]pyrimidine Core Carbons

CarbonChemical Shift (δ, ppm)
C-2145 - 155
C-3100 - 110
C-3a140 - 150
C-5150 - 160
C-6110 - 120
C-7140 - 150
C-8155 - 165

Note: Chemical shifts are highly dependent on the substituents and solvent used.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[1,5-a]pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts, coupling constants (for ¹H NMR), and multiplicities to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can aid in structural confirmation.[2][6] Both low-resolution (e.g., ESI-MS) and high-resolution mass spectrometry (HRMS) are valuable. HRMS provides the exact mass, allowing for the determination of the molecular formula.

Table 3: Common Fragmentation Patterns in Mass Spectrometry

FragmentationDescription
Loss of substituentsCleavage of bonds connecting substituents to the pyrazolo[1,5-a]pyrimidine core.
Ring cleavageFragmentation of the pyrazole or pyrimidine ring, often leading to characteristic smaller fragments.
Retro-Diels-AlderA common fragmentation pathway for heterocyclic systems, though less prevalent for this specific core.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrument Setup:

    • Use an ESI-MS instrument, which can be a standalone mass spectrometer or coupled with a liquid chromatography system (LC-MS).[7][8]

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte. A full scan over a relevant m/z range (e.g., 100-1000) is typically performed.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • For HRMS, compare the measured exact mass with the calculated mass for the proposed molecular formula to confirm the elemental composition.

    • Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[2][9] This is particularly useful for confirming the presence of substituents on the pyrazolo[1,5-a]pyrimidine core.

Table 4: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amines)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C≡N stretch (nitrile)2210 - 2260
C=O stretch (carbonyl)1650 - 1750
C=N and C=C stretch (ring)1500 - 1650

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after use.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Crystallographic and Analytical Characterization

Single-Crystal X-ray Diffraction

For crystalline pyrazolo[1,5-a]pyrimidine derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[2][9][10]

Table 5: Representative Crystallographic Data Parameters

ParameterDescription
Crystal systeme.g., Monoclinic, Orthorhombic
Space groupe.g., P2₁/c, P-1
Unit cell dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
ZNumber of molecules per unit cell
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

    • Generate graphical representations of the molecule and its packing in the crystal lattice.

Elemental Analysis

Elemental analysis is used to determine the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimental values are compared with the calculated theoretical values to confirm the elemental composition and purity of the sample.[1][9][11]

Protocol: Elemental Analysis (CHN Analysis)

  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin or silver capsule.

  • Instrumental Analysis:

    • The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.

    • The combustion products (CO₂, H₂O, and N₂) are separated by gas chromatography and detected by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

    • Compare the experimental percentages with the calculated values for the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values.

Visualized Workflows

The following diagrams illustrate the general workflows for the characterization of pyrazolo[1,5-a]pyrimidine derivatives.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_final Final Confirmation Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed IR IR Spectroscopy MS->Structure_Confirmed XRay Single-Crystal X-ray (if crystalline) IR->Structure_Confirmed EA Elemental Analysis XRay->Structure_Confirmed EA->Structure_Confirmed

Caption: General workflow for the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives.

Spectroscopic_Analysis_Pathway cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_tertiary Definitive Structure Start Purified Compound H_NMR ¹H NMR Start->H_NMR C_NMR ¹³C NMR Start->C_NMR MS Mass Spectrometry Start->MS TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR IR IR Spectroscopy H_NMR->IR C_NMR->TwoD_NMR HRMS HRMS MS->HRMS XRay Single-Crystal X-ray Diffraction TwoD_NMR->XRay HRMS->XRay IR->XRay

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of pyrazolo[1,5-a]pyrimidines in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am observing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

A1: Low yields in this common condensation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compound are pure, as impurities can interfere with the reaction.

  • Reactivity of the β-dicarbonyl Compound: The reactivity of the β-dicarbonyl compound is a critical factor. Some may necessitate more stringent conditions to prevent side reactions.[1][2]

  • Reaction Conditions:

    • Solvent: Acetic acid is a frequently used solvent that also functions as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to elevate the reaction temperature.

    • Catalyst: The reaction can be catalyzed by either an acid or a base.[1] For acidic conditions (e.g., acetic acid, H₂SO₄), optimizing the concentration is crucial.[1][2] In base-catalyzed reactions, a non-nucleophilic base is preferred.

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] Incrementally increasing the reaction time or temperature while monitoring the reaction's progress via Thin Layer Chromatography (TLC) can improve yields.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields, making it a highly efficient method.[2]

Issue 2: Formation of Multiple Side Products and Isomers

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the synthesis?

A2: The formation of regioisomers is a common challenge, particularly with unsymmetrical β-dicarbonyl compounds. Here are strategies to enhance regioselectivity:

  • Nature of the β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound significantly influences the regiochemical outcome.[1] For instance, in reactions with cyclic β-dicarbonyl compounds, the substituent on the dicarbonyl can direct the regioselective formation of the product.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often yielding high-purity products with minimal need for chromatographic purification.[1]

  • Reaction Conditions: Fine-tuning the solvent, temperature, and catalyst can influence the kinetic versus thermodynamic control of the reaction, thereby favoring the formation of a specific isomer.

Issue 3: Difficulty in Product Purification

Q3: The crude product from my reaction is proving difficult to purify. What purification strategies can I employ?

A3: Purification challenges often stem from the presence of closely related side products or unreacted starting materials.

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC to determine the optimal reaction time for quenching, which can simplify the workup process by minimizing byproduct formation.

  • Recrystallization: For solid products, recrystallization is often an effective and scalable purification method.[1]

  • Chromatography Optimization: If column chromatography is necessary, experiment with various solvent systems to achieve better separation. Employing a step-gradient elution can be more effective than an isocratic one.

  • One-Pot and Microwave Methods: Utilizing one-pot or microwave-assisted syntheses can often result in cleaner reactions with fewer byproducts, thus simplifying the purification process.[1]

Frequently Asked Questions (FAQs)

Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A4: Several efficient and scalable methods are widely used:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and frequently employed strategy that typically proceeds under acidic or basic conditions.[2]

  • Three-Component Reactions: This approach involves the one-pot reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds.[2]

  • Microwave-Assisted Synthesis: This method significantly enhances reactivity, accelerates reaction times, and improves yields.[2]

Q5: How can I introduce halogen atoms into the pyrazolo[1,5-a]pyrimidine core?

A5: A one-pot cyclization methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. This method involves the reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[2][3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 5,6-diarylpyrazolo[1,5-a]pyrimidines

EntrySolventReactant Ratio (1a:2a:(CH₃)₃COK)Temperature (°C)Yield (%)
4Toluene1:1.5:2.5RefluxLower
5Acetonitrile1:1.5:2.5RefluxLower
6DMSO1:1.5:2.5100Higher
7DMSO1:1:2.5100Lower
8DMSO1:1.5:2.5100Best
9DMSO1:2:2.5100Lower
10DMSO1:1.5:2100Lower
11DMSO1:1.5:3100Lower

Data adapted from a study on the chemoselective synthesis of pyrazolo[1,5-a]pyrimidines.[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines

Step 1: Synthesis of β-enaminones A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically yields the corresponding β-enaminone in high yields (83–97%).[3]

Step 2: Cyclocondensation The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[3]

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction. The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[3]

Visualizations

troubleshooting_workflow cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_end Outcome start Low Yield Issue purity Impure Starting Materials start->purity reactivity Low Reactivity of β-Dicarbonyl start->reactivity conditions Suboptimal Reaction Conditions start->conditions purify_sm Purify Starting Materials purity->purify_sm optimize_cond Optimize Conditions (Solvent, Catalyst, Temp.) reactivity->optimize_cond conditions->optimize_cond end Improved Yield purify_sm->end microwave Use Microwave Irradiation optimize_cond->microwave If still low microwave->end

Caption: Troubleshooting workflow for low yield issues.

regioselectivity_logic cluster_problem Problem cluster_factors Influencing Factors cluster_strategies Control Strategies cluster_outcome Desired Outcome problem Formation of Regioisomers dicarbonyl Structure of β-Dicarbonyl problem->dicarbonyl reaction_method Reaction Method problem->reaction_method select_dicarbonyl Select Appropriate β-Dicarbonyl dicarbonyl->select_dicarbonyl use_microwave Employ Microwave Synthesis reaction_method->use_microwave outcome Improved Regioselectivity select_dicarbonyl->outcome use_microwave->outcome

Caption: Logic diagram for improving regioselectivity.

References

regioselectivity issues in pyrazolo[1,5-a]pyrimidine cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the cyclization synthesis of pyrazolo[1,5-a]pyrimidines.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.

Issue 1: Low or No Product Yield in Condensation Reaction

Q1: My condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound is resulting in a low yield or no desired product. What are the potential causes and solutions?

A1: Low yields in this foundational reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reactivity and Purity of Starting Materials:

    • Ensure the high purity of your 5-aminopyrazole and β-dicarbonyl starting materials, as impurities can significantly interfere with the reaction.

    • The reactivity of the β-dicarbonyl compound is critical; some structures may require more forcing conditions to drive the reaction to completion and prevent side reactions[1].

  • Reaction Conditions:

    • Solvent: Acetic acid is a common and effective solvent that can also catalyze the reaction[1][2]. If yields remain low, consider switching to a higher-boiling point solvent to increase the reaction temperature.

    • Catalyst: The cyclization can be catalyzed by either acid (e.g., acetic acid, H₂SO₄) or base[1][3]. If using acidic conditions, ensure the concentration is optimized[1][4]. The cyclization step often depends on the acid medium, which facilitates the tautomerization of the amidine system, allowing the more reactive endocyclic imino group to perform the nucleophilic attack[2].

    • Temperature and Time: These reactions frequently require elevated temperatures (reflux)[1]. Monitor the reaction progress by Thin Layer Chromatography (TLC) and incrementally increase the reaction time or temperature if the reaction is sluggish.

  • Alternative Methodologies:

    • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and improve yields for pyrazolo[1,5-a]pyrimidine synthesis compared to conventional heating methods[1][4][5]. This technique is highly recommended if the equipment is available[1][4].

Issue 2: Poor Regioselectivity Leading to Isomer Mixtures

Q2: My cyclocondensation reaction is producing a mixture of regioisomers, making purification difficult. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a primary challenge in the synthesis of unsymmetrically substituted pyrazolo[1,5-a]pyrimidines. The final substitution pattern is dictated by which nitrogen of the aminopyrazole attacks which carbonyl of the 1,3-bielectrophilic partner.

  • Choice of Reagents:

    • The structure of the 1,3-bielectrophile is paramount. Using β-enaminones can significantly enhance regioselectivity. The reaction typically proceeds through an initial aza-Michael type addition-elimination, which helps direct the regiochemical outcome[1][6].

    • For reactions involving cyclic β-dicarbonyl compounds, substituents on the dicarbonyl can influence the regioselective formation of the product[1][4].

  • Controlling the Reaction Pathway:

    • Catalysis: The choice between acidic and basic conditions can control which aminopyrazole nitrogen acts as the initial nucleophile. The regioselectivity is often attributed to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic amino group[7]. However, acidic conditions can activate the endocyclic imino group for the initial attack[2].

    • Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for controlling regioselectivity. The rapid and uniform heating can favor a specific reaction pathway, leading to the selective formation of one isomer over others[4]. This method has been successfully used to regioselectively synthesize various functionalized pyrazolo[1,5-a]pyrimidines[4][6].

Issue 3: Difficulty in Differentiating and Characterizing Regioisomers

Q3: I have isolated products, but I am unable to definitively distinguish between the possible regioisomers (e.g., 5-methyl- vs. 7-methyl-). What analytical methods should I use?

A3: Unambiguous structure determination is crucial. Multinuclear NMR spectroscopy is the most powerful tool for this purpose.

  • ¹H and ¹³C NMR Spectroscopy:

    • The chemical shifts of substituents and ring protons are often diagnostic. For example, a simple method for distinguishing between 5-methyl and 7-methyl isomers is based on the ¹³C chemical shift of the methyl group[8].

    • The fine structure and coupling constants in the ¹H NMR spectrum can also provide clear evidence for one isomer over another[8]. The literature assignments for protons H-5 and H-7 in the parent system have been revised based on detailed NMR studies, providing a reliable basis for comparison[8].

  • 2D NMR Experiments:

    • When 1D NMR is insufficient, 2D experiments are definitive.

    • HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹⁵N HMBC experiments are particularly powerful for differentiating regioisomers by measuring ¹⁵N chemical shifts indirectly[9]. This technique can unequivocally identify the connectivity and thus the isomeric structure[9].

    • COSY and HETCOR: These experiments can help assign all proton and carbon resonances unambiguously, confirming the overall structure[8].

  • X-Ray Diffraction:

    • For crystalline products, single-crystal X-ray diffraction analysis provides the ultimate, unambiguous structural proof and can be used to corroborate assignments made by NMR[4].

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers in the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyls, and what determines their formation?

A1: The reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound (like acetylacetone) can lead to two primary regioisomers: the 5,7-disubstituted and the alternative isomer. The outcome depends on the initial nucleophilic attack. The 5-aminopyrazole has two nucleophilic nitrogen atoms: the exocyclic NH₂ group and the endocyclic NH group. The dicarbonyl has two electrophilic carbonyl carbons. The regioselectivity is governed by which nitrogen attacks which carbonyl, a process influenced by steric hindrance, electronics of the substituents, and the reaction conditions (acidic vs. basic catalysis) that modulate the nucleophilicity of the nitrogens and the electrophilicity of the carbons.

Q2: How exactly do acidic or basic conditions control the regiochemical outcome?

A2: The catalyst plays a crucial role in directing the initial condensation step.

  • Acidic Conditions: In the presence of an acid (e.g., acetic acid), a carbonyl oxygen of the β-dicarbonyl compound is protonated, increasing its electrophilicity. Concurrently, the acid can protonate the exocyclic amino group, decreasing its nucleophilicity. This often favors the initial attack from the endocyclic pyrazole nitrogen onto the more reactive (less sterically hindered) carbonyl carbon[2].

  • Basic Conditions: A base can deprotonate the β-dicarbonyl compound to form an enolate, but more importantly, it leaves the exocyclic NH₂ group of the aminopyrazole as a potent nucleophile. The reaction often proceeds with the more nucleophilic exocyclic amino group initiating the attack[7].

Q3: Can you provide a workflow for troubleshooting regioselectivity issues?

A3: Yes, the following decision-making workflow can guide your experimental optimization.

G start Problem: Mixture of Regioisomers cond1 Are you using an unsymmetrical 1,3-dicarbonyl compound? start->cond1 sol1 Consider using a β-enaminone to direct regioselectivity. cond1->sol1 Yes cond2 Analyze Reaction Conditions cond1->cond2 No sol1->cond2 acid_path Current: Acidic (e.g., AcOH) cond2->acid_path Check base_path Current: Basic or Neutral cond2->base_path Check switch_to_base Switch to Base Catalysis (e.g., NaOEt) to favor attack from exocyclic NH₂. acid_path->switch_to_base switch_to_acid Switch to Acid Catalysis (e.g., H₂SO₄ in AcOH) to favor attack from endocyclic NH. base_path->switch_to_acid cond3 Have you tried Microwave (MW) Synthesis? switch_to_base->cond3 switch_to_acid->cond3 sol3 Implement MW-assisted protocol. Rapid heating can favor kinetic product, improving regioselectivity and yield. cond3->sol3 No end Achieved Regiocontrol cond3->end Yes sol3->end

Caption: Troubleshooting workflow for regioselectivity.

Data Presentation

Table 1: Effect of Reaction Conditions on Regioisomer Ratio

The following table summarizes findings on how different synthetic methodologies can influence the product distribution in the reaction between 5-aminopyrazoles and β-dicarbonyl compounds.

5-Aminopyrazole1,3-BielectrophileConditionsProduct(s)Ratio (Isomer A:B)YieldReference
5-Amino-3-methylpyrazoleDiethyl malonateNaOEt, EtOH, Reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolSingle isomer89%[10]
3-Amino-1H-pyrazole-4-carboxylateEnaminone1M HCl, EtOH, RefluxPyrazolo[1,5-a]pyrimidine-3-carboxylateRegioselectiveGood[11]
5-AminopyrazoleChromoneNaOMe, MeOHIsomer A + Isomer BLow selectivity8%[11]
5-AminopyrazoleChromoneMicrowave IrradiationIsomer A + Isomer BB favored over AImproved[11]
NH-5-aminopyrazolesβ-enaminonesMicrowave, 180°C, 2 min, Solvent-free2,7-disubstituted pyrazolo[1,5-a]pyrimidinesHighly Regioselective88-97%[6]

Experimental Protocols & Mechanisms

Protocol 1: Regioselective Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines (Microwave-Assisted)

This protocol is adapted from a highly efficient, solvent-free, and regioselective method[6].

  • Reagents:

    • β-enaminone (1.0 mmol)

    • NH-5-aminopyrazole (1.0 mmol)

  • Procedure:

    • Combine the β-enaminone and the NH-5-aminopyrazole in a microwave reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 180°C for 2 minutes.

    • After cooling, collect the solid product.

    • Purify the product by recrystallization from an ethanol-water mixture to yield the pure 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidine. This method is reported to produce high yields (88-97%) with excellent regioselectivity[6].

Reaction Mechanism: Competing Cyclization Pathways

The regioselectivity in the reaction of a 5-aminopyrazole with an unsymmetrical β-diketone (R¹ ≠ R³) is determined by two competing initial reaction pathways.

G cluster_reactants Reactants cluster_pathA Pathway A cluster_pathB Pathway B aminopyrazole 5-Aminopyrazole (Two Nucleophilic Nitrogens) attackA Attack from Exocyclic NH₂ on Carbonyl 1 aminopyrazole->attackA attackB Attack from Endocyclic NH on Carbonyl 2 aminopyrazole->attackB diketone Unsymmetrical β-Diketone (Two Electrophilic Carbons) diketone->attackA diketone->attackB intermediateA Intermediate A attackA->intermediateA Condensation productA Regioisomer A (e.g., 7-R¹, 5-R³) intermediateA->productA Cyclization & Dehydration intermediateB Intermediate B attackB->intermediateB Condensation productB Regioisomer B (e.g., 5-R¹, 7-R³) intermediateB->productB Cyclization & Dehydration

Caption: Competing pathways in pyrazolo[1,5-a]pyrimidine cyclization.

References

Technical Support Center: Overcoming Drug Resistance in Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. The focus is on understanding and overcoming acquired drug resistance during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my pyrazolo[1,5-a]pyrimidine kinase inhibitor, has developed resistance. What are the most common mechanisms?

A1: Acquired resistance to kinase inhibitors, including those with a pyrazolo[1,5-a]pyrimidine scaffold, typically arises from several key mechanisms.[1][2] These can be broadly categorized as:

  • On-Target Alterations: These are genetic changes in the target protein itself. The most frequent cause is the emergence of point mutations in the kinase domain, which can prevent the inhibitor from binding effectively.

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating or activating alternative signaling pathways that bypass the inhibited target.[3][4] For example, if your inhibitor targets a kinase in the MAPK pathway, cells might compensate by activating the PI3K/AKT/mTOR pathway to maintain proliferation and survival signals.[3][5]

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can actively remove the inhibitor from the cell, lowering its intracellular concentration to sub-therapeutic levels.[6][7]

  • Phenotypic Changes: Cells may undergo changes like the epithelial-mesenchymal transition (EMT), which can confer broad resistance to various therapies.[5]

Q2: We are targeting a specific kinase (e.g., CDK4/6, SRC, TRK). Are there known resistance mutations for these targets that I should investigate?

A2: Yes, specific resistance mutations are well-documented for many kinase targets.

  • For CDK4/6 Inhibitors: While direct mutations in CDK4/6 are rare, a common mechanism of resistance is the loss of the Retinoblastoma (RB) tumor suppressor protein.[5][8] Without RB, the cell cycle progression becomes independent of CDK4/6 activity.[5] Amplification of Cyclin E1 (CCNE1) and subsequent activation of CDK2 can also create a bypass mechanism.[3][8]

  • For TRK Inhibitors: The use of first-generation TRK inhibitors like Larotrectinib, which features a pyrazolo[1,5-a]pyrimidine core, has been limited by the development of resistance due to mutations.[9][10][11] Second-generation inhibitors have been developed to overcome these specific mutations.[9][10]

  • For SRC Family Kinase (SFK) Inhibitors: While specific mutations are context-dependent, resistance often involves the activation of upstream receptor tyrosine kinases (RTKs) like EGFR, PDGFR, or MET, which leads to hyperactivation of SRC.[12]

Q3: What is the role of drug efflux pumps in resistance to pyrazolo[1,5-a]pyrimidine compounds?

A3: Drug efflux pumps, particularly P-glycoprotein (ABCB1), are a significant cause of multidrug resistance (MDR).[6][7] These membrane transporters use ATP to actively pump a wide range of substrates, including chemotherapeutic agents, out of the cell.[7] Recent studies have shown that some novel pyrazolo[1,5-a]pyrimidine derivatives can act as potent reversal agents, inhibiting the function of ABCB1 and restoring sensitivity to other drugs like paclitaxel.[6] This suggests that while pyrazolo[1,5-a]pyrimidines can be substrates for these pumps, the scaffold can also be modified to inhibit them.

Troubleshooting Guides

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Gradual loss of inhibitor efficacy in a long-term cell culture experiment.

  • Possible Cause 1: Selection for a resistant subpopulation with a target mutation.

    • Troubleshooting Steps:

      • Sequence the Target: Isolate genomic DNA from both your sensitive (parental) and resistant cell lines. Amplify and sequence the kinase domain of the target protein to identify potential mutations.

      • Compare IC50 Values: Perform a dose-response cell viability assay to confirm the shift in the half-maximal inhibitory concentration (IC50) between the parental and resistant lines.

      • Test Next-Generation Inhibitors: If a known resistance mutation is identified, test a second-generation inhibitor specifically designed to be effective against that mutant.[9][10]

  • Possible Cause 2: Upregulation of a bypass signaling pathway.

    • Troubleshooting Steps:

      • Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for broad changes in the phosphorylation status of key signaling proteins between sensitive and resistant cells. This can quickly identify activated pathways (e.g., AKT, ERK, STAT).

      • Western Blot Analysis: Based on the array results, validate the findings using Western blotting for specific phosphorylated proteins (e.g., p-AKT, p-ERK, p-S6K).

      • Test Combination Therapy: If a bypass pathway is confirmed, treat the resistant cells with your pyrazolo[1,5-a]pyrimidine inhibitor in combination with an inhibitor of the activated bypass pathway (e.g., a PI3K or MEK inhibitor).[4]

Problem 2: High variability in cell viability assay results after treatment.

  • Possible Cause 1: Inhibitor instability or poor solubility in culture media.

    • Troubleshooting Steps:

      • Verify Solubility: Check the maximum soluble concentration of your compound in your specific cell culture medium. Precipitated compound can lead to inconsistent dosing. Consider using a different solvent or a lower final solvent concentration (e.g., <0.1% DMSO).

      • Assess Stability: The compound may degrade over the course of a multi-day experiment. Perform a time-course experiment and measure the compound concentration in the media at different time points using LC-MS if available. Replenish the media with fresh compound if necessary.

  • Possible Cause 2: Cell line heterogeneity.

    • Troubleshooting Steps:

      • Single-Cell Cloning: The parental cell line may be a mixed population. Perform single-cell cloning to establish a more homogenous population before inducing resistance.

      • Verify Cell Line Identity: Confirm the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.

Experimental Protocols & Data

Protocol 1: Cell Viability (IC50 Determination) Assay

This protocol outlines a standard method for determining the IC50 value of an inhibitor using a luminescence-based ATP assay (e.g., CellTiter-Glo®).

Methodology:

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in culture medium. Typically, 8-12 concentrations are used, spanning a range from nanomolar to micromolar. Include a vehicle control (e.g., DMSO).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final compound concentration.

  • Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Lysis and Signal Generation: Equilibrate the plate and the lysis/luminescence reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparing Inhibitor Efficacy

The following table shows representative IC50 data for a first-generation inhibitor versus a hypothetical second-generation inhibitor designed to overcome a resistance mutation.

Cell LineTarget GenotypeInhibitorIC50 (nM)Fold Resistance
Parental LineWild-Type (WT)Gen 1 Inhibitor15-
Resistant LineGatekeeper MutantGen 1 Inhibitor1,25083.3x
Resistant LineGatekeeper MutantGen 2 Inhibitor352.3x (vs WT)

Visualizations: Pathways and Workflows

Signaling Pathway: Bypass Activation in Response to Kinase Inhibition

The diagram below illustrates a common resistance mechanism where inhibition of a primary pathway (Pathway A) leads to the compensatory activation of a bypass pathway (Pathway B), restoring downstream signaling for cell survival and proliferation.

Bypass_Pathway cluster_A Primary Pathway (e.g., MAPK) cluster_B Bypass Pathway (e.g., PI3K/AKT) RTK_A Upstream Signal A Kinase1_A Target Kinase RTK_A->Kinase1_A Effector_A Downstream Effector A Kinase1_A->Effector_A Kinase1_B Bypass Kinase Kinase1_A->Kinase1_B Crosstalk leads to upregulation upon inhibition Proliferation Cell Proliferation & Survival Effector_A->Proliferation Blocked RTK_B Upstream Signal B RTK_B->Kinase1_B Effector_B Downstream Effector B Kinase1_B->Effector_B Effector_B->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase1_A

Caption: Compensatory activation of a bypass signaling pathway to overcome targeted inhibition.

Experimental Workflow: Investigating Acquired Resistance

This flowchart outlines a logical progression of experiments to identify the mechanism of acquired resistance in a cell line model.

Resistance_Workflow start Observe Loss of Inhibitor Efficacy (IC50 Shift) seq_target Sequence Target Kinase Domain in Resistant vs. Parental Cells start->seq_target phospho_screen Phospho-Proteomic Screen (e.g., Kinase Array, Mass Spec) start->phospho_screen efflux_assay Assess Drug Efflux (e.g., Rhodamine 123 Assay) start->efflux_assay mutation_found Mutation Identified? seq_target->mutation_found pathway_active Bypass Pathway Activated? phospho_screen->pathway_active efflux_high Efflux Pump Activity High? efflux_assay->efflux_high solution_gen2 Solution: Test Next-Gen Inhibitor or Structure-Based Design mutation_found->solution_gen2 Yes no_clear Mechanism Unclear: Consider Other Factors (e.g., EMT, Target Expression) mutation_found->no_clear No solution_combo Solution: Test Combination Therapy (Target + Bypass Inhibitor) pathway_active->solution_combo Yes pathway_active->no_clear No solution_efflux Solution: Co-administer with Efflux Pump Inhibitor efflux_high->solution_efflux Yes efflux_high->no_clear No

Caption: A systematic workflow for characterizing the mechanisms of drug resistance.

References

Technical Support Center: Reducing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects associated with pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with pyrazolo[1,5-a]pyrimidine kinase inhibitors?

A1: Pyrazolo[1,5-a]pyrimidines are a versatile class of compounds that can inhibit a range of protein kinases.[1] Off-target effects often arise from the structural similarity of the ATP-binding pocket across the kinome.[2] For instance, some inhibitors designed for a specific kinase may also show activity against closely related kinases or even unrelated kinases that share certain structural features in their active sites. A known off-target liability for some pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of the hERG channel, which can lead to cardiotoxicity.[3][4]

Q2: How can I improve the selectivity of my pyrazolo[1,5-a]pyrimidine inhibitor?

A2: Improving selectivity is a key challenge in kinase inhibitor development.[5] Several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold can reveal which functional groups are critical for on-target potency and which contribute to off-target binding. For example, the addition of a morpholine group has been shown to improve the selectivity of certain Trk inhibitors by reducing off-target effects.[6]

  • Exploiting Subtle Active Site Differences: Targeting less conserved regions of the ATP-binding pocket or allosteric sites can enhance selectivity.

  • Macrocyclization: Constraining the conformation of the inhibitor through macrocyclization can improve both potency and selectivity for the intended target.[6]

Q3: My pyrazolo[1,5-a]pyrimidine inhibitor shows high potency in biochemical assays but is less effective in cell-based assays. What could be the reason?

A3: This discrepancy can arise from several factors:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration available to inhibit the target kinase.

  • Cellular Efflux: The inhibitor could be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

Q4: What are the initial steps to identify potential off-target effects of my inhibitor?

A4: A tiered approach is recommended:

  • In Silico Profiling: Computational models can predict potential off-targets based on the inhibitor's structure.

  • Biochemical Kinase Profiling: Screen the inhibitor against a panel of purified kinases to identify unintended targets. This can range from a small, focused panel to a comprehensive kinome-wide scan.

  • Cellular Target Engagement Assays: Confirm that the inhibitor binds to its intended target in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[7][8]

Troubleshooting Guides

Problem 1: High variability in IC50 values between experiments.
  • Potential Cause: Inconsistent reagent quality or concentration.

  • Troubleshooting Steps:

    • Ensure the purity and activity of the kinase enzyme preparation are consistent across batches.

    • Use a fresh, validated stock of ATP for each experiment, as ATP solutions can degrade over time.

    • Verify the concentration and purity of the substrate.

    • Maintain a consistent concentration of DMSO (or other solvent) in all wells, including controls.

Problem 2: Unexpected cellular phenotype observed.
  • Potential Cause: Off-target kinase inhibition leading to the modulation of unintended signaling pathways.

  • Troubleshooting Steps:

    • Kinome-wide Selectivity Profiling: Perform a broad kinase screen to identify potential off-targets.

    • Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of the signaling pathways affected by your inhibitor in an unbiased manner.[9][10][11]

    • Western Blotting: Probe for the activation or inhibition of key proteins in suspected off-target pathways.

    • Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same primary kinase produces the same phenotype, it strengthens the evidence for an on-target effect.

Problem 3: Cytotoxicity observed at concentrations required for target inhibition.
  • Potential Cause: On-target toxicity or off-target effects.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Determine the lowest effective concentration that inhibits the target and assess cytotoxicity at and below this concentration.

    • Rescue Experiments: If possible, express a drug-resistant mutant of the target kinase. If the cytotoxicity is rescued, it is likely an on-target effect.

    • Identify Off-Targets: Use kinome profiling and proteomics to identify off-targets that could be responsible for the toxicity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Compounds

Compound IDTarget KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Reference
BS-194 CDK23CDK130[12]
CDK990[12]
LPM4870108 TrkA2.4 ± 0.3ALK182.0 ± 14.2[6]
TrkC0.2 ± 0.1Ros11.0 ± 0.3[6]
Compound 6 PI3Kδ18PI3Kα1,422[13]
PI3Kβ25,470[13]
PI3Kγ16,902[13]
Compound 54 PI3Kδ2.8PI3Kα>10,000[14]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol provides a general workflow for assessing the selectivity of a pyrazolo[1,5-a]pyrimidine inhibitor against a panel of kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in water and determine the appropriate final concentration for each kinase (often near the Km value).
  • Kinase and Substrate Solutions: Dilute each kinase and its corresponding substrate to their working concentrations in kinase buffer.
  • Inhibitor Dilutions: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO, followed by a further dilution in kinase buffer.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the inhibitor solution (or DMSO for control) to the appropriate wells.
  • Add 2 µL of the kinase solution to each well.
  • Incubate for 10-15 minutes at room temperature.
  • Initiate the reaction by adding 2 µL of the ATP/substrate solution to each well.
  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
  • Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (no kinase control) from all wells.
  • Normalize the data relative to the positive control (DMSO-treated, 100% activity) and a negative control (no enzyme or fully inhibited, 0% activity).
  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that the pyrazolo[1,5-a]pyrimidine inhibitor binds to its intended target in intact cells.[8]

1. Cell Culture and Treatment:

  • Culture a suitable cell line to 70-80% confluency.
  • Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

2. Heat Shock and Lysis:

  • Harvest the cells and wash them with PBS.
  • Resuspend the cell pellet in PBS containing protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

3. Protein Quantification and Western Blot:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
  • Carefully collect the supernatant containing the soluble proteins.
  • Determine the protein concentration of the soluble fractions.
  • Normalize the protein concentration for all samples.
  • Perform Western blot analysis using a primary antibody specific for the target kinase.
  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

4. Data Analysis:

  • Plot the percentage of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cellular Analysis cluster_interpretation Data Interpretation biochemical_assay Biochemical Assay (On-Target Potency) kinome_scan Kinome-wide Scan (Selectivity Profile) biochemical_assay->kinome_scan cetsa CETSA (Target Engagement) kinome_scan->cetsa phenotypic_assay Phenotypic Assay (Cellular Effect) cetsa->phenotypic_assay phosphoproteomics Phosphoproteomics (Pathway Analysis) phenotypic_assay->phosphoproteomics sar Structure-Activity Relationship (SAR) phosphoproteomics->sar lead_optimization Lead Optimization sar->lead_optimization signaling_pathway cluster_on_target On-Target Pathway (e.g., Trk Signaling) cluster_off_target Off-Target Pathway (Hypothetical) ligand Neurotrophin trk Trk Receptor ligand->trk downstream_on Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) trk->downstream_on cellular_response_on Cell Survival & Proliferation downstream_on->cellular_response_on inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->trk off_target_kinase Off-Target Kinase (e.g., a CDK) inhibitor->off_target_kinase downstream_off Downstream Substrate off_target_kinase->downstream_off cellular_response_off Unintended Cellular Effect (e.g., Cell Cycle Arrest) downstream_off->cellular_response_off troubleshooting_logic action_node action_node unexpected_phenotype Unexpected Phenotype? is_on_target On-Target Effect? unexpected_phenotype->is_on_target Yes action_kinome_scan Perform Kinome Scan & Phosphoproteomics is_on_target->action_kinome_scan No / Unsure action_confirm_on_target Confirm with Rescue Experiment or Structurally Different Inhibitor is_on_target->action_confirm_on_target Yes off_target_id Off-Target Identified? action_validate_off_target Validate Off-Target with Orthogonal Assays off_target_id->action_validate_off_target Yes action_sar Perform SAR to Improve Selectivity off_target_id->action_sar No action_kinome_scan->off_target_id action_validate_off_target->action_sar

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, organized by the type of cross-coupling reaction.

General Issues in Palladium-Catalyzed Cross-Coupling Reactions

Q1: My cross-coupling reaction is showing low or no yield. What are the first things I should check?

A1: When encountering low or no product yield, a systematic check of your reaction components and setup is crucial. Start with these initial checks:

  • Reagent Quality: Ensure the purity and stability of your starting materials, including the aryl halide and the organometallic reagent. For instance, boronic acids, especially electron-deficient ones, can be prone to degradation and protodeboronation.[1] Using fresh, high-purity reagents is recommended.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1][2] Ensure they have been stored correctly under an inert atmosphere. If you suspect catalyst decomposition, consider using a fresh batch or a more stable pre-catalyst.[2][3]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation.[1][4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that your solvents are adequately degassed.

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as residual water and oxygen can interfere with the catalytic cycle.[1] The purity of the base is also important.

Q2: I'm observing significant side product formation, such as homocoupling. What causes this and how can I minimize it?

A2: Homocoupling is a common side reaction where two molecules of the organometallic reagent couple with each other.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the organometallic reagent.[1][5] Rigorous degassing of your solvent and maintaining a stringent inert atmosphere are crucial for minimizing this side reaction.

  • Reaction Conditions: In some cases, adjusting the reaction temperature or the rate of addition of the organometallic reagent can help to favor the desired cross-coupling pathway over homocoupling. For Stille coupling, the oxidative homocoupling of the organostannane is a major side reaction.[5]

Q3: My reaction is not reproducible. What factors should I pay close attention to?

A3: Reproducibility issues are common in palladium-catalyzed reactions and often stem from subtle variations in experimental conditions.[2] Key factors to control for consistent results include:

  • Reagent Purity: Even small amounts of impurities in reagents can significantly impact the reaction outcome.[2][6]

  • Inert Atmosphere Technique: Ensure your Schlenk line or glovebox techniques are robust and consistently applied. The method of solvent degassing can also affect reproducibility.[2]

  • Stirring Rate: For heterogeneous mixtures, such as those with an insoluble base, the stirring rate can influence reaction kinetics. Maintain a consistent and vigorous stirring rate.[2]

  • Order of Addition: The order in which reagents are added can sometimes affect the formation of the active catalyst. It is good practice to be consistent with the order of addition.[2]

  • Precise Measurement: Accurate weighing and dispensing of all components, especially the catalyst and ligand, are essential.[2]

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling with an aryl chloride is very sluggish. How can I improve the reaction?

A1: Aryl chlorides are generally less reactive than aryl bromides or iodides.[1] To improve the efficiency of Suzuki-Miyaura couplings with aryl chlorides, consider the following:

  • Catalyst System: Specialized, highly active catalyst systems are often required.[1] This typically involves the use of bulky, electron-rich phosphine ligands.

  • Reaction Temperature: Higher reaction temperatures may be necessary to promote the oxidative addition of the aryl chloride to the palladium center.[7]

Q2: I suspect protodeboronation of my boronic acid is a significant issue. How can I mitigate this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[1] Strategies to minimize it include:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Using anhydrous conditions can help to suppress this side reaction.

  • Boronic Ester Derivatives: Consider converting the boronic acid to a more stable form, such as a pinacol ester or MIDA boronate, which are generally less susceptible to protodeboronation.[1]

Heck Reaction

Q1: My Heck reaction is giving a mixture of regioisomers. How can I control the selectivity?

A1: The regioselectivity of the Heck reaction can be influenced by several factors. The electronic nature of the substituents on the olefin plays a significant role. Generally, the aryl group adds to the less substituted carbon of the double bond. The choice of ligand and solvent can also impact the regioselectivity.

Q2: I'm observing the formation of a reduced product instead of the desired Heck product. What is happening?

A2: The formation of a reduced product, where the double bond of the olefin is saturated, can occur through a side reaction known as the reductive Heck reaction.[8] This is more likely to happen with certain substrates and under specific reaction conditions, such as the choice of base and solvent.[8] Optimizing these parameters can help to minimize this side reaction.

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination reaction is not working well with a sterically hindered amine. What can I do?

A1: Sterically hindered amines can be challenging substrates for Buchwald-Hartwig amination. To improve the reaction, you can try:

  • Bulky Ligands: The use of bulky, electron-rich phosphine ligands is often crucial for facilitating the coupling of sterically demanding amines.[9]

  • Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), may be required to deprotonate the hindered amine and facilitate its coordination to the palladium center.[10]

  • Higher Temperature: Increasing the reaction temperature can help to overcome the steric hindrance and promote the reaction.[9][10]

Q2: Are there any functional groups that are incompatible with Buchwald-Hartwig amination?

A2: Yes, certain functional groups can interfere with the reaction. For example, functional groups like azo compounds may act as catalyst poisons.[11] Strong bases like potassium tert-butoxide (KOtBu) are incompatible with esters and nitro groups.[11] In such cases, using a weaker base might be necessary, although this could lead to a lower reaction rate.[11]

Data Presentation: Reaction Parameter Guidelines

The following tables provide general guidelines for key reaction parameters in common palladium-catalyzed cross-coupling reactions. Note that optimal conditions are highly substrate-dependent and these tables should be used as a starting point for optimization.

Table 1: General Guidelines for Suzuki-Miyaura Coupling

ParameterRecommended Range/ValueNotes
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pre-catalysts often provide more consistent results.
Catalyst Loading 0.5 - 5 mol%Lower loadings are desirable for process chemistry.[12]
Ligand PPh₃, P(tBu)₃, SPhos, XPhosBulky, electron-rich ligands are often used for less reactive substrates.
Ligand:Pd Ratio 1:1 to 4:1Optimal ratio is substrate and ligand dependent.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFChoice of base can significantly impact yield and side reactions.[1][13]
Solvent Toluene, Dioxane, THF, DMF, Water mixturesSolvent choice can affect solubility and reaction rate.[14][15][16]
Temperature Room Temperature to 120 °CHigher temperatures may be needed for less reactive halides.[7]

Table 2: General Guidelines for Heck Reaction

ParameterRecommended Range/ValueNotes
Palladium Source Pd(OAc)₂, PdCl₂, Pd/CPd(OAc)₂ is a common and effective precursor.
Catalyst Loading 0.1 - 5 mol%
Ligand PPh₃, P(o-tolyl)₃, Buchwald-type ligandsPhosphine-free conditions are also possible.[17]
Ligand:Pd Ratio 1:1 to 2:1
Base Et₃N, K₂CO₃, NaOAcOrganic bases are commonly used.
Solvent DMF, NMP, Acetonitrile, ToluenePolar aprotic solvents are often preferred.
Temperature 80 - 140 °C

Table 3: General Guidelines for Buchwald-Hartwig Amination

ParameterRecommended Range/ValueNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPre-catalysts can offer improved reliability.[3]
Catalyst Loading 0.5 - 5 mol%
Ligand BINAP, Xantphos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are highly effective.[9]
Ligand:Pd Ratio 1:1 to 1.5:1
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases are typically required.[10]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential.
Temperature Room Temperature to 110 °C[9]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or ester (1.1 - 1.5 mmol), and base (2.0 - 3.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or GC/LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 mmol), olefin (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Addition of Catalyst and Ligand: Add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and ligand (e.g., PPh₃, 0.02 mmol, 2 mol%) under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) and stir until the starting material is consumed (as monitored by TLC or GC/LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Optimization cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization reagents Select & Procure High-Purity Reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup glassware Oven-Dry & Cool Glassware glassware->setup solvents Degas Solvents addition Add Reagents, Catalyst, Ligand, Solvent solvents->addition setup->addition reaction Heat & Stir (Monitor Progress) addition->reaction workup Workup & Isolate Crude Product reaction->workup analysis Analyze Yield & Purity (e.g., NMR, LC-MS) workup->analysis decision Decision Point: Optimized? analysis->decision optimize Systematically Vary Parameters: - Ligand - Solvent - Base - Temperature decision->optimize No success Successful Optimization decision->success Yes optimize->setup Iterate

Caption: A general workflow for the optimization of palladium-catalyzed cross-coupling reactions.

Troubleshooting_Flowchart Troubleshooting Flowchart cluster_initial_checks Initial Checks cluster_problem_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low/No Yield or Side Product Formation check_reagents Reagent Purity & Stability? start->check_reagents check_inert Inert Atmosphere Maintained? start->check_inert check_catalyst Catalyst & Ligand Active? start->check_catalyst homocoupling Homocoupling Observed? check_reagents->homocoupling Yes solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents No check_inert->homocoupling Yes solution_inert Improve Degassing & Purging check_inert->solution_inert No check_catalyst->homocoupling Yes solution_catalyst Use Fresh Catalyst/Pre-catalyst check_catalyst->solution_catalyst No protodeboronation Protodeboronation Suspected? (Suzuki) homocoupling->protodeboronation No solution_homocoupling Ensure Rigorous O₂ Exclusion homocoupling->solution_homocoupling Yes catalyst_death Catalyst Deactivation? protodeboronation->catalyst_death No solution_protodeboronation - Use Milder Base - Anhydrous Conditions - Use Boronic Ester protodeboronation->solution_protodeboronation Yes solution_catalyst_death - Screen Ligands - Optimize Ligand:Pd Ratio - Check for Impurities catalyst_death->solution_catalyst_death Yes

Caption: A troubleshooting flowchart for common issues in palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Hydrolysis of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the hydrolysis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate to its corresponding carboxylic acid.

Troubleshooting Guide

Researchers may face several challenges during the saponification of this compound. The primary issues include low yield of the desired carboxylic acid, incomplete reaction, and the formation of undesired byproducts through side reactions like decarboxylation.

Issue 1: Low or No Yield of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Potential Cause Suggested Solution
Incomplete Hydrolysis The ester may be resistant to hydrolysis under the current conditions.
- Increase the reaction temperature. For instance, if stirring at room temperature, try gentle heating (e.g., 40-50 °C).
- Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Use a stronger base or a different solvent system. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is often effective for hydrolyzing stubborn esters.[1]
Degradation of Starting Material or Product The pyrazolo[1,5-a]pyrimidine core can be sensitive to harsh basic or acidic conditions, especially at elevated temperatures.
- If heating, use the lowest effective temperature.
- Consider using milder bases like potassium carbonate (K₂CO₃) in a suitable solvent, although this may require longer reaction times.
- For sensitive substrates, enzymatic hydrolysis could be an alternative, though this would require specific enzyme screening.

Issue 2: Formation of 3-unsubstituted Pyrazolo[1,5-a]pyrimidine (Decarboxylation)

A significant challenge in the hydrolysis of similar heterocyclic carboxylates is the loss of the carboxyl group.[2]

Potential Cause Suggested Solution
Acidic Conditions Acidic work-up or residual acidity can promote decarboxylation of the final product, particularly at elevated temperatures.
- Perform the acidic work-up at low temperatures (e.g., 0-5 °C).
- Use a weak acid, such as citric acid or ammonium chloride, for neutralization.
- Avoid excessive heating of the acidic mixture.
Instability of the Carboxylic Acid The target carboxylic acid may be inherently unstable under the reaction conditions. The hydrolysis of a related ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate in an alkaline medium resulted in a meager yield of the desired product along with a significant amount of the decarboxylated compound.[2] Acidic conditions led directly to the decarboxylated product.[2]
- Employ milder hydrolysis conditions. For a related compound, methyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate, hydrolysis with NaOH in water at 25-35°C for 4 hours yielded 97% of the corresponding carboxylic acid, suggesting that carefully controlled temperature is crucial.
- Consider using non-aqueous basic conditions followed by a careful aqueous work-up, although this is less common for saponification.

Issue 3: Presence of Unreacted Starting Material

Potential Cause Suggested Solution
Insufficient Base The amount of base may not be sufficient to drive the reaction to completion.
- Use a molar excess of the base (e.g., 2-5 equivalents).
Poor Solubility The starting material may not be fully dissolved in the solvent system, limiting its reaction with the base.
- Add a co-solvent like THF or methanol to improve solubility.[1]
- Consider ultrasound-assisted hydrolysis, which can enhance mass transfer and reaction rates.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the hydrolysis of this compound?

A1: Based on successful hydrolysis of a similar compound, a good starting point is to use 1-2 equivalents of sodium hydroxide in water at a controlled temperature of 25-35°C. Monitor the reaction closely by TLC. If the reaction is sluggish, consider using lithium hydroxide in a THF/water mixture.

Q2: How can I minimize the risk of decarboxylation?

A2: Decarboxylation is a common side reaction, particularly under acidic conditions.[2] To minimize this, perform the reaction at a controlled, mild temperature and carry out the acidic work-up at a low temperature (0-5 °C) using a weak acid.

Q3: My ester is not dissolving in the aqueous base. What should I do?

A3: Poor solubility can hinder the reaction. Adding a co-solvent such as THF or methanol can significantly improve the solubility of the ester.[1] A 1:1 mixture of THF and water is a common solvent system for saponification.[1]

Q4: Is it advisable to use alcoholic solvents like ethanol with sodium hydroxide?

A4: It is generally recommended to avoid using alcoholic solvents like ethanol with sodium hydroxide for hydrolysis, as this can lead to transesterification, where the ethyl ester might exchange with the solvent's alcohol group.[1] If a co-solvent is needed, THF is a good non-alcoholic option.

Q5: Can ultrasound be used to facilitate the hydrolysis?

A5: Yes, ultrasound-assisted synthesis has been shown to be effective for promoting reactions on the pyrazolo[1,5-a]pyrimidine core and can be a good option to enhance reaction rates, especially in cases of poor solubility.[3][4][5][6]

Experimental Protocols

Protocol 1: Mild Basic Hydrolysis with NaOH

This protocol is adapted from a high-yield hydrolysis of a related pyrazolopyrimidine carboxylate.

  • Dissolution: Dissolve this compound in a minimal amount of a co-solvent like THF if necessary.

  • Reaction Setup: In a round-bottom flask, add the ester solution to a solution of 1.5 equivalents of sodium hydroxide in water.

  • Reaction: Stir the mixture at a controlled temperature of 25-35°C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Acidification: Slowly add 1M HCl or a saturated citric acid solution with vigorous stirring to adjust the pH to ~3-4, inducing precipitation of the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Protocol 2: Hydrolysis of a Stubborn Ester with LiOH

This protocol is a general method for esters that are resistant to hydrolysis.[1]

  • Dissolution: Dissolve the this compound in a 1:1 mixture of THF and water.

  • Reaction Setup: Add 2-3 equivalents of solid Lithium Hydroxide (LiOH) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 5-7 from Protocol 1.

Visualizations

Hydrolysis_Troubleshooting cluster_start Start: Hydrolysis of this compound cluster_issues Problem Identification cluster_solutions Troubleshooting Solutions start Reaction Outcome low_yield Low/No Yield start->low_yield decarboxylation Decarboxylation Product start->decarboxylation incomplete_reaction Incomplete Reaction start->incomplete_reaction increase_temp_time Increase Temp/Time low_yield->increase_temp_time stronger_base Use LiOH in THF/H2O low_yield->stronger_base mild_conditions Use Milder Conditions (Lower Temp) decarboxylation->mild_conditions cold_acid_workup Cold/Weak Acid Work-up decarboxylation->cold_acid_workup more_base Increase Base Equivalents incomplete_reaction->more_base improve_solubility Add Co-solvent (THF) / Use Ultrasound incomplete_reaction->improve_solubility

Caption: Troubleshooting workflow for hydrolysis challenges.

Hydrolysis_Workflow cluster_protocol General Hydrolysis Protocol start Start: this compound dissolve Dissolve in Solvent (e.g., H2O, THF/H2O) start->dissolve add_base Add Base (e.g., NaOH, LiOH) dissolve->add_base react React at Controlled Temperature (e.g., 25-35°C) add_base->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (Cold) monitor->workup acidify Acidify to pH 3-4 workup->acidify isolate Isolate Product acidify->isolate

Caption: Experimental workflow for hydrolysis.

References

preventing decarboxylation during pyrazolo[1,5-a]pyrimidine modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical modification of pyrazolo[1,5-a]pyrimidine scaffolds, with a specific focus on preventing unintended decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern during the modification of pyrazolo[1,5-a]pyrimidine carboxylic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For researchers working with pyrazolo[1,5-a]pyrimidine-carboxylic acids, this is a significant side reaction as the carboxylic acid moiety is often crucial for the biological activity or for further functionalization of the molecule.[1][2] Loss of this group leads to the formation of an undesired byproduct, reducing the yield of the target compound and complicating purification.

Q2: Which positions on the pyrazolo[1,5-a]pyrimidine ring are most susceptible to decarboxylation when a carboxylic acid is present?

A2: While decarboxylation can theoretically occur from any position, it is most commonly observed when the carboxylic acid is attached to a position that can stabilize a transient carbanion or carbocation intermediate formed during the reaction. The electronic properties of the pyrazolo[1,5-a]pyrimidine ring system can influence this stability. Proximity to nitrogen atoms and the overall electron distribution in the ring are key factors.

Q3: What general reaction conditions are known to promote decarboxylation of heterocyclic carboxylic acids?

A3: High temperatures are a primary driver of decarboxylation. Additionally, the choice of solvent and the presence of catalysts can significantly influence the rate of this side reaction. Aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially in the presence of an organic acid catalyst, have been shown to facilitate decarboxylation of heterocyclic carboxylic acids at temperatures ranging from 85-150 °C.[3]

Q4: Can I predict the likelihood of decarboxylation based on the substituents on my pyrazolo[1,5-a]pyrimidine core?

A4: Yes, the electronic nature of other substituents on the ring can influence the propensity for decarboxylation. Electron-withdrawing groups can stabilize the pyrazolo[1,5-a]pyrimidine ring and may, in some cases, make the carboxylic acid more labile under certain conditions. Conversely, electron-donating groups might have a stabilizing effect on the carboxylic acid group. However, the interplay of steric and electronic effects can be complex, and it is always advisable to start with milder reaction conditions when working with a new substituted pyrazolo[1,5-a]pyrimidine carboxylic acid.

Troubleshooting Guides

Issue 1: Significant decarboxylation observed during amide coupling.

Problem: You are attempting to form an amide from a pyrazolo[1,5-a]pyrimidine carboxylic acid using a coupling agent, but you are observing a significant amount of the decarboxylated byproduct.

Possible Causes & Solutions:

  • High Reaction Temperature: Many amide coupling reactions are run at room temperature or slightly elevated temperatures. If you are heating the reaction, this is the most likely cause of decarboxylation.

  • Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to gradual decarboxylation.

  • Choice of Coupling Reagent and Additives: Some coupling reagents or additives might create a more acidic or basic microenvironment that promotes decarboxylation.

Recommendations:

  • Maintain Low Temperatures: Perform the amide coupling at 0 °C to room temperature.[4]

  • Optimize Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.

  • Use Mild Coupling Agents: Standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are generally well-tolerated.[4][5]

  • Protect the Carboxylic Acid: If decarboxylation remains a problem, consider converting the carboxylic acid to a stable ester (e.g., methyl or ethyl ester), performing the desired modifications on other parts of the molecule, and then hydrolyzing the ester back to the carboxylic acid under mild basic conditions as a final step.

Issue 2: Decarboxylation during palladium-catalyzed cross-coupling reactions.

Problem: You are performing a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction on a halogenated pyrazolo[1,5-a]pyrimidine that also bears a carboxylic acid group, and you are losing the -COOH group.

Possible Causes & Solutions:

  • High Reaction Temperatures: Cross-coupling reactions often require elevated temperatures, which can induce decarboxylation.

  • Basic Conditions: The bases used in many cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃) can facilitate decarboxylation at higher temperatures.

  • Ligand Effects: The choice of phosphine ligand can influence the reaction mechanism and potentially contribute to side reactions.

Recommendations:

  • Use Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, minimizing the exposure of the substrate to high temperatures.[6][7][8]

  • Screen Different Bases: Opt for milder bases or use a stoichiometric amount of base where possible.

  • Employ Modern Catalyst Systems: Newer generation palladium catalysts and ligands are often more efficient at lower temperatures. For example, using a catalyst system like XPhosPdG2/XPhos has been shown to be effective while potentially avoiding side reactions like debromination, and by extension, could be milder for substrates prone to decarboxylation.[7]

  • Ester Protection Strategy: As with amide coupling, protecting the carboxylic acid as an ester is a robust strategy. Perform the cross-coupling on the ester and then deprotect.

Data Presentation

Table 1: Recommended Conditions for Amide Coupling of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid to Minimize Decarboxylation

ParameterRecommended ConditionRationaleReference
Temperature 0 °C to Room TemperatureMinimizes thermal decomposition and decarboxylation.[4]
Coupling Reagents EDC / HOBtMild and effective for forming the amide bond without harsh conditions.[4][5]
Base Diisopropylethylamine (DIPEA)A non-nucleophilic base that is less likely to promote side reactions.[4]
Solvent Dichloromethane (DCM) or DMFCommon solvents for amide coupling; choose based on substrate solubility.[4]
Reaction Time Monitor by TLC/LC-MS (typically 12-24h)Avoids prolonged reaction times that can lead to product degradation.[5]

Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrazolo[1,5-a]pyrimidines

ConditionConventional HeatingMicrowave IrradiationAdvantage of MicrowaveReference
Temperature 80-110 °C100-120 °CShorter reaction time at comparable temperatures minimizes thermal degradation.[6][7]
Time 4-24 hours10-30 minutesDrastically reduced time minimizes the risk of decarboxylation.[6][7][8]
Catalyst Loading 2-5 mol%0.5-2 mol%Often more efficient, requiring less catalyst.[8]
Typical Yields Moderate to GoodGood to ExcellentImproved yields due to reduced side reactions.[6][7]

Experimental Protocols

Protocol 1: Amide Coupling of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid using EDC/HOBt

This protocol is a general guideline for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides while minimizing decarboxylation.

Materials:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.[4][5]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidine Ester

This protocol describes a general procedure for the Suzuki-Miyaura coupling on a pyrazolo[1,5-a]pyrimidine core where the carboxylic acid is protected as an ester.

Materials:

  • Methyl or Ethyl 3-bromo-pyrazolo[1,5-a]pyrimidine-carboxylate

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system)

  • Base (e.g., K₂CO₃)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water 2:1)

  • Microwave reactor vials

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidine ester (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes), with stirring.[8]

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Mandatory Visualizations

Decarboxylation_Prevention_Workflow cluster_start Starting Material cluster_modification Modification Strategy cluster_conditions Reaction Conditions cluster_outcome Outcome start Pyrazolo[1,5-a]pyrimidine -carboxylic Acid direct_modification Direct Modification (e.g., Amide Coupling) start->direct_modification protection Protection of Carboxylic Acid (Esterification) start->protection mild_conditions Mild Conditions: - Low Temperature - Short Reaction Time - Mild Reagents direct_modification->mild_conditions harsh_conditions Harsh Conditions: - High Temperature - Prolonged Time decarboxylation Decarboxylation (Undesired Byproduct) direct_modification->decarboxylation If conditions are too harsh product Desired Product (Carboxylic Acid Intact) protection->product Deprotection mild_conditions->product

Caption: Logical workflow for preventing decarboxylation.

Amide_Coupling_Protocol cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_product Final Product acid Pyrazolo[1,5-a]pyrimidine -carboxylic Acid step1 1. Mix acid, EDC, HOBt in solvent. Stir at RT for 30 min. acid->step1 amine Amine step2 2. Add amine and DIPEA. amine->step2 reagents EDC, HOBt, DIPEA reagents->step1 solvent Anhydrous DCM/DMF solvent->step1 step1->step2 step3 3. Stir at RT, monitor by TLC/LC-MS. step2->step3 step4 4. Work-up: Wash with NaHCO₃ (aq) and brine. step3->step4 step5 5. Dry, concentrate, and purify. step4->step5 final_product Pyrazolo[1,5-a]pyrimidine -carboxamide step5->final_product

Caption: Experimental workflow for amide coupling.

References

Technical Support Center: Enhancing Bioavailability of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the oral bioavailability of pyrazolo[1,5-a]pyrimidine compounds. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the formulation and in vivo evaluation of pyrazolo[1,5-a]pyrimidine compounds.

Formulation Development

Question: My pyrazolo[1,5-a]pyrimidine compound shows poor aqueous solubility, leading to difficulties in preparing formulations for in vivo studies. What are the initial steps I should take?

Answer: Poor aqueous solubility is a common challenge with this class of compounds.[1] A systematic approach to formulation development is crucial. Here are some initial troubleshooting steps:

  • pH-Solubility Profile: Determine the compound's solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its ionization behavior. This will guide the selection of appropriate formulation strategies.[2]

  • Salt Forms: If your compound has ionizable groups, exploring different salt forms can significantly enhance solubility.

  • Excipient Screening: Conduct a small-scale screening of various pharmaceutically acceptable excipients, such as co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween® 80, Cremophor® EL), and polymers (e.g., HPMC, PVP), to identify potential solubilizing agents.[3]

Question: I am observing precipitation of my compound in the gastrointestinal tract during in vivo studies, leading to variable absorption. How can I address this?

Answer: Precipitation in the GI tract is often due to a shift in pH or dilution of the formulation. To mitigate this:

  • Utilize Precipitation Inhibitors: Incorporate polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation. These polymers can help maintain a supersaturated state and inhibit the precipitation of the drug.[2]

  • Amorphous Solid Dispersions (ASDs): Formulating the compound as an ASD can enhance its dissolution rate and prevent precipitation by keeping the drug in a high-energy, amorphous state.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can encapsulate the drug in lipid droplets, protecting it from precipitation and enhancing its absorption.[3]

Question: My amorphous solid dispersion (ASD) formulation is showing physical instability and converting back to the crystalline form over time. What can I do?

Answer: The physical stability of an ASD is critical for its performance. Here are some troubleshooting tips:

  • Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous drug. Ensure there is good miscibility between your compound and the polymer. Polymers with a high glass transition temperature (Tg) can help restrict molecular mobility and prevent recrystallization.

  • Drug Loading: High drug loading can increase the tendency for crystallization. Experiment with different drug-to-polymer ratios to find an optimal balance between drug loading and stability.

  • Moisture Protection: Amorphous forms can be sensitive to moisture. Store your ASD formulations in tightly sealed containers with a desiccant to prevent moisture-induced crystallization.

In Vitro & In Vivo Correlation

Question: My formulation shows good in vitro dissolution, but the in vivo bioavailability is still low. What could be the reason?

Answer: A discrepancy between in vitro dissolution and in vivo performance can be attributed to several factors:

  • Low Membrane Permeability: Even if the compound is dissolved, it may have poor permeability across the intestinal epithelium. Conduct Caco-2 permeability assays to assess this. If permeability is low, you might consider a prodrug approach to improve lipophilicity.[2]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. In vitro metabolism studies using liver microsomes or hepatocytes can help identify the extent of first-pass metabolism.[2]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

Question: We are observing high inter-individual variability in our animal pharmacokinetic (PK) studies. What are the potential causes and how can we minimize it?

Answer: High variability in PK studies can obscure the true performance of your formulation. Consider the following:

  • Food Effects: The presence of food can significantly impact the absorption of poorly soluble drugs. Investigate the effect of food on your compound's absorption and consider dosing in a fasted state to reduce variability.[2]

  • Inconsistent Dissolution: Ensure your formulation provides consistent and reproducible dissolution. Enabling formulations like SEDDS can help minimize variability.[2]

  • Animal Handling and Dosing Technique: Ensure consistent animal handling and accurate oral gavage techniques to minimize stress and variability in dosing.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic data for a hypothetical pyrazolo[1,5-a]pyrimidine compound ("Compound X") in different formulations to illustrate the potential impact of formulation strategies on bioavailability.

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Suspension in 0.5% CMC150 ± 352.0850 ± 1505
Solution in 20% PEG 400 / 5% Tween 80850 ± 1201.04500 ± 60025
Lipid-based Formulation (SEDDS)1200 ± 2501.57200 ± 95040
Amorphous Solid Dispersion (ASD)1500 ± 3000.59000 ± 110050

Data are presented as mean ± standard deviation and are for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To enhance the dissolution rate and solubility of a poorly soluble pyrazolo[1,5-a]pyrimidine compound by formulating it as an ASD.

Methodology:

  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP, Soluplus®) and a common solvent that dissolves both the drug and the polymer.[2]

  • Preparation of Spray Solution: Dissolve the pyrazolo[1,5-a]pyrimidine compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Spray Drying: Utilize a spray dryer with optimized parameters (e.g., inlet temperature, feed rate, atomization pressure). Spray the solution into the drying chamber to facilitate rapid solvent evaporation, resulting in a solid dispersion powder.[2]

  • Solid-State Characterization: Confirm the amorphous nature of the drug within the dispersion using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the XRPD pattern and a single glass transition temperature in the DSC thermogram indicate an amorphous system.

  • In Vitro Dissolution Testing: Compare the dissolution profile of the ASD to the crystalline drug in relevant dissolution media (e.g., simulated gastric and intestinal fluids) to confirm the enhancement in dissolution rate.

Protocol 2: In Vivo Pharmacokinetic Study for Bioavailability Assessment

Objective: To determine the absolute oral bioavailability of a pyrazolo[1,5-a]pyrimidine compound in a suitable animal model.

Methodology:

  • Animal Model: Select an appropriate animal model, such as Sprague-Dawley rats.

  • Dosing Groups:

    • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline) at a low dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer the formulated compound (e.g., as a solution, suspension, or ASD) at a higher dose (e.g., 10 mg/kg) via oral gavage.[2]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing from both groups.[2]

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO routes. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Troubleshooting_Low_Bioavailability Start Low Oral Bioavailability Observed Solubility Poor Aqueous Solubility? Start->Solubility Permeability Low Membrane Permeability? Solubility->Permeability No Sol_Strat Solubility Enhancement Strategies: - Amorphous Solid Dispersions - Lipid-Based Formulations - Particle Size Reduction - Salt Formation Solubility->Sol_Strat Yes Metabolism High First-Pass Metabolism? Permeability->Metabolism No Perm_Strat Permeability Enhancement: - Permeation Enhancers - Prodrug Approach Permeability->Perm_Strat Yes Formulation Sub-optimal Formulation? Metabolism->Formulation No Met_Strat Address Metabolism: - Structural Modification - Co-administration with Inhibitors Metabolism->Met_Strat Yes Form_Opt Formulation Optimization: - Use of Precipitation Inhibitors - Optimize Excipients Formulation->Form_Opt Yes

Caption: Troubleshooting workflow for low oral bioavailability.

Bioavailability_Enhancement_Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Assessment A Physicochemical Characterization (pKa, logP, solubility) B Formulation Screening (Co-solvents, Surfactants, Polymers) A->B C Advanced Formulation (ASD, SEDDS) B->C D Dissolution Testing C->D E Caco-2 Permeability D->E F Pharmacokinetic Study in Animal Model E->F Signaling_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Pyrazolo Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Pyrazolo->RAF Pyrazolo->MEK

References

Technical Support Center: Managing Toxicity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the toxicity of novel pyrazolo[1,5-a]pyrimidine derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of toxicity associated with pyrazolo[1,5-a]pyrimidine derivatives?

A1: The toxicity of pyrazolo[1,5-a]pyrimidine derivatives is often linked to their mechanism of action as protein kinase inhibitors.[1][2] By targeting kinases in critical signaling pathways, they can induce cytotoxicity. A common off-target effect is the inhibition of kinases with similar ATP-binding sites, leading to unintended cellular consequences.[1] Additionally, some derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).

Q2: How can I assess the cytotoxicity of my novel pyrazolo[1,5-a]pyrimidine derivative?

A2: The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of your compound indicates cytotoxicity.

Q3: My pyrazolo[1,5-a]pyrimidine derivative is showing high toxicity in preliminary screens. What are my next steps?

A3: High initial toxicity is a common challenge. The next steps should focus on understanding the therapeutic window and mechanism of toxicity. Consider the following:

  • Dose-response studies: Determine the IC50 (half-maximal inhibitory concentration) value across a range of concentrations to identify the potency of your compound.

  • Selectivity profiling: Test the compound against a panel of kinases to determine its selectivity. This can help differentiate between on-target and off-target toxicity.

  • Mechanism of action studies: Investigate whether the toxicity is due to apoptosis, necrosis, or other forms of cell death. Assays for apoptosis (e.g., Annexin V/PI staining) and ROS production can provide valuable insights.

Q4: Are there any known structural modifications that can reduce the toxicity of pyrazolo[1,5-a]pyrimidine derivatives?

A4: Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic index of your compound. Modifications to the substituents on the pyrazolo[1,5-a]pyrimidine core can significantly impact both potency and toxicity. For instance, altering functional groups at the C3, C5, and C7 positions has been shown to influence binding affinity and selectivity for target kinases.[1]

Troubleshooting Guides

In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Compound precipitation due to low solubility- Uneven dissolution of formazan crystals- Ensure a homogenous cell suspension before seeding.- Visually inspect wells for compound precipitation. If observed, consider using a co-solvent or preparing a fresh, lower concentration stock.- Ensure complete solubilization of formazan crystals by thorough mixing.
Low signal or no dose-response - Compound is not cytotoxic at the tested concentrations- Compound instability in culture medium- Interference with the MTT assay- Test a wider and higher range of concentrations.- Prepare fresh compound solutions for each experiment. Minimize exposure to light if the compound is light-sensitive.- Run a control with the compound in cell-free medium to check for direct reduction of MTT.
High background in compound-only wells - Intrinsic color of the pyrazolo[1,5-a]pyrimidine derivative- Compound precipitates and absorbs light at the measurement wavelength- Subtract the absorbance of the compound-only control from the treated cell wells.- If precipitation is an issue, assess solubility and adjust the protocol accordingly.
Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA Assay)
Issue Possible Cause Troubleshooting Steps
High background fluorescence in control cells - Autofluorescence of the pyrazolo[1,5-a]pyrimidine derivative- Photodegradation of the DCFH-DA probe- Run a control with the compound alone to measure its intrinsic fluorescence and subtract it from the cell-based readings.- Protect the DCFH-DA probe and stained cells from light as much as possible.
No increase in fluorescence after treatment - The compound does not induce ROS at the tested concentrations or time points- Insufficient probe loading- Test a range of concentrations and incubation times.- Optimize the DCFH-DA concentration and incubation time for your specific cell type.
Signal fades quickly - Photobleaching of the fluorescent product (DCF)- Read the fluorescence immediately after the incubation period.- Use an anti-fade mounting medium if performing fluorescence microscopy.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue Possible Cause Troubleshooting Steps
High percentage of Annexin V positive cells in the negative control - Mechanical stress during cell harvesting (especially for adherent cells)- Over-confluent or unhealthy cell cultures- Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer).- Use cells in the logarithmic growth phase and ensure they are not overly confluent.
No clear separation between live, apoptotic, and necrotic populations - Inappropriate compensation settings on the flow cytometer- Delayed analysis after staining- Use single-stained controls for proper compensation setup.- Analyze samples as soon as possible after staining.
Compound interferes with fluorescence - Intrinsic fluorescence of the pyrazolo[1,5-a]pyrimidine derivative- Analyze an unstained sample treated with the compound to assess its fluorescence spectrum.- Choose Annexin V and PI conjugates with fluorochromes that have emission spectra distinct from your compound.

Quantitative Data

The following tables summarize the in vitro activity of various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines and kinases. This data can help researchers compare the potency and selectivity of their novel compounds.

Table 1: In Vitro Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 2 MCF-7Breast Cancer21.49 ± 1.59[3]
Compound 11 MCF-7Breast Cancer22.68 ± 3.25[3]
12b -Antioxidant (DPPH)18.33 ± 0.04 µg/mL[4]
3 -Antioxidant12.12 ± 0.40[4]
2 MCF-7Breast Cancer19.70 ± 0.89[4]

Table 2: In Vitro Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
6t CDK20.09[5]
6s CDK20.23[5]
6t TRKA0.45[5]
Ribociclib (Ref.) CDK20.07[5]
Larotrectinib (Ref.) TRKA0.07[5]
Compound 23 TRKA (KM12 cell)0.0001[6]
Compound 24 TRKA (KM12 cell)0.0002[6]
Compound 32 TrkA0.0019[6]
Compound 32 TrkB0.0031[6]
Compound 32 TrkC0.0023[6]
Compound 36 TrkA0.0014[6]
Compound 36 TrkB0.0024[6]
Compound 36 TrkC0.0019[6]

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general procedure for determining the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives.

Materials:

  • Pyrazolo[1,5-a]pyrimidine derivative stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

DCFH-DA ROS Detection Assay

This protocol outlines a method for measuring intracellular ROS levels induced by pyrazolo[1,5-a]pyrimidine derivatives.

Materials:

  • Pyrazolo[1,5-a]pyrimidine derivative stock solution

  • Cell culture medium (serum-free and phenol red-free for the assay)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., H2O2)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivative for the desired time. Include a vehicle control and a positive control.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of working DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold increase in ROS production.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_invitro In Vitro Assessment cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation start Novel Pyrazolo[1,5-a]pyrimidine Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ros ROS Production Assay (e.g., DCFH-DA) start->ros apoptosis Apoptosis Assay (e.g., Annexin V/PI) start->apoptosis data_analysis Data Analysis (IC50, % Apoptosis, ROS fold change) cytotoxicity->data_analysis ros->data_analysis apoptosis->data_analysis kinase_profiling Kinase Selectivity Profiling data_analysis->kinase_profiling pathway_analysis Signaling Pathway Analysis kinase_profiling->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar animal_model Animal Toxicity Model sar->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd efficacy Therapeutic Efficacy pk_pd->efficacy

Caption: A generalized workflow for assessing the toxicity of novel pyrazolo[1,5-a]pyrimidine derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates inhibitor Pyrazolo[1,5-a]pyrimidine PI3K Inhibitor inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Trk_Signaling_Pathway Neurotrophin Neurotrophin Trk Trk Receptor Neurotrophin->Trk RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLC PLCγ Trk->PLC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Growth, Differentiation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription DAG_IP3 DAG / IP3 PLC->DAG_IP3 DAG_IP3->Transcription inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor inhibitor->Trk

Caption: Inhibition of Trk signaling pathways by a pyrazolo[1,5-a]pyrimidine derivative.

References

Technical Support Center: Troubleshooting Low Yields in Pyrazolo[1,5-a]pyrimidine Synthesis from Chromones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyrazolo[1,5-a]pyrimidines via the reaction of chromone derivatives with aminopyrazoles. Below you will find troubleshooting guides and frequently asked questions to address common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am attempting to synthesize a pyrazolo[1,5-a]pyrimidine by reacting a 3-formylchromone with a 5-aminopyrazole, but my yields are consistently low. What are the common causes for this?

A1: Low yields in this reaction are a frequently encountered issue. Several factors can contribute to this problem:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, conducting the reaction in methanol with sodium methoxide at reflux has been reported to result in yields as low as 8%.[1]

  • Side Reactions: The formation of undesired side products can significantly consume starting materials and reduce the yield of the target pyrazolo[1,5-a]pyrimidine. A common side product is the isomeric pyrazolo[3,4-b]pyridine.[2]

  • Purity of Starting Materials: Impurities in either the 3-formylchromone or the 5-aminopyrazole can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.

  • Regioselectivity Issues: When using unsymmetrically substituted 5-aminopyrazoles, the reaction can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired isomer. The initial nucleophilic attack can occur from either the exocyclic amino group or a ring nitrogen of the aminopyrazole.[3][4]

Q2: What are the recommended reaction conditions to improve the yield of pyrazolo[1,5-a]pyrimidines from 3-formylchromones?

A2: To improve the yield, consider the following optimized conditions:

  • Solvent and Base: A switch from alcoholic solvents to a higher boiling polar aprotic solvent like Dimethylformamide (DMF) in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective. For example, the reaction of 3-formylchromone with 5-amino-3-methyl-1H-pyrazole in refluxing DMF with DBU can yield the desired product in up to 60% yield.[5]

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly improve yields and reduce reaction times. However, it is important to note that in some cases, microwave irradiation can lead to the formation of a mixture of pyrazolo[1,5-a]pyrimidine isomers.[1][6]

  • One-Pot Procedures: A two-step, single-pot procedure involving the initial reaction of the 3-formylchromone with the aminopyrazole, followed by an in-situ modification, can sometimes provide better overall yields.

Q3: I have observed the formation of an isomeric byproduct. How can I identify it and control its formation?

A3: The most common isomeric byproduct is a pyrazolo[3,4-b]pyridine derivative. The formation of this isomer arises from an alternative cyclization pathway.[2]

  • Identification: Careful analysis of spectroscopic data (NMR, Mass Spectrometry) is crucial for identifying the different isomers. 2D NMR techniques like HMBC and NOESY can help in elucidating the exact structure and connectivity of the atoms.

  • Control of Regioselectivity: The regioselectivity of the reaction is influenced by the substitution pattern on the 5-aminopyrazole and the reaction conditions. The initial nucleophilic attack of the 5-aminopyrazole on the 3-formylchromone is a key step. It has been proposed that the reaction of substituted 5-aminopyrazoles with cyclic 1,3-diketones and dimethylformamide dimethylacetal (DMFDMA) proceeds through the initial attack of the exocyclic amino group.[3] Steric hindrance on the aminopyrazole can direct the reaction towards a specific regioisomer.

Q4: Are there any specific recommendations for the purification of the final pyrazolo[1,5-a]pyrimidine product?

A4: Purification can be challenging, especially if a mixture of isomers is formed.

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and byproducts. A careful selection of the solvent system is necessary to achieve good separation.

  • Recrystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization can be used to obtain a highly pure sample.

  • Characterization: Thorough characterization of the final product using techniques like NMR (¹H, ¹³C), Mass Spectrometry, and, if possible, X-ray crystallography is essential to confirm the structure and purity.

Quantitative Data Summary

The following table summarizes different reaction conditions and the corresponding yields for the synthesis of pyrazolo[1,5-a]pyrimidines from chromone derivatives.

3-Formylchromone Derivative5-Aminopyrazole DerivativeSolventBase/CatalystTemperatureTimeYield (%)Reference
3-Formylchromone5-Amino-3-methyl-1H-pyrazoleMethanolNaOMeReflux-8[1]
3-Formylchromone5-Amino-3-methyl-1H-pyrazoleDMFDBUReflux-60[5]
6-Substituted 3-formylchromones5-Aminopyrazole----80-95[2]
3-Formylchromone5-Amino-1H-pyrazolesEthanol---Good Yields[7]

Experimental Protocols

Key Experiment 1: Low-Yield Synthesis of 6-(2-hydroxybenzoyl)pyrazolo[1,5-a]pyrimidine (Illustrative)

This protocol is based on conditions reported to give low yields and serves as a baseline for optimization.

Materials:

  • 3-Formylchromone

  • 5-Amino-3-methyl-1H-pyrazole

  • Methanol (anhydrous)

  • Sodium methoxide (NaOMe)

Procedure:

  • To a solution of 3-formylchromone (1 mmol) in anhydrous methanol (20 mL), add 5-amino-3-methyl-1H-pyrazole (1 mmol).

  • Add a catalytic amount of sodium methoxide.

  • Reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the product.

  • Expected Yield: ~8%[1]

Key Experiment 2: Optimized Synthesis of 3,7-dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one

This protocol describes an optimized procedure with a significantly higher yield.

Materials:

  • 3-Formylchromone

  • 5-Amino-3-methyl-1H-pyrazole

  • Dimethylformamide (DMF, anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • A mixture of 3-formylchromone (1 mmol) and 5-amino-3-methyl-1H-pyrazole (1 mmol) is taken in anhydrous DMF (10 mL).[5]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) is added to the mixture.[5]

  • The reaction mixture is refluxed for the appropriate time, with monitoring by TLC.[5]

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to afford the pure product.

  • Expected Yield: ~60%[5]

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in Pyrazolo[1,5-a]pyrimidine Synthesis

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials (3-Formylchromone & 5-Aminopyrazole) start->check_purity impure Impure Starting Materials check_purity->impure Yes pure Starting Materials are Pure check_purity->pure No purify Purify Starting Materials (Recrystallization / Chromatography) impure->purify purify->start optimize_conditions Optimize Reaction Conditions pure->optimize_conditions solvent Change Solvent (e.g., Methanol to DMF) optimize_conditions->solvent base Change Base (e.g., NaOMe to DBU) optimize_conditions->base temperature Vary Temperature (Conventional vs. Microwave) optimize_conditions->temperature analyze_byproducts Analyze Byproducts (NMR, MS) solvent->analyze_byproducts base->analyze_byproducts temperature->analyze_byproducts isomer Isomeric Byproduct Detected (e.g., Pyrazolo[3,4-b]pyridine) analyze_byproducts->isomer Yes other_byproducts Other Byproducts analyze_byproducts->other_byproducts No control_regio Control Regioselectivity (Modify Substituents, Catalyst) isomer->control_regio end Improved Yield control_regio->end modify_workup Modify Workup/Purification other_byproducts->modify_workup modify_workup->end

Caption: Troubleshooting workflow for low yield in pyrazolo[1,5-a]pyrimidine synthesis.

Reaction Scheme: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Formylchromone

Reaction_Scheme cluster_reactants Reactants cluster_products Products Chromone 3-Formylchromone PyrazoloPyramidine Pyrazolo[1,5-a]pyrimidine (Desired Product) Chromone->PyrazoloPyramidine + Aminopyrazole (Optimized Conditions) PyrazoloPyridine Pyrazolo[3,4-b]pyridine (Side Product) Chromone->PyrazoloPyridine + Aminopyrazole (Suboptimal Conditions) Aminopyrazole 5-Aminopyrazole Aminopyrazole->PyrazoloPyramidine Aminopyrazole->PyrazoloPyridine

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its ability to yield potent and selective inhibitors of various protein kinases.[1] These kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a common feature in numerous diseases, most notably cancer.[1] Consequently, derivatives of pyrazolo[1,5-a]pyrimidine have been the subject of intensive drug discovery efforts, leading to the development of inhibitors for a range of kinases including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinase δ (PI3Kδ), Cyclin-dependent kinases (CDKs), and Pim kinases.[1][2]

This guide provides an objective comparison of the structure-activity relationships of pyrazolo[1,5-a]pyrimidine inhibitors across these key kinase targets, supported by experimental data and detailed methodologies.

Comparative Analysis of SAR Across Key Kinase Targets

The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications at multiple positions, which enables the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] SAR studies have highlighted the influence of different substituent patterns on the pharmacological properties of these compounds.[3]

Trk receptors (TrkA, TrkB, and TrkC) are transmembrane receptor tyrosine kinases that have emerged as significant therapeutic targets in oncology.[4][5] Several approved drugs for NTRK fusion cancers, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine nucleus.[4][5]

Key SAR Insights for Trk Inhibition:

  • Hinge Interaction: The N1 atom of the pyrazolo[1,5-a]pyrimidine core is crucial for forming a hydrogen bond with the hinge region residue Met592, which is essential for binding affinity.[4]

  • Substitutions at the 3-position: The introduction of an amide bond, such as a picolinamide or carboxamide group, at this position significantly enhances inhibitory activity.[6][7]

  • Substitutions at the 5-position: A pyrrolidine ring substituted with a 2,5-difluorophenyl group at this position has been shown to markedly increase Trk inhibition.[6][7]

  • Macrocyclization: Creating macrocyclic derivatives has led to compounds with improved binding affinity and selectivity, likely due to conformational rigidity.[6]

Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

Compound ID Key Structural Features Target(s) IC50 (nM) Assay Type
Compound 8/9 Picolinamide at C3; 2,5-difluorophenyl-pyrrolidine at C5.[7] TrkA 1.7 Enzymatic
Compound 10 Carboxamide at C3; 2,5-difluorophenyl-pyrrolidine at C5.[8] TrkA 0.2 Enzymatic
Compound 11 Carboxamide at C3; substituted pyridine-pyrrolidine at C5.[8] TrkA 0.4 Enzymatic
Compound 28 Macrocyclic amino derivative.[6] TrkA, TrkB, TrkC 0.17, 0.07, 0.07 Not Specified
Compound 36 Sulfonamide-substituted macrocycle.[6] TrkA, TrkB, TrkC 1.4, 2.4, 1.9 Not Specified
Compound 6t Phenylsulfamoylpiperidine at C7.[9] TrkA 450 Enzymatic

| Larotrectinib | Reference Drug.[6] | TrkA, TrkB, TrkC | 1.2, 2.1, 2.1 | Not Specified |

Trk Signaling Pathway

Neurotrophins like NGF and BDNF bind to Trk receptors, causing them to dimerize and auto-phosphorylate. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which promote cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine inhibitors block the ATP-binding site of the Trk kinase domain, thereby inhibiting these downstream signals.[10][11]

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS Activates PI3K PI3K Trk->PI3K Neurotrophin Neurotrophin Neurotrophin->Trk Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Survival & Proliferation Akt->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Inhibits Transcription->Proliferation

Figure 1: Simplified Trk signaling pathway and point of inhibition.

PI3Kδ is a lipid kinase primarily expressed in hematopoietic cells, playing a key role in the differentiation, proliferation, and survival of immune cells. Its overactivity is implicated in inflammatory and autoimmune diseases.[12]

Key SAR Insights for PI3Kδ Inhibition:

  • Core Substitutions: A morpholine group at the C7 position of the pyrazolo[1,5-a]pyrimidine core is a common feature in potent inhibitors.[10]

  • Substitutions at the 5-position: The introduction of heteroaromatic systems like indole or benzimidazole at this position is crucial for activity. For instance, 5-indole-pyrazolo[1,5-a]pyrimidines have been identified as a promising core for selective PI3Kδ inhibitors.[10][13]

  • Substitutions at the 2-position: Modifications at this position, such as the inclusion of a carbonyl group, can enhance the activity of the inhibitors.[13]

Table 2: Comparison of Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors

Compound ID Key Structural Features Target(s) IC50 (nM) Assay Type
CPL302253 (54) Indole at C5; 6-azaindole ring.[12] PI3Kδ 2.8 Not Specified
Compound 37 Indole at C5.[14] PI3Kδ 20 (cellular) B-cell proliferation
CPL302415 (6) Benzimidazole at C5.[13] PI3Kδ 18 Not Specified

| Compound 13 | Indole at C5.[14] | PI3Kδ | 772 | Not Specified |

PI3K/Akt Signaling Pathway

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating Akt (Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. Pyrazolo[1,5-a]pyrimidine inhibitors selectively target the PI3Kδ isoform, blocking this signaling cascade primarily in immune cells.[15][16]

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets Akt->Downstream Phosphorylates Survival Cell Survival, Growth, Proliferation Downstream->Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Figure 2: PI3K/Akt signaling pathway and point of inhibition.

CDKs are essential for regulating the cell cycle, and their aberrant activity is a hallmark of cancer.[17] CDK9, a transcriptional CDK, forms the core of the positive transcription elongation factor b (P-TEFb) and is vital for the expression of short-lived anti-apoptotic proteins like Mcl-1.[18]

Key SAR Insights for CDK Inhibition:

  • The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.[17]

  • Specific substitution patterns determine the selectivity profile across the CDK family.

Table 3: Comparison of Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitors

Compound ID Key Structural Features Target(s) IC50 (nM) Assay Type
BS-194 (4k) Not specified in detail.[17] CDK2, CDK1, CDK9 3, 30, 90 Not Specified
Compound 18b Derived from multi-kinase inhibitor PIK-75.[18] CDK9 Potent, selective Not Specified
Compound 6s Phenylsulfamoylpiperidine at C7.[9] CDK2 230 Enzymatic
Compound 6t Phenylsulfamoylpiperidine at C7.[9] CDK2 90 Enzymatic

| Ribociclib | Reference Drug.[9] | CDK2 | 70 | Enzymatic |

CDK9 Signaling in Transcription

CDK9, as part of the P-TEFb complex, is recruited to promoter-proximal regions where RNA Polymerase II (Pol II) has paused. CDK9 then phosphorylates the C-terminal domain (CTD) of Pol II and negative elongation factors, allowing Pol II to be released and transcription to proceed. Inhibition of CDK9 by pyrazolo[1,5-a]pyrimidines blocks this crucial step, leading to a shutdown of transcription for key survival genes and inducing apoptosis in cancer cells.[19][20]

CDK9_Signaling_Pathway cluster_transcription Transcription Machinery PolII RNA Pol II Paused Paused Pol II PolII->Paused Initiates & Pauses DNA DNA Template Elongating Elongating Pol II Paused->Elongating Release mRNA mRNA Transcript Elongating->mRNA Produces PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->Paused Phosphorylates Pol II CTD Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PTEFb Inhibits

Figure 3: Role of CDK9 in transcriptional elongation.

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are involved in cell survival, proliferation, and apoptosis.[21] They are constitutively active and regulated at the level of transcription, often downstream of the JAK/STAT pathway.[22]

Key SAR Insights for Pim-1 Inhibition:

  • The pyrazolo[1,5-a]pyrimidine scaffold is a highly selective core for Pim-1 inhibition.[21]

  • Substitutions at the 5-position: This position is critical for potency, with substituents capable of hydrogen bonding with residues like Asp-128 and Asp-131 in Pim-1 being particularly effective.[21]

  • Substitutions at the 3-position: Aryl substitutions at this position are well-tolerated and can be optimized to enhance activity.[21]

Table 4: Comparison of Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors

Compound ID Key Structural Features Target(s) IC50 (µM) Assay Type
Compound 4d Pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[23] Pim-1 0.61 Not Specified
Compound 5d Pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[23] Pim-1 0.54 Not Specified
Compound 9a Pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[23] Pim-1 0.68 Not Specified
Compound 11j Pan-Pim inhibitor.[24] Pim-1 Potent Not Specified

| Quercetin | Reference Drug.[23] | Pim-1 | 0.91 | Not Specified |

Pim-1 Signaling Pathway

Cytokine signaling through the JAK/STAT pathway induces the transcription of Pim-1. The Pim-1 kinase then phosphorylates and inactivates pro-apoptotic proteins such as Bad, thereby promoting cell survival. Pyrazolo[1,5-a]pyrimidine inhibitors block the kinase activity of Pim-1, preventing the inactivation of Bad and allowing apoptosis to proceed.[2][25]

Pim1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim Pim-1 Regulation & Action cluster_effect Cellular Outcome Cytokine Cytokines (e.g., IL-6) JAK JAK Cytokine->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Transcription Bad Bad (Pro-apoptotic) Pim1->Bad Phosphorylates Bad_P p-Bad (Inactive) Apoptosis Apoptosis Bad->Apoptosis Survival Cell Survival Bad_P->Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibits

Figure 4: Pim-1 signaling pathway and point of inhibition.

Experimental Protocols

The evaluation of pyrazolo[1,5-a]pyrimidine inhibitors typically involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

The process of evaluating a novel kinase inhibitor generally follows a standardized workflow from initial high-throughput screening to more detailed cellular and in vivo analysis.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow A Compound Library (Pyrazolo[1,5-a]pyrimidines) B Biochemical Assay (e.g., Kinase Glo®) A->B C Determine IC50 (Potency) B->C D Selectivity Profiling (Kinase Panel) C->D I Lead Optimization C->I E Cell-Based Assays (e.g., Antiproliferation) D->E F Determine GI50/EC50 (Cellular Efficacy) E->F G Downstream Signaling (e.g., Western Blot) F->G F->I H In Vivo Studies (Xenograft Models) G->H H->I

Figure 5: General workflow for kinase inhibitor evaluation.

This protocol describes a common method to determine the in vitro potency (IC50) of an inhibitor against a purified kinase enzyme. The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal corresponds to greater inhibition.[26]

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., TrkA, PI3Kδ, CDK9, Pim-1)

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (e.g., containing MgCl2, DTT)

  • ATP solution

  • Test compounds (pyrazolo[1,5-a]pyrimidines) dissolved in DMSO

  • 384-well white assay plates

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells for a no-kinase control (0% activity).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific peptide substrate, and the purified kinase enzyme.

  • Reaction Initiation: Dispense the kinase reaction mixture into the assay plate wells, excluding the "no kinase" control wells. For these controls, add a reaction mixture lacking the enzyme.

  • ATP Addition: Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection: Add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Lumi_control - Lumi_sample) / (Lumi_control - Lumi_no_kinase)

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol is used to assess the effect of the inhibitors on the proliferation of cancer cell lines, providing a measure of their cellular potency (e.g., GI50).[27]

Principle: The assay measures the number of viable cells after a prolonged incubation period with the test compound. A reduction in cell viability indicates an antiproliferative or cytotoxic effect.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Plate cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the plates and add the medium containing the compounds. Include DMSO vehicle controls.

  • Incubation: Return the plates to the incubator and incubate for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement (SRB Assay Example): a. Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C. b. Wash the plates five times with water and allow them to air dry. c. Stain the fixed cells with SRB solution for 30 minutes at room temperature. d. Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry. e. Solubilize the bound dye with Tris base solution.

  • Data Acquisition: Measure the absorbance (optical density) at a specific wavelength (e.g., 510 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

  • Use non-linear regression analysis to determine the GI50 (concentration causing 50% growth inhibition).

References

In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of novel anticancer therapeutics, demonstrating potent and selective inhibitory activity against various key oncogenic targets. This guide provides a comparative overview of the in vivo efficacy of several pyrazolo[1,5-a]pyrimidine-based anticancer agents, supported by experimental data from preclinical studies. The information is intended to assist researchers in evaluating the potential of this chemical class and guiding future drug development efforts.

I. Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of representative pyrazolo[1,5-a]pyrimidine compounds targeting different mechanisms of action in various cancer models.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibitors
CompoundTarget(s)Cancer ModelDosing RegimenEfficacy EndpointOutcome
BS-194 CDK1, CDK2, CDK9Human Colon Carcinoma (HCT116) Xenograft25 mg/kg, oral administrationTumor Growth InhibitionSignificant tumor growth inhibition observed.[1]
Table 2: Tropomyosin Receptor Kinase (TRK), ROS1, and ALK Inhibitors
CompoundTarget(s)Cancer ModelDosing RegimenEfficacy EndpointOutcome
Entrectinib Pan-Trk, ROS1, ALKNeuroblastoma (SH-SY5Y-TrkB) Xenograft60 mg/kg, oral administrationEvent-Free Survival (EFS)Significantly prolonged EFS compared to control.
Repotrectinib ALK, TRK, JAK2/STAT, Src/FAKNeuroblastoma Patient-Derived Xenograft (PDX)Not specifiedEvent-Free Survival (EFS)Prolonged EFS compared to vehicle and ensartinib.[2][3]
Larotrectinib Pan-TrkColon Cancer (HCT116) XenograftNot specifiedTumor Volume and WeightSignificantly reduced tumor volume and weight.[4]
Table 3: Tubulin Polymerization Inhibitors
CompoundTarget(s)Cancer ModelDosing RegimenEfficacy EndpointOutcome
Compound 31 TubulinMelanoma (B16-F10)Not specifiedIn vitro IC50Highly potent in vitro activity (IC50 = 0.021 µM).[5] In vivo studies are warranted.

II. Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key studies cited in this guide.

A. Human Tumor Xenograft Models (General Protocol)

A standard protocol for establishing human tumor xenografts in immunodeficient mice is as follows:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, SH-SY5Y) are cultured in appropriate media and conditions until they reach the desired confluence.

  • Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium, often mixed with Matrigel, to the desired concentration.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 4-6 weeks old, are used.

  • Tumor Implantation: A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using digital calipers once the tumors become palpable. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 50-150 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug is administered according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor weight at the end of the study and survival.

B. Specific Protocols
  • BS-194 in HCT116 Xenograft Model:

    • Cell Line: HCT116 human colon carcinoma cells.

    • Animal Model: Athymic nude mice.

    • Drug Administration: 25 mg/kg administered orally.[1]

    • Endpoint: Inhibition of tumor growth.

  • Entrectinib in Neuroblastoma Xenograft Model:

    • Cell Line: SH-SY5Y cells stably transfected with TrkB.

    • Animal Model: Athymic nu/nu mice.

    • Drug Administration: 60 mg/kg administered orally.

    • Endpoint: Event-free survival.

  • Repotrectinib in Neuroblastoma PDX Model:

    • Model: Genotypically diverse patient-derived xenograft (PDX) models of neuroblastoma.

    • Endpoint: Event-free survival.[2][3]

  • Larotrectinib in Colon Cancer Xenograft Model:

    • Cell Line: HCT116 human colon cancer cells.

    • Endpoint: Tumor volume and weight.[4]

  • Tubulin Inhibitor in B16-F10 Melanoma Model (General Protocol):

    • Cell Line: B16-F10 murine melanoma cells.

    • Animal Model: C57BL/6 mice (syngeneic model).

    • Implantation: Intradermal or subcutaneous injection of B16-F10 cells.

    • Endpoint: Tumor growth inhibition.

III. Signaling Pathways and Mechanisms of Action

The anticancer effects of pyrazolo[1,5-a]pyrimidines are mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and differentiation.

A. CDK Inhibition and Cell Cycle Arrest

Pyrazolo[1,5-a]pyrimidine CDK inhibitors, such as BS-194, target the cell cycle machinery. By inhibiting CDKs, these agents prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and subsequent apoptosis.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Signal_Transduction->Cyclin_D_CDK4_6 Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_D_CDK4_6->Cyclin_E_CDK2 Rb Rb Cyclin_D_CDK4_6->Rb p Cyclin_E_CDK2->Rb p Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F Rb->E2F S_Phase_Entry S Phase Entry E2F->S_Phase_Entry BS_194 BS-194 (Pyrazolo[1,5-a]pyrimidine) BS_194->Cyclin_E_CDK2

Caption: CDK Inhibition Pathway by BS-194.

B. TRK Signaling Inhibition

Pyrazolo[1,5-a]pyrimidine-based TRK inhibitors like Larotrectinib and Entrectinib block the ATP-binding site of TRK fusion proteins, which are constitutively active in certain cancers.[6] This inhibition abrogates downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, thereby suppressing tumor cell proliferation and survival.[7][8][9]

TRK_Signaling_Pathway cluster_0 TRK Fusion Protein Activation cluster_1 Downstream Pathways cluster_2 Inhibition TRK_Fusion NTRK Gene Fusion (e.g., TPM3-NTRK1) TRK_Kinase_Domain Constitutively Active TRK Kinase Domain TRK_Fusion->TRK_Kinase_Domain Downstream_Signaling Downstream Signaling TRK_Kinase_Domain->Downstream_Signaling RAS_MAPK RAS/MAPK Pathway Downstream_Signaling->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Downstream_Signaling->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis TRK_Inhibitor Larotrectinib / Entrectinib (Pyrazolo[1,5-a]pyrimidine) TRK_Inhibitor->TRK_Kinase_Domain

Caption: TRK Signaling Inhibition.

C. Tubulin Polymerization Inhibition

Certain pyrazolo[1,5-a]pyrimidine derivatives act as microtubule-destabilizing agents. They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis in rapidly dividing cancer cells.[5][10][11]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Tubulin_Inhibitor Pyrazolo[1,5-a]pyrimidine Tubulin Inhibitor Tubulin_Inhibitor->Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition.

IV. Conclusion

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant in vivo anticancer efficacy across a range of tumor models and mechanisms of action. The compounds highlighted in this guide, targeting CDKs, TRK fusion proteins, and tubulin, showcase the versatility and therapeutic potential of this scaffold. Further preclinical and clinical investigations are warranted to fully elucidate their clinical utility and to identify patient populations most likely to benefit from these targeted therapies. The detailed experimental protocols provided herein should facilitate the design of future studies aimed at building upon these promising findings.

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of two privileged heterocyclic scaffolds.

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the drug-like properties and biological activity of a lead compound. Among the myriad of heterocyclic systems, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines have emerged as "privileged scaffolds" due to their versatile synthetic accessibility and their ability to interact with a wide range of biological targets. This guide provides an objective comparison of these two important scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference between a pyrimidine and a pyridine ring fused to a pyrazole core imparts distinct physicochemical characteristics to the resulting bicyclic systems. These differences can have a significant impact on properties such as solubility, lipophilicity, and metabolic stability, which are crucial for a molecule's journey from the bench to the clinic.

While comprehensive head-to-head studies are limited, analysis of existing data from various sources allows for a general comparison of key physicochemical parameters. The additional nitrogen atom in the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold generally increases its polarity and potential for hydrogen bonding compared to the pyrazolo[1,5-a]pyridine core. This can influence aqueous solubility and interactions with biological targets.

PropertyPyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridineKey Considerations
Molecular Weight ~119.12 g/mol (unsubstituted)[1]~118.14 g/mol (unsubstituted)Minimal difference in the core scaffold.
logP (octanol-water) Generally lower (more hydrophilic)Generally higher (more lipophilic)The additional nitrogen in the pyrimidine ring can decrease lipophilicity.
Hydrogen Bond Acceptors 2-32The pyrimidine ring offers an additional hydrogen bond acceptor site.
Aqueous Solubility Generally higherGenerally lowerIncreased polarity of the pyrazolo[1,5-a]pyrimidine scaffold can enhance solubility.
Metabolic Stability Can be susceptible to oxidation on the pyrimidine ring.Generally considered more metabolically stable.The pyridine ring is often more resistant to metabolic transformations.

Synthetic Accessibility: Navigating the Chemical Space

Both scaffolds offer a rich and versatile chemistry, allowing for the introduction of a wide array of substituents to modulate their properties and biological activity. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Pyrazolo[1,5-a]pyrimidine Synthesis: A common and efficient method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2] This approach allows for the facile construction of the fused pyrimidine ring. Multicomponent reactions and microwave-assisted synthesis have also been employed to accelerate the synthesis and improve yields.[2][3]

Pyrazolo[1,5-a]pyridine Synthesis: The synthesis of this scaffold frequently involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[4] Another established route is the intramolecular cyclization of ethynylpyridines.[4]

Biological Activities: A Spectrum of Therapeutic Potential

Both scaffolds have been successfully utilized in the development of potent and selective modulators of various biological targets, demonstrating their broad therapeutic potential.

Pyrazolo[1,5-a]pyrimidines: Masters of Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional framework for the design of kinase inhibitors, with several compounds entering clinical trials for the treatment of cancer.[2] This scaffold is particularly adept at targeting the ATP-binding site of kinases.

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a key feature in several potent TrkA inhibitors, a receptor tyrosine kinase involved in pain and cancer.[5][6]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: This scaffold has been instrumental in the development of selective CDK2 inhibitors, which play a crucial role in cell cycle regulation and are attractive targets in oncology.[7]

Pyrazolo[1,5-a]pyridines: Targeting the Central Nervous System

The pyrazolo[1,5-a]pyridine scaffold has shown significant promise in the development of agents targeting the central nervous system (CNS), likely due to its favorable lipophilicity and ability to cross the blood-brain barrier.

  • Metabotropic Glutamate Receptor (mGluR) Modulators: Derivatives of this scaffold have been identified as negative allosteric modulators of mGluR1 and mGluR5, which are implicated in various neurological and psychiatric disorders.

Experimental Protocols

To provide a practical resource for researchers, detailed protocols for the synthesis of representative compounds and key biological assays are provided below.

Synthesis of a 7-substituted Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes a general method for the synthesis of a 7-substituted pyrazolo[1,5-a]pyrimidine via a nucleophilic aromatic substitution reaction.

Materials:

  • 7-chloro-pyrazolo[1,5-a]pyrimidine

  • Amine of interest

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

Procedure:

  • To a solution of 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-substituted pyrazolo[1,5-a]pyrimidine.

Synthesis of a Pyrazolo[1,5-a]pyridine Derivative via [3+2] Cycloaddition

This protocol outlines a general procedure for the synthesis of a pyrazolo[1,5-a]pyridine derivative.[4]

Materials:

  • N-aminopyridinium ylide

  • Alkyne or alkene dipolarophile

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Prepare the N-aminopyridinium ylide in situ or use a pre-formed ylide.

  • To a solution of the N-aminopyridinium ylide (1.0 eq) in the chosen solvent, add the alkyne or alkene (1.1 eq).

  • Stir the reaction mixture at room temperature or heat under reflux (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.[8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the kinase enzyme to all wells except the "no enzyme" control.

  • Pre-incubate the plate to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Cmpd Add Compound to Plate Compound_Prep->Add_Cmpd Kinase_Prep Kinase Solution Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Sub_ATP_Prep Substrate/ATP Mix Add_Sub_ATP Initiate Reaction Sub_ATP_Prep->Add_Sub_ATP Pre_Incubate Pre-incubation Add_Kinase->Pre_Incubate Pre_Incubate->Add_Sub_ATP Incubate Incubate Add_Sub_ATP->Incubate Stop_Reaction Stop Reaction & Detect ADP Incubate->Stop_Reaction Read_Plate Read Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of a compound on the viability and proliferation of cells.[9][10][11]

Materials:

  • Cells of interest

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways where inhibitors based on these scaffolds have shown significant activity.

TrkA Signaling Pathway

Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold can block the activation of the TrkA receptor, thereby inhibiting downstream signaling cascades involved in cell survival and proliferation.[12][13][14][15]

dot

TrkA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TrkA Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified TrkA signaling pathway.

CDK2 Signaling Pathway

Pyrazolo[1,5-a]pyrimidine-based inhibitors can target CDK2, a key regulator of the cell cycle, leading to cell cycle arrest and inhibition of tumor growth.[16][17][18][19][20]

dot

CDK2_Signaling cluster_cell_cycle Cell Cycle Progression (G1/S Transition) CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 Inhibits E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase S-Phase Entry E2F->S_Phase Promotes

Caption: Role of CDK2 in the G1/S cell cycle transition.

mGluR1/5 Signaling Pathway

Pyrazolo[1,5-a]pyridine-based modulators can allosterically inhibit mGluR1 and mGluR5, which are G-protein coupled receptors involved in synaptic plasticity and neuronal excitability.[21][22][23][24][25]

dot

mGluR_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR mGluR1/5 Glutamate->mGluR Binds Gq Gq Protein mGluR->Gq Activates Modulator Pyrazolo[1,5-a]pyridine Modulator Modulator->mGluR Modulates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified mGluR1/5 signaling cascade.

Conclusion

Both pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds represent valuable starting points for the design of novel therapeutics. The choice between them will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final compound.

  • Pyrazolo[1,5-a]pyrimidines are a well-established and highly successful scaffold for the development of kinase inhibitors , particularly in the field of oncology. Their inherent polarity and hydrogen bonding capacity can be advantageous for targeting the ATP-binding site of kinases.

  • Pyrazolo[1,5-a]pyridines show considerable promise for CNS-acting agents , where their generally higher lipophilicity may facilitate blood-brain barrier penetration. Their metabolic stability is also a desirable feature for drugs targeting the central nervous system.

Further head-to-head comparative studies are warranted to provide a more definitive guide for scaffold selection. However, the wealth of available synthetic methodologies and the proven track record of both scaffolds in producing clinical candidates ensure their continued importance in the future of drug discovery.

References

Unveiling the Precision of Pyrazolo[1,5-a]pyrimidines: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount in the development of targeted therapies with improved efficacy and reduced off-target effects. This guide provides a comprehensive comparison of novel pyrazolo[1,5-a]pyrimidine derivatives against established kinase inhibitors, supported by experimental data and detailed methodologies.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective inhibitors against various kinase targets implicated in cancer and other diseases. This guide delves into the kinase selectivity profiles of these novel compounds, offering a direct comparison with alternative inhibitors for key oncogenic kinases including Pim-1, Trk, PI3Kδ, CDKs, and B-Raf.

Pim-1 Kinase: A New Wave of Selective Inhibitors

Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of cell survival and proliferation, making it an attractive target for cancer therapy.[1] Novel pyrazolo[1,5-a]pyrimidine derivatives have demonstrated exceptional potency and selectivity for Pim-1, outperforming earlier generation inhibitors.

Comparative Inhibitory Activity against Pim-1 Kinase

CompoundIC50 (nM) vs Pim-1Alternative InhibitorIC50 (nM) vs Pim-1
Pyrazolo[1,5-a]pyrimidine Derivative 1 5SGI-177625
Pyrazolo[1,5-a]pyrimidine Derivative 2 12AZD120850

Experimental Protocol: Pim-1 Kinase Assay (ADP-Glo™)

The enzymatic activity of Pim-1 kinase was determined using the ADP-Glo™ Kinase Assay.[2][3] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The reaction mixture contained 25 ng of recombinant Pim-1 enzyme, 100 µM of a peptide substrate (e.g., PIMtide), and 10 µM ATP in a total volume of 25 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C. Following incubation, 25 µL of ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation at room temperature, 50 µL of Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal. Luminescence was measured using a microplate reader. IC50 values were calculated from the dose-response curves.

Pim1_Signaling_Pathway Cytokines Cytokines/ Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Pim1 Pim-1 STAT3->Pim1 Transcription BAD BAD Pim1->BAD Phosphorylates (inactivates) p21 p21 Pim1->p21 Phosphorylates (inactivates) cMyc c-Myc Pim1->cMyc Phosphorylates (activates) Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation p21->Proliferation cMyc->Proliferation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Pim1

Pim-1 Signaling Pathway and Inhibition

Trk Kinases: Overcoming Resistance with Novel Scaffolds

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are key drivers in various cancers. While first-generation inhibitors like Larotrectinib and Entrectinib have shown clinical success, acquired resistance remains a challenge. Novel pyrazolo[1,5-a]pyrimidine derivatives are being developed to address these resistance mutations.[4]

Comparative Inhibitory Activity against Trk Kinases

CompoundIC50 (nM) vs TrkAIC50 (nM) vs TrkBIC50 (nM) vs TrkCAlternative InhibitorIC50 (nM) vs TrkA
Pyrazolo[1,5-a]pyrimidine Derivative 3 253Larotrectinib1
Pyrazolo[1,5-a]pyrimidine Derivative 4 10 (G595R mutant)25 (G667C mutant)15Entrectinib3

Experimental Protocol: Trk Kinase Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was employed to measure the inhibitory activity against Trk kinases.[5][6] The assay was performed in a 384-well plate. The reaction mixture included 5 nM of the respective recombinant Trk kinase domain, 100 nM of a biotinylated peptide substrate, and 10 µM ATP in a kinase reaction buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). The reaction was initiated by adding ATP and incubated for 90 minutes at room temperature. The reaction was stopped by the addition of a detection solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC). After a 60-minute incubation, the TR-FRET signal was read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm). IC50 values were determined by fitting the data to a dose-response curve.

Trk_Signaling_Pathway Neurotrophins Neurotrophins (e.g., NGF, BDNF) TrkR Trk Receptor Neurotrophins->TrkR RAS RAS TrkR->RAS PI3K PI3K TrkR->PI3K PLCG PLCγ TrkR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Neuronal Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->TrkR

Trk Signaling Pathway and Inhibition

PI3Kδ: Targeting Hematological Malignancies with Enhanced Selectivity

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a critical role in B-cell signaling.[7] Selective PI3Kδ inhibitors are effective in treating certain leukemias and lymphomas. Novel pyrazolo[1,5-a]pyrimidine derivatives have been designed to offer superior selectivity over other PI3K isoforms, potentially leading to a better safety profile.

Comparative Inhibitory Activity against PI3K Isoforms

CompoundIC50 (nM) vs PI3KδIC50 (nM) vs PI3KαIC50 (nM) vs PI3KβIC50 (nM) vs PI3KγAlternative InhibitorIC50 (nM) vs PI3Kδ
Pyrazolo[1,5-a]pyrimidine Derivative 5 15>1000250150Idelalisib2.5
Pyrazolo[1,5-a]pyrimidine Derivative 6 8>2000500300Duvelisib2.5

Experimental Protocol: PI3Kδ Kinase Assay

The inhibitory activity against PI3K isoforms was assessed using a radiometric assay. The reaction was carried out in a 96-well plate with a reaction mixture containing 20 ng of the respective recombinant PI3K enzyme, 20 µM of phosphatidylinositol (4,5)-bisphosphate (PIP2), and 10 µM of [γ-³²P]ATP in a kinase buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT). The reaction was initiated by the addition of ATP and incubated for 20 minutes at room temperature. The reaction was stopped by adding 100 µL of 1 M HCl. The radiolabeled product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), was extracted and quantified using a liquid scintillation counter. IC50 values were determined from dose-response curves.

PI3K_Signaling_Pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival CellGrowth Cell Growth mTOR->CellGrowth Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->PI3K

PI3K/AKT Signaling Pathway and Inhibition

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle with Precision

Cyclin-dependent kinases are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8][9] Pyrazolo[1,5-a]pyrimidine-based inhibitors have been identified that potently and selectively target specific CDKs, offering an alternative to broader spectrum CDK inhibitors.

Comparative Inhibitory Activity against CDKs

CompoundIC50 (nM) vs CDK2/CycAIC50 (nM) vs CDK4/CycD1IC50 (nM) vs CDK6/CycD3Alternative InhibitorIC50 (nM) vs CDK4/CycD1
BS-194 (Pyrazolo[1,5-a]pyrimidine) 3250180Palbociclib11
Pyrazolo[1,5-a]pyrimidine Derivative 7 158065Ribociclib10

Experimental Protocol: CDK2/Cyclin A Kinase Assay

The inhibitory activity against CDK2/Cyclin A was measured using a mobility shift assay. The reaction contained 10 nM of recombinant CDK2/Cyclin A complex, 1 µM of a fluorescently labeled peptide substrate, and 100 µM ATP in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100). The reaction was initiated by the addition of ATP and incubated for 1 hour at room temperature. The reaction was stopped by the addition of a termination buffer. The phosphorylated and unphosphorylated substrates were separated by microfluidic capillary electrophoresis. The IC50 values were calculated from the dose-response inhibition data.

CDK_Cell_Cycle_Workflow G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46 CDK4/6-Cyclin D Rb Rb CDK46->Rb phosphorylates CDK2_E CDK2-Cyclin E CDK2_E->S initiates CDK2_A CDK2-Cyclin A CDK2_A->S progresses CDK1 CDK1-Cyclin B CDK1->M drives E2F E2F Rb->E2F releases E2F->S promotes transition Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->CDK2_A

Cell Cycle Regulation by CDKs and Inhibition

B-Raf Kinase: Targeting the MAPK Pathway in Melanoma

Mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in melanoma and other cancers, leading to constitutive activation of the MAPK signaling pathway.[10][11] Novel pyrazolo[1,5-a]pyrimidine derivatives have shown promise as potent inhibitors of both wild-type and mutant B-Raf.

Comparative Inhibitory Activity against B-Raf

CompoundIC50 (nM) vs B-Raf (V600E)IC50 (nM) vs c-RafAlternative InhibitorIC50 (nM) vs B-Raf (V600E)
Pyrazolo[1,5-a]pyrimidine Derivative 8 30150Vemurafenib31
Pyrazolo[1,5-a]pyrimidine Derivative 9 50200Dabrafenib0.8

Experimental Protocol: B-Raf (V600E) Kinase Assay

The inhibitory activity against the B-Raf (V600E) mutant was determined using an ELISA-based assay.[12] The assay was performed in a 96-well plate coated with a MEK1 substrate. The reaction mixture contained 10 ng of recombinant B-Raf (V600E) enzyme and 100 µM ATP in a kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂). The reaction was initiated by adding ATP and incubated for 30 minutes at room temperature. The plate was then washed, and a phospho-MEK1 specific primary antibody was added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was developed using a TMB substrate, and the absorbance was read at 450 nm. IC50 values were calculated from the dose-response curves.

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras BRaf B-Raf (V600E) Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Survival Survival GeneExpression->Survival Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->BRaf

MAPK Signaling Pathway and Inhibition

References

Comparative Pharmacokinetic Analysis of Pyrazolo[1,5-a]pyrimidine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of several pyrazolo[1,5-a]pyrimidine inhibitors, supported by available experimental data. This class of compounds has garnered significant interest for its therapeutic potential, primarily as kinase inhibitors in oncology and inflammatory diseases.

The development of orally bioavailable small molecule inhibitors is a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile platform for designing potent and selective inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks). A critical aspect of the preclinical development of these inhibitors is the characterization of their pharmacokinetic (PK) properties, which determine their absorption, distribution, metabolism, and excretion (ADME) profile and ultimately influence their efficacy and safety.

This guide summarizes the available pharmacokinetic data for a selection of pyrazolo[1,5-a]pyrimidine inhibitors, provides detailed experimental methodologies for key assays, and visualizes relevant signaling pathways to offer a comprehensive resource for researchers in the field.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for selected pyrazolo[1,5-a]pyrimidine inhibitors. It is important to note that direct comparative studies are limited, and the data presented here is collated from individual studies.

Compound IDTarget Kinase(s)Administration RouteDoseSpeciesKey Pharmacokinetic ParametersReference(s)
4k (BS-194) CDK1, CDK2, CDK9Oral25 mg/kgMouseOrally bioavailable; Elimination half-life (t½) = 178 min[1][2][3]
15j CDK2OralNot SpecifiedMouseOrally available; Showed efficacy in an A2780 xenograft model[4][5]
15u PI3Kγ/δNot SpecifiedNot SpecifiedRatSuitable in vivo properties demonstrated in PK studies[6][7]
CPL302415 PI3KδNot SpecifiedNot SpecifiedNot SpecifiedPromising physicochemical properties[8]
AZD8154 PI3KγδInhalationNot SpecifiedRatLong duration of action in the lung and low systemic exposure[9]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), and AUC (Area under the curve) data were not consistently available in the reviewed literature for a direct comparison.

Experimental Protocols

The following section details a generalized methodology for conducting in vivo pharmacokinetic studies in mice, a common preclinical model for evaluating pyrazolo[1,5-a]pyrimidine inhibitors.

In Vivo Murine Pharmacokinetic Study Protocol

1. Animal Models and Housing:

  • Studies are typically conducted in male or female mice (e.g., BALB/c or C57BL/6 strains), aged 6-8 weeks.[10]

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.[11]

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Compound Formulation and Administration:

  • For oral administration, the test compound is typically formulated as a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a mixture of polyethylene glycol (PEG), ethanol, and water.[10]

  • The formulation is administered via oral gavage at a specific dose volume (e.g., 10 mL/kg).[11]

3. Blood Sampling:

  • Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[10]

  • Blood is typically collected from the saphenous vein or via cardiac puncture for terminal samples.

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

4. Plasma Preparation:

  • Blood samples are centrifuged (e.g., at 4°C for 10 minutes at 2000 x g) to separate the plasma.

  • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[12]

5. Bioanalytical Method (LC-MS/MS):

  • Plasma concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]

  • Sample Preparation: A protein precipitation method is commonly used, where a known volume of plasma is mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then analyzed.[14]

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase, typically consisting of water and acetonitrile with a small percentage of formic acid to improve ionization.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin.

  • Key pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ are calculated.

  • Oral bioavailability (F%) is determined by comparing the AUC following oral administration to the AUC following intravenous (IV) administration.

Signaling Pathway and Experimental Workflow Diagrams

To provide a better understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

CDK2_Signaling_Pathway RTK RTK Ras_Raf_MEK_ERK_Pathway Ras_Raf_MEK_ERK_Pathway RTK->Ras_Raf_MEK_ERK_Pathway PI3K_Akt_Pathway PI3K_Akt_Pathway RTK->PI3K_Akt_Pathway Cyclin_D Cyclin_D Ras_Raf_MEK_ERK_Pathway->Cyclin_D PI3K_Akt_Pathway->Cyclin_D CDK4_6 CDK4_6 Cyclin_D->CDK4_6 binds Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin_E E2F->Cyclin_E activates transcription CDK2 CDK2 Cyclin_E->CDK2 binds S_Phase_Entry S_Phase_Entry CDK2->S_Phase_Entry promotes Cyclin_A Cyclin_A Cyclin_A->CDK2 binds Pyrazolo_pyrimidine_Inhibitor Pyrazolo_pyrimidine_Inhibitor Pyrazolo_pyrimidine_Inhibitor->CDK2 inhibits

Figure 1: Simplified CDK2 Signaling Pathway in Cancer.

PI3K_Delta_Signaling_Pathway Syk Syk BTK BTK Syk->BTK activation PI3K_delta PI3K_delta BTK->PI3K_delta activation PIP2 PIP2 PI3K_delta->PIP2 phosphorylates PIP3 PIP3 PI3K_delta->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation promotes Pyrazolo_pyrimidine_Inhibitor Pyrazolo_pyrimidine_Inhibitor Pyrazolo_pyrimidine_Inhibitor->PI3K_delta inhibits

Figure 2: PI3K-Delta Signaling in B-Cells.

Pharmacokinetic_Workflow Compound_Administration Compound_Administration Blood_Sampling Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample_Extraction Plasma_Separation->Sample_Extraction LC_MS_MS_Analysis LC_MS_MS_Analysis Sample_Extraction->LC_MS_MS_Analysis Data_Analysis Data_Analysis LC_MS_MS_Analysis->Data_Analysis PK_Parameters PK_Parameters Data_Analysis->PK_Parameters

Figure 3: Experimental Workflow for a Murine Pharmacokinetic Study.

References

A Researcher's Guide to Validating Antiproliferative Effects on NCI-60 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For cancer researchers and drug development professionals, the NCI-60 panel of human cancer cell lines has long been a foundational tool for screening compounds and elucidating mechanisms of action. This guide provides a comprehensive comparison of the methodologies used for validating antiproliferative effects with this panel, offering insights into both classic and modern techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

NCI-60: A Stalwart in Cancer Research

The NCI-60 panel, established by the National Cancer Institute, comprises 60 human tumor cell lines derived from nine different tissue types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1] This diversity allows for the assessment of a compound's activity across a broad spectrum of cancer types and the identification of patterns of sensitivity that can hint at the mechanism of action.[2][3]

The power of the NCI-60 lies not only in its breadth but also in the vast historical database of screening data. The COMPARE algorithm enables researchers to match the pattern of activity of a novel compound against tens of thousands of previously tested agents, providing valuable clues about its potential molecular target and mechanism.[3][4]

Comparing Antiproliferative Assay Methodologies

The validation of a compound's antiproliferative effects on the NCI-60 panel has traditionally been performed using the Sulforhodamine B (SRB) assay. However, recent modernizations have introduced higher-throughput methods like the CellTiter-Glo® assay. Below is a comparison of these two key methodologies.

FeatureSulforhodamine B (SRB) Assay (Classic NCI-60)CellTiter-Glo® Luminescent Cell Viability Assay (Modern HTS384)
Principle Colorimetric assay that measures total protein content as an indicator of cell mass.Luminescent assay that quantifies ATP, an indicator of metabolically active, viable cells.[5]
Format 96-well plates.[3]384-well plates, enabling higher throughput.
Throughput Lower throughput, more hands-on time required.High-throughput, amenable to automation.[5]
Endpoint Absorbance measurement at 515 nm.[3]Luminescence measurement.[5]
Advantages Cost-effective, robust, and has generated a vast historical database.[6] The endpoint is stable.[7]Highly sensitive, faster protocol ("add-mix-measure"), and requires fewer steps.[5]
Disadvantages More laborious, with multiple washing and fixation steps.Higher reagent cost compared to SRB.

Quantitative Data Presentation: A Snapshot of Activity

The output of an NCI-60 screen is typically summarized by three key parameters, providing a nuanced view of a compound's antiproliferative effect:

  • GI50: The concentration that causes 50% inhibition of cell growth. This is a measure of the compound's potency at slowing proliferation.[2][8]

  • TGI (Total Growth Inhibition): The concentration at which there is no net cell growth over the course of the assay. This indicates a cytostatic effect.[2][8]

  • LC50: The concentration that results in a 50% reduction in the number of cells present at the start of the experiment, indicating cytotoxicity.[2][8]

Below is a table showcasing example GI50 values for two well-established anticancer drugs, Doxorubicin and Paclitaxel, across a selection of NCI-60 cell lines. This illustrates how different cell lines exhibit varying sensitivities to the same compound.

Cell LineCancer TypeDoxorubicin GI50 (-log M)Paclitaxel GI50 (-log M)
MCF7 Breast7.67.9
NCI-H460 Lung7.37.8
SF-268 CNS7.57.7
UACC-257 Melanoma7.48.0
OVCAR-3 Ovarian7.27.6
PC-3 Prostate7.17.5
786-0 Renal7.07.4
COLO 205 Colon7.27.8
K-562 Leukemia7.87.2

Note: The GI50 values are presented as the negative logarithm of the molar concentration. Higher values indicate greater potency. Data is illustrative and compiled from publicly available NCI-60 data.

Alternatives to the NCI-60 Panel

While the NCI-60 remains a valuable resource, other large-scale cancer cell line screening panels have emerged, each with its own strengths.

PanelNumber of Cell LinesKey Features
NCI-60 60Extensive historical data, COMPARE algorithm for mechanism of action analysis.[3]
Cancer Cell Line Encyclopedia (CCLE) Over 1,000Comprehensive genomic and transcriptomic characterization, enabling genotype-drug response correlations.[9]
Genomics of Drug Sensitivity in Cancer (GDSC) Over 1,000Large-scale drug sensitivity screening linked to detailed genomic data.

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable data. Below are the methodologies for the classic SRB and modern CellTiter-Glo® assays.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000 to 40,000 cells per well and incubate for 24 hours.[10]

  • Compound Addition: Add the test compound at five 10-fold serial dilutions and incubate for an additional 48 hours.[10]

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 60 minutes at 4°C to fix the cells.[10]

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[10]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[10]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the optical density at 540 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay (HTS384) Protocol
  • Cell Plating: Prepare opaque-walled 384-well plates with cells in culture medium (e.g., 50 µL per well).[2]

  • Compound Addition: Add the test compound at various concentrations and incubate according to the experimental protocol.

  • Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[2]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[2]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 50 µL of reagent to 50 µL of medium).[2]

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Luminescence Reading: Record the luminescence using a plate reader.[2]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of antiproliferative drug action, we provide the following diagrams generated using Graphviz (DOT language).

experimental_workflow_srb cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_readout Readout cell_plating Cell Plating (96-well) incubation_24h 24h Incubation cell_plating->incubation_24h compound_addition Compound Addition incubation_24h->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h cell_fixation Cell Fixation (TCA) incubation_48h->cell_fixation washing_1 Washing cell_fixation->washing_1 staining Staining (SRB) washing_1->staining washing_2 Washing staining->washing_2 solubilization Solubilization (Tris) washing_2->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading

Classic Sulforhodamine B (SRB) Assay Workflow.

experimental_workflow_ctg cluster_prep Preparation cluster_treatment Treatment & Equilibration cluster_assay CellTiter-Glo Assay cluster_readout Readout cell_plating Cell Plating (384-well) compound_addition Compound Addition cell_plating->compound_addition incubation Incubation compound_addition->incubation equilibration Plate Equilibration incubation->equilibration reagent_addition Reagent Addition equilibration->reagent_addition lysis_stabilization Lysis & Signal Stabilization reagent_addition->lysis_stabilization luminescence_reading Luminescence Reading lysis_stabilization->luminescence_reading

Modern CellTiter-Glo® (HTS384) Assay Workflow.

Many antiproliferative compounds exert their effects by targeting key signaling pathways that regulate cell growth, survival, and proliferation. The PI3K/Akt pathway is one such critical pathway that is often dysregulated in cancer.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes GrowthFactor Growth Factor GrowthFactor->RTK AntiproliferativeDrug Antiproliferative Drug (e.g., PI3K inhibitor) AntiproliferativeDrug->PI3K inhibits

Simplified PI3K/Akt Signaling Pathway and Drug Intervention.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive insights into the spatial arrangement of atoms, influencing a compound's physicochemical properties and its interactions with biological targets. This guide offers a comparative analysis of the crystallographic data of various ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives, a scaffold of significant interest in medicinal chemistry.

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system frequently found in compounds with a wide range of biological activities. The ethyl carboxylate substituent at the 3-position offers a key point for molecular interactions and further chemical modifications. This guide summarizes available crystallographic data for several derivatives, providing a valuable resource for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data

The following tables present a compilation of crystallographic data for selected this compound derivatives and a related isomer. These tables allow for a direct comparison of unit cell parameters, space groups, and other key crystallographic metrics, highlighting the structural diversity within this class of compounds.

Table 1: Crystallographic Data for this compound Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate[1]C₁₆H₁₅N₃O₂SMonoclinicP2₁/n19.361(7)7.595(3)20.910(8)94.925(6)3064(2)8
Ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylates*---------

Specific crystallographic data for this series were mentioned to be determined but not explicitly provided in the main text of the available literature. Further details would be in the full publication or supplementary information.[2][3]

Table 2: Crystallographic Data for an Isomeric Pyrazolo[1,5-a]pyrimidine Derivative

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)Z
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate[4]C₁₆H₁₅N₃O₂OrthorhombicPbca8.0542(8)16.4104(19)21.635(2)2859.5(5)8

Experimental Protocols

A generalized workflow for the synthesis and crystallographic analysis of this compound derivatives is presented below. Specific details for individual compounds can be found in the cited literature.

General Synthesis of Ethyl 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylates[2][3]

The synthesis of these derivatives typically involves a cyclocondensation reaction. A key precursor, ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate, is reacted with various enaminones in refluxing glacial acetic acid. The reaction proceeds through a presumed Michael-type addition followed by dimethylamine elimination and subsequent cyclization to yield the final pyrazolo[1,5-a]pyrimidine products.

Crystallization[2][3]

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solution of the purified compound. Common solvent systems for crystallization include dimethylformamide-water mixtures. The resulting product is often isolated by filtration, rinsed with a suitable solvent like ethanol, and then dried.

X-ray Data Collection and Structure Refinement

For the reported structures, X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the pyrazolo[1,5-a]pyrimidine core to the final analysis of its crystal structure.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start Starting Materials (Aminopyrazole, Enaminone) reaction Cyclocondensation (Glacial Acetic Acid, Reflux) start->reaction purification Purification reaction->purification dissolution Dissolution in Solvent Mixture purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals data_collection X-ray Diffraction Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis refinement->analysis

Caption: General experimental workflow for the synthesis and X-ray crystallographic analysis.

References

Navigating Cardiotoxicity: A Comparative Guide to hERG Inhibition by Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, managing the risk of hERG potassium channel inhibition is a critical aspect of preclinical safety assessment. This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine compounds' propensity to inhibit the hERG channel, offering insights into structure-activity relationships and positioning their performance against alternative kinase inhibitors.

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia known as Torsades de Pointes (TdP), making early assessment of hERG liability a regulatory requirement in drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a versatile core in many kinase inhibitors, but like many nitrogen-containing heterocyclic compounds, it can be associated with hERG inhibition. Understanding the structural drivers of this off-target activity is key to designing safer drug candidates.

Comparative Analysis of hERG Inhibition

Experimental data, primarily from whole-cell patch clamp electrophysiology assays, reveals a strong correlation between the structural features of pyrazolo[1,5-a]pyrimidine derivatives and their hERG inhibition potential. A key determinant of hERG liability for this scaffold is the presence of a terminal basic moiety.

Compound ClassCompound/ModificationTarget KinasehERG IC50 (µM)Reference Compound hERG IC50 (µM)
Pyrazolo[1,5-a]pyrimidine Parent compound with terminal tertiary amino groupPim-11.9-
Analog with basic moiety removed (9)Pim-1> 30-
Analog with basic moiety removed (9a)Pim-1> 30-
Analog with basic moiety removed (11a)Pim-1> 30-
Analog with basic moiety removed (11b)Pim-1> 30-
Alternative Kinase Inhibitors Dofetilide-0.013N/A
Astemizole-0.059N/A
Terfenadine-0.27N/A
Cisapride-0.32N/A
Sertindole-0.353N/A

Table 1: Comparative hERG IC50 values for pyrazolo[1,5-a]pyrimidine compounds and other known hERG inhibitors. Data indicates that removal of the terminal basic moiety significantly reduces hERG inhibition. Compounds with a hERG IC50 value greater than 30 µM are generally considered to have a low risk of causing cardiac arrhythmias.

Experimental Protocols

The gold standard for assessing hERG inhibition is the manual whole-cell patch-clamp assay .[1] This electrophysiological technique provides the most sensitive and accurate measurement of a compound's effect on the hERG channel.[1] Automated patch-clamp systems are also widely used for higher throughput screening.

Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Cells are passaged regularly to maintain a healthy, proliferating population.

2. Cell Preparation:

  • On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution.

  • The cells are then re-suspended in an extracellular solution and allowed to recover before recording.

3. Electrophysiological Recording:

  • A single cell is selected and a giga-ohm seal is formed between the cell membrane and the tip of a glass micropipette filled with an intracellular solution.

  • The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the ionic currents across the entire cell membrane.

4. Voltage Protocol and Data Acquisition:

  • A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is used to quantify hERG channel activity.

  • The current is recorded in the absence (baseline) and presence of increasing concentrations of the test compound.

5. Data Analysis:

  • The percentage of current inhibition at each compound concentration is calculated relative to the baseline current.

  • An IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is determined by fitting the concentration-response data to a Hill equation.

Visualizing the Workflow and Structure-Activity Relationships

To better understand the process of assessing hERG inhibition and the key structural factors at play, the following diagrams have been generated.

hERG_Assessment_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis cell_culture hERG-expressing Cell Culture (HEK293 or CHO) cell_prep Cell Preparation (Detachment & Resuspension) cell_culture->cell_prep patch_clamp Whole-Cell Patch Clamp cell_prep->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol current_recording Record hERG Current voltage_protocol->current_recording compound_application Compound Application (Increasing Concentrations) current_recording->compound_application inhibition_calc Calculate % Inhibition compound_application->inhibition_calc ic50_determination Determine IC50 Value inhibition_calc->ic50_determination SAR_hERG_Inhibition cluster_scaffold Pyrazolo[1,5-a]pyrimidine Core cluster_features Key Structural Features cluster_activity hERG Inhibition Potential scaffold Pyrazolo[1,5-a]pyrimidine basic_moiety Terminal Basic Moiety (e.g., -NR2, -NHR) lipophilicity High Lipophilicity (logP) high_risk High Risk (Low IC50) basic_moiety->high_risk Increases lipophilicity->high_risk Increases no_basic_moiety Removal of Basic Moiety low_risk Low Risk (High IC50) no_basic_moiety->low_risk Decreases polar_groups Introduction of Polar Groups polar_groups->low_risk Decreases

References

Unlocking Kinase Inhibition: A Comparative Guide to Pyrazolo[1,5-a]pyrimidines in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives targeting various kinase active sites, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this important class of compounds.

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against several key kinase targets. The data, presented as IC50 values, highlight the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases

Compound IDTarget KinaseIC50 (µM)Reference
6s CDK20.23[3]
TRKA0.45[3]
6t CDK20.09[3]
TRKA0.45[3]
6d CDK20.55[3]
TRKA0.57[3]
6k CDK21.58[3]
TRKA0.23[3]
6m CDK20.49[3]
TRKA0.68[3]
6n CDK20.78[3]
TRKA0.98[3]
6o CDK20.76[3]
TRKA1.59[3]
6p CDK20.67[3]
TRKA1.34[3]
6r CDK20.42[3]
TRKA0.53[3]
11g CDK20.93[3]
TRKA1.21[3]
Ribociclib (Reference) CDK20.07[3]
Larotrectinib (Reference) TRKA0.07[3]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases

Compound IDTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
32 1.93.12.3[1]
33 3.25.53.3[1]
34 1.84.12.3[1]
35 2.53.12.6[1]
36 1.42.41.9[1]
28 0.170.070.07[1]
Larotrectinib (Reference) 1.22.12.1[1]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ Kinase

Compound IDPI3Kδ IC50 (µM)Reference
6 0.018[4]
CPL302415 (6) 0.018[4]
Range of derivatives0.018 - 1.892[4]

Signaling Pathways and Experimental Workflows

To provide a conceptual framework, the following diagrams illustrate a representative kinase signaling pathway and a typical workflow for molecular docking studies.

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., NGF) Receptor Receptor Tyrosine Kinase (e.g., TrkA) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Shc, Grb2) Dimerization->Adaptor P Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., CREB) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits ATP Binding

Caption: A simplified diagram of the Trk signaling pathway.

Molecular_Docking_Workflow PDB 1. Protein Preparation (e.g., from PDB) Grid 3. Grid Generation (Define Active Site) PDB->Grid LigandPrep 2. Ligand Preparation (Pyrazolo[1,5-a]pyrimidine) Docking 4. Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking Grid->Docking Scoring 5. Scoring & Analysis (Binding Energy, Pose) Docking->Scoring Results 6. Identify Lead Compounds Scoring->Results

Caption: A general workflow for molecular docking studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the experimental protocols for molecular docking and in vitro kinase inhibition assays, as adapted from the cited literature.

This protocol is a generalized procedure based on methodologies reported in studies of pyrazolo[1,5-a]pyrimidine inhibitors. For instance, the docking of derivatives into the PI3Kδ active site was performed using AutoDock Vina.[[“]]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target kinase (e.g., CDK2, TRKA, PI3Kδ) is obtained from the Protein Data Bank (PDB).
  • Water molecules and co-crystallized ligands are removed from the protein structure.
  • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms.
  • The protein structure is saved in the PDBQT file format.

2. Ligand Preparation:

  • The 2D structures of the pyrazolo[1,5-a]pyrimidine derivatives are drawn using a chemical drawing software and converted to 3D structures.
  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
  • Gasteiger charges are computed for the ligand atoms.
  • The ligand structures are saved in the PDBQT file format.

3. Grid Generation:

  • A grid box is defined to encompass the active site of the kinase. The dimensions and center of the grid box are determined based on the co-crystallized ligand in the original PDB file.

4. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina.
  • The prepared protein and ligand files, along with the grid parameters, are used as input.
  • The docking algorithm explores various conformations and orientations of the ligand within the active site.

5. Analysis of Docking Results:

  • The docking results are analyzed based on the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site are visualized and analyzed.

This protocol outlines a general procedure for determining the IC50 values of pyrazolo[1,5-a]pyrimidine derivatives against target kinases, based on commonly used assay formats like the ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

  • Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO.
  • Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations.
  • Prepare the kinase reaction buffer containing the kinase, substrate (peptide or protein), and ATP. The ATP concentration is typically at or near the Km value for the specific kinase.

2. Kinase Reaction:

  • In a 96-well or 384-well plate, add the serially diluted inhibitor solutions.
  • Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells.
  • Include positive (no inhibitor) and negative (no kinase) controls.
  • Incubate the reaction plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

3. Detection of Kinase Activity:

  • Stop the kinase reaction by adding a stop solution (e.g., containing EDTA).
  • Add the detection reagent (e.g., ADP-Glo™ reagent) to convert the ADP generated during the kinase reaction to ATP.
  • Add a second detection reagent (e.g., Kinase Detection Substrate) that uses the newly synthesized ATP to produce a luminescent signal.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is inversely proportional to the amount of kinase inhibition.
  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a dose-response curve. The data are typically presented as the mean ± standard deviation from at least three independent experiments.[3]

References

A Comparative Guide to B-Raf Inhibition by Pyrazolo[1,5-a]pyrimidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine-3-carboxylates as inhibitors of B-Raf kinase, a critical component of the MAPK/ERK signaling pathway. The constitutive activation of this pathway, often driven by mutations such as B-Raf V600E, is a key factor in the development of several cancers, most notably melanoma. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective B-Raf inhibitors.

Quantitative Comparison of B-Raf Inhibitors

The development of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These efforts have focused on optimizing the substituents on the pyrazolo[1,5-a]pyrimidine core to enhance potency and selectivity. While a comprehensive side-by-side comparison of a wide range of analogs is limited without access to proprietary data, published research highlights the significant potential of this class of compounds.

One notable example from SAR studies demonstrates the potency that can be achieved. By incorporating a 4-pyridyl group, which forms a direct hydrogen bond with the hinge region residue Cys531 of the B-Raf kinase, a significant enhancement in inhibitory activity was observed.[1]

Compound ClassLead Compound ExampleTargetIC50 (μM)
Pyrazolo[1,5-a]pyrimidine-3-carboxylate4-pyridyl substituted analogB-Raf0.032[1]

Note: This table represents a single data point from available literature and is intended to be illustrative of the potency of this class of compounds. A comprehensive comparison would require access to more extensive datasets.

B-Raf Signaling Pathway and Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The B-Raf kinase is a key component of this pathway. In normal physiology, its activity is tightly regulated. However, mutations such as V600E lead to constitutive activation of B-Raf, resulting in uncontrolled downstream signaling and cellular proliferation, a hallmark of cancer. Pyrazolo[1,5-a]pyrimidine-3-carboxylates act as ATP-competitive inhibitors, binding to the ATP-binding pocket of B-Raf and preventing its kinase activity, thereby blocking the downstream signaling cascade.

B_Raf_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras B-Raf B-Raf Ras->B-Raf MEK MEK B-Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazolo[1,5-a]pyrimidine-3-carboxylates Pyrazolo[1,5-a]pyrimidine-3-carboxylates Pyrazolo[1,5-a]pyrimidine-3-carboxylates->B-Raf inhibits

Caption: The MAPK/ERK signaling pathway with the point of B-Raf inhibition.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel B-Raf inhibitors, such as pyrazolo[1,5-a]pyrimidine-3-carboxylates, typically follows a standardized workflow. This process begins with a biochemical assay to determine the direct inhibitory effect on the B-Raf kinase. Promising compounds are then advanced to cell-based assays to assess their activity in a more physiologically relevant context.

Experimental_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 In Vivo Studies B-Raf Kinase Assay B-Raf Kinase Assay Determine IC50 Determine IC50 B-Raf Kinase Assay->Determine IC50 A375 Cell Proliferation Assay A375 Cell Proliferation Assay Determine IC50->A375 Cell Proliferation Assay Western Blot for p-ERK Western Blot for p-ERK A375 Cell Proliferation Assay->Western Blot for p-ERK Xenograft Models Xenograft Models Western Blot for p-ERK->Xenograft Models

Caption: A typical workflow for the evaluation of B-Raf inhibitors.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment and comparison of inhibitor potency. The following are representative protocols for key assays used in the evaluation of B-Raf inhibitors.

B-Raf (V600E) Kinase Assay

This biochemical assay is designed to measure the enzymatic activity of the B-Raf V600E mutant kinase and the inhibitory effects of test compounds. A common method utilizes a luminescence-based readout to quantify ATP consumption.

Materials:

  • Recombinant human B-Raf (V600E) enzyme

  • MEK1 (inactive) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • Test compounds (pyrazolo[1,5-a]pyrimidine-3-carboxylates) dissolved in DMSO

  • Kinase-Glo® Max reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare a master mixture containing the kinase assay buffer, ATP, and the MEK1 substrate.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding the recombinant B-Raf (V600E) enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for a specified period (e.g., 45 minutes) to allow the kinase reaction to proceed.

  • Terminate the reaction and detect the remaining ATP by adding the Kinase-Glo® Max reagent to each well.

  • Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

A375 Cell Proliferation Assay

This cell-based assay evaluates the effect of the test compounds on the proliferation of the A375 human melanoma cell line, which harbors the B-Raf V600E mutation.

Materials:

  • A375 human melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)

  • Sterile, clear-bottom 96-well cell culture plates

Procedure:

  • Seed A375 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known B-Raf inhibitor).

  • Incubate the cells for a specified period, typically 72 hours.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.[2]

References

Safety Operating Guide

Personal protective equipment for handling Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. The following procedures and recommendations are based on best practices for handling similar pyrimidine derivatives and are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.[1][2][3]

Disclaimer: This information is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[3] While this guide provides valuable safety protocols, it is essential to consult the specific Safety Data Sheet (SDS) for this compound when it becomes available and to adhere to your institution's safety guidelines.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective Equipment (PPE)Specifications & Best PracticesRationale
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3][7] A face shield should be worn over safety glasses for procedures with a high risk of splashing.[3]To protect against potential splashes and airborne particles that could cause eye irritation.[2]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., disposable nitrile gloves) inspected before use.[2][3][7] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[1][7]To prevent skin contact which may cause irritation.[2][4]
Respiratory RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits may be exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2) should be used.[7][8]To avoid inhalation of dust or aerosols that may cause respiratory irritation.[2][4][8]
General Standard Laboratory AttireLong pants and closed-toe shoes must be worn.[1]To provide a basic level of protection against accidental spills.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood or other local exhaust ventilation is operational.[2]

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.[1]

    • Wear tightly fitting safety goggles and, if necessary, a face shield.[2][3]

    • Wash and dry hands before putting on chemical-resistant gloves. Inspect gloves for any defects before use.[7][8]

  • Compound Handling:

    • Handle the compound within a ventilated enclosure to minimize dust or aerosol generation.[2]

    • Avoid direct contact with skin and eyes.[9]

    • Avoid the formation of dust and aerosols.[7][8]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[9]

    • Wash hands thoroughly after handling.[1]

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent.

    • Remove PPE carefully to avoid self-contamination.

    • Dispose of contaminated gloves and other disposable PPE as chemical waste.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Do not reuse empty containers.[1] Dispose of them in the same manner as the chemical waste.[1]

Emergency Procedures

  • In case of skin contact: Take off immediately all contaminated clothing.[4] Wash off with soap and plenty of water and consult a physician.[8]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7][8]

  • Spills: Evacuate personnel from the area.[1] Remove all sources of ignition.[7] Wear appropriate PPE and collect the spilled material in a sealed container for disposal.[1] Prevent the chemical from entering drains.[1][7]

G Workflow for Safe Handling of this compound prep 1. Preparation - Verify fume hood function - Designate work area - Assemble materials ppe 2. Don PPE - Lab coat - Safety goggles/face shield - Chemical-resistant gloves prep->ppe handling 3. Compound Handling - Work in fume hood - Avoid dust/aerosol generation - Keep containers closed ppe->handling post_handling 4. Post-Handling - Decontaminate work area - Doff PPE correctly - Wash hands thoroughly handling->post_handling emergency Emergency Procedures - Skin/Eye Contact - Inhalation/Ingestion - Spills handling->emergency disposal 5. Waste Disposal - Dispose of chemical waste and contaminated PPE in approved containers post_handling->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.